molecular formula C9H7NO3 B123016 2-hydroxyisoquinoline-1,3(2H,4H)-dione CAS No. 6890-08-0

2-hydroxyisoquinoline-1,3(2H,4H)-dione

Katalognummer: B123016
CAS-Nummer: 6890-08-0
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: ZXAICCBFIBBVAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure in first source

Eigenschaften

IUPAC Name

2-hydroxy-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAICCBFIBBVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333610
Record name 2-hydroxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-08-0
Record name 2-hydroxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a molecule of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound, also known as N-hydroxyhomophthalimide, is a heterocyclic compound that has garnered attention primarily for its role as a scaffold in the development of inhibitors for various enzymes. Notably, it is a key pharmacophore in the design of HIV-1 integrase inhibitors.[1][2][3] The N-hydroxyimide functionality is crucial for its biological activity, acting as a chelating moiety for divalent metal ions in the active sites of target enzymes.[2][4] This guide will focus on the chemical synthesis of this core structure.

Synthetic Pathway Overview

The primary synthetic route to this compound and its derivatives generally commences from homophthalic acid or its anhydride. The synthesis involves the formation of an N-substituted homophthalamic acid, followed by cyclization to yield the desired isoquinoline-1,3-dione ring system.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization Homophthalic_Anhydride Homophthalic Anhydride Intermediate 2-(2-Carboxybenzyl)-2-hydroxyacetamide Homophthalic_Anhydride->Intermediate 1. Hydroxylamine HCl, Base 2. Acidification Hydroxylamine Hydroxylamine Hydrochloride Final_Product This compound Intermediate->Final_Product Heat or Acid Catalyst

Caption: General synthetic scheme for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Protocol 1: Two-Step Synthesis from Homophthalic Acid

This method is based on the reaction of homophthalic acid with a hydroxylamine derivative, followed by cyclization.

Step 1: Synthesis of 2-(2-Carboxybenzyl)-2-hydroxyacetamide

  • Reagents and Materials:

    • Homophthalic acid

    • Thionyl chloride

    • O-Benzylhydroxylamine hydrochloride

    • Triethylamine

    • Dichloromethane (DCM)

    • Hydrochloric acid (1M)

    • Sodium sulfate (anhydrous)

  • Procedure:

    • A solution of homophthalic acid (1 equivalent) in thionyl chloride (2 equivalents) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield homophthalic anhydride.

    • The resulting anhydride is dissolved in dichloromethane (DCM).

    • To this solution, O-benzylhydroxylamine hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) are added.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched by the addition of 1M HCl.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the O-benzyl protected intermediate.

Step 2: Cyclization and Deprotection to this compound

  • Reagents and Materials:

    • 2-(2-Carboxybenzyl)-2-(benzyloxy)acetamide

    • Acetic anhydride

    • Palladium on carbon (10%)

    • Methanol

    • Ethyl acetate

  • Procedure:

    • The intermediate from Step 1 is dissolved in acetic anhydride and heated to reflux for 3 hours.

    • The solvent is removed under reduced pressure to give the crude O-benzyl protected product.

    • This crude product is dissolved in a mixture of methanol and ethyl acetate.

    • 10% Palladium on carbon is added, and the mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours.

    • The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound. The product can be further purified by recrystallization.

Quantitative Data

The following table summarizes key quantitative data for this compound and some of its derivatives, highlighting their biological activity.

CompoundMolecular FormulaMolecular Weight ( g/mol )IC50 (HIV-1 Integrase)IC50 (HIV-1 RNase H)Reference
This compoundC₉H₇NO₃177.166.32 µM5.9 µM[3]
4-Pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dioneC₁₄H₁₇NO₃247.29Low micromolar-[1]
4-(3-Phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dioneC₁₈H₁₇NO₃295.33Low micromolar-[1]

Mechanism of Action: HIV-1 Integrase Inhibition

The primary biological target of this compound derivatives is HIV-1 integrase. The N-hydroxyimide moiety chelates the divalent magnesium ions in the enzyme's active site, which are essential for its catalytic activity. This chelation prevents the binding of the viral DNA substrate, thereby inhibiting the integration of the viral genome into the host cell's DNA.

Inhibition_Mechanism HIV_Integrase HIV-1 Integrase Active Site Mg²⁺ Mg²⁺ Inhibition Inhibition HIV_Integrase->Inhibition Inactivated Enzyme Inhibitor This compound Inhibitor->HIV_Integrase Binds to Active Site Binding Chelation Viral_DNA Viral DNA Blocked Binding Blocked Binding->HIV_Integrase Chelates Mg²⁺ ions Blocked->Inhibition Prevents DNA Binding

Caption: Mechanism of HIV-1 integrase inhibition by this compound.

Conclusion

This guide has provided a detailed overview of the synthesis of this compound, a valuable scaffold in medicinal chemistry. The experimental protocols, quantitative data, and mechanistic diagrams offer a comprehensive resource for researchers working on the development of novel therapeutics, particularly in the field of antiretroviral drug discovery. The synthetic routes are well-established, allowing for the generation of a diverse library of derivatives for structure-activity relationship studies.

References

chemical properties of 2-hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to its activity as a dual inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) and Ribonuclease H (RNase H).[1][2] This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with a summary of its physicochemical and biological data. Furthermore, the mechanism of action is visualized through signaling pathway diagrams to facilitate a deeper understanding of its therapeutic potential.

Chemical Properties

This compound, also known as HID, possesses a unique structural scaffold that is crucial for its biological activity. The presence of the N-hydroxyimide moiety allows it to chelate divalent metal ions, which is central to its inhibitory mechanism against metalloenzymes.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₇NO₃[3]
Molecular Weight 177.16 g/mol [3]
CAS Number 6890-08-0[3]
Appearance Orange block-like crystals[4]
Melting Point Not explicitly reported, but crystalline at room temperature.[4]
Solubility Soluble in acetone.[4]
Tautomeric Form Exists in the diketo form in the solid state.[4]
Spectroscopic and Crystallographic Data

The structural characteristics of this compound have been elucidated through various spectroscopic and crystallographic techniques.

Data TypeKey FindingsReference
¹H NMR Aromatic protons, methylene protons, and a hydroxyl proton are expected. Specific shifts and coupling constants are not readily available in the public domain.
¹³C NMR Carbonyl carbons, aromatic carbons, and a methylene carbon are expected. Specific chemical shifts are not readily available in the public domain.
Mass Spectrometry The monoisotopic mass is 177.042593085 Da.[3]
Infrared (IR) Spectroscopy Characteristic peaks for C=O (carbonyl), O-H (hydroxyl), C-H (aromatic and aliphatic), and C-N bonds are expected.
X-ray Crystallography Crystal System: Monoclinic, Space Group: P2₁/n. The isoquinoline unit is approximately planar. Molecules form inversion dimers through O-H···O hydrogen bonds.[4]

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the formation of a protected precursor, 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione, followed by its deprotection.[4][5]

Experimental Protocol: Synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

This precursor is synthesized via the condensation of homophthalic acid with O-benzylhydroxylamine.[5]

  • Reagents and Equipment:

    • Homophthalic acid

    • O-benzylhydroxylamine

    • Toluene

    • Dean-Stark apparatus

    • Standard glassware for organic synthesis

  • Procedure:

    • A mixture of homophthalic acid and O-benzylhydroxylamine in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to yield 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione as a solid.[5]

Experimental Protocol: Synthesis of this compound

The final compound is obtained by the deprotection of the benzyloxy group from the precursor.[4]

  • Reagents and Equipment:

    • 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

    • Boron tribromide (BBr₃)

    • Anhydrous dichloromethane (DCM)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is dissolved in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

    • A solution of boron tribromide in DCM is added dropwise to the cooled solution.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature.

    • The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to afford this compound.[4]

Biological Activity and Mechanism of Action

This compound is a well-documented inhibitor of two critical enzymes in the HIV-1 replication cycle: integrase and the RNase H domain of reverse transcriptase.[1][2]

Inhibition of HIV-1 Integrase

HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication. This process involves two key catalytic steps: 3'-processing and strand transfer. This compound inhibits both of these steps.[6] The mechanism of inhibition involves the chelation of two divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme.[1] This binding prevents the enzyme from interacting with the viral DNA, thereby blocking the integration process.

Inhibition of HIV-1 RNase H

The RNase H domain of the HIV-1 reverse transcriptase is responsible for degrading the RNA strand of the RNA:DNA hybrid that is formed during reverse transcription. This is an essential step for the synthesis of the second DNA strand. Similar to its action on integrase, this compound inhibits RNase H by chelating the two metal ions in its active site.[7]

Biological Activity Data
TargetAssayIC₅₀ (µM)Reference
HIV-1 Integrase Strand Transfer6.32[8]
HIV-1 RNase H RNase H activity5.9[8]

Experimental Protocols for Biological Assays

The following are representative protocols for assessing the inhibitory activity of this compound against HIV-1 integrase and RNase H.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Materials:

    • Recombinant HIV-1 integrase

    • Donor substrate DNA (DS DNA) mimicking the viral DNA end, typically biotinylated

    • Target substrate DNA (TS DNA)

    • Streptavidin-coated 96-well plates

    • Assay buffer (containing a suitable buffer, salt, and a divalent cation like Mg²⁺)

    • Detection antibody (e.g., HRP-conjugated)

    • Substrate for the detection enzyme (e.g., TMB)

    • Stop solution

  • Procedure:

    • Coat the streptavidin-coated 96-well plate with biotinylated DS DNA.

    • Wash the plate to remove unbound DNA.

    • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

    • Wash the plate to remove unbound integrase.

    • Add the test compound (this compound) at various concentrations and incubate.

    • Add the TS DNA to initiate the strand transfer reaction and incubate.

    • Wash the plate to remove unintegrated DNA.

    • Add the detection antibody and incubate.

    • Wash the plate and add the enzyme substrate.

    • Stop the reaction and measure the absorbance or fluorescence to quantify the amount of strand transfer.

    • Calculate the IC₅₀ value from the dose-response curve.

HIV-1 RNase H Inhibition Assay

This assay measures the degradation of the RNA strand in an RNA:DNA hybrid substrate.

  • Materials:

    • Recombinant HIV-1 reverse transcriptase (containing the RNase H domain)

    • RNA:DNA hybrid substrate (e.g., with a fluorescent label on the RNA and a quencher on the DNA)

    • Assay buffer (containing a suitable buffer, salt, DTT, and a divalent cation like Mg²⁺)

    • 96-well plates

  • Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the recombinant HIV-1 reverse transcriptase and incubate.

    • Initiate the reaction by adding the RNA:DNA hybrid substrate.

    • Monitor the increase in fluorescence over time as the RNA strand is cleaved, separating the fluorophore from the quencher.

    • Determine the initial reaction rates at different inhibitor concentrations.

    • Calculate the IC₅₀ value from the dose-response curve.

Visualizations

HIV-1 Integration Pathway and Inhibition

The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by this compound.

HIV_Integration_Inhibition vDNA Viral DNA p3_processing 3' Processing vDNA->p3_processing processed_vDNA Processed Viral DNA p3_processing->processed_vDNA strand_transfer Strand Transfer processed_vDNA->strand_transfer integrated_provirus Integrated Provirus strand_transfer->integrated_provirus host_DNA Host DNA host_DNA->strand_transfer integrase HIV-1 Integrase integrase->p3_processing integrase->strand_transfer inhibitor 2-Hydroxyisoquinoline- 1,3(2H,4H)-dione inhibitor->p3_processing Inhibits inhibitor->strand_transfer Inhibits

Caption: HIV-1 integration pathway and points of inhibition.

Experimental Workflow for Inhibitor Screening

The diagram below outlines the general workflow for screening potential inhibitors of HIV-1 integrase.

Inhibitor_Screening_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, DNA, Buffer) start->prepare_reagents dispense_inhibitor Dispense Test Compound (e.g., HID) prepare_reagents->dispense_inhibitor add_enzyme Add HIV-1 Integrase dispense_inhibitor->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_dna Add DNA Substrates incubate1->add_dna incubate2 Reaction Incubation add_dna->incubate2 detection Detection Step incubate2->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis end End data_analysis->end

Caption: General workflow for HIV-1 integrase inhibitor screening.

Conclusion

This compound represents a promising scaffold for the development of antiviral agents, particularly for the treatment of HIV-1 infection. Its ability to dually inhibit two essential viral enzymes, integrase and RNase H, through a well-defined mechanism of metal chelation, makes it a valuable lead compound for further optimization. The synthetic route is accessible, and the biological activity can be reliably assessed using established in vitro assays. Further research focusing on improving the therapeutic index and exploring structure-activity relationships of this class of compounds is warranted to unlock their full clinical potential.

References

An In-depth Technical Guide to the Mechanism of Action of 2-hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) and its derivatives have emerged as a significant class of bioactive compounds, primarily recognized for their potent antiviral properties. The core mechanism of action of these compounds lies in their ability to inhibit crucial metalloenzymes involved in viral replication. The characteristic N-hydroxyimide moiety within the HID scaffold functions as a bidentate chelator of divalent metal ions, particularly magnesium (Mg²⁺), which are essential cofactors for the catalytic activity of enzymes like HIV-1 integrase and the Ribonuclease H (RNase H) domain of reverse transcriptase. By sequestering these metal ions in the enzyme's active site, HID compounds effectively block their enzymatic function, thereby halting the viral life cycle. This guide provides a detailed exploration of this mechanism, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Divalent Metal Ion Chelation

The primary mechanism of action for this compound and its analogs is the inhibition of viral metalloenzymes through the chelation of essential divalent metal ions in their active sites.[1] The N-hydroxyimide functional group is a key pharmacophore that coordinates with two metal ions, typically Mg²⁺, which are critical for the catalytic function of target enzymes such as HIV-1 integrase and Ribonuclease H.[2][3] This interaction disrupts the normal enzymatic process, leading to the inhibition of viral replication.

Inhibition of HIV-1 Integrase

HIV-1 integrase (IN) is a viral enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[4] The catalytic activity of IN is dependent on two Mg²⁺ ions in its active site. HID derivatives act as HIV-1 integrase strand transfer inhibitors (INSTIs) by binding to these metal ions.[5][6] This binding prevents the enzyme from catalyzing both the 3'-processing of the viral DNA and the subsequent strand transfer reaction.[4][5] Notably, certain derivatives of this compound have shown a high barrier to the development of viral resistance.[5][6]

Inhibition of Ribonuclease H (RNase H)

Ribonuclease H is a domain of the reverse transcriptase (RT) enzyme in retroviruses like HIV and is also a key enzyme in Hepatitis B Virus (HBV). Its function is to degrade the RNA strand of RNA:DNA hybrids during reverse transcription. This activity is also dependent on the presence of divalent metal ions in the active site. This compound and its analogs have been shown to inhibit the RNase H activity of both HIV-1 RT and HBV.[1][7][8][9][10] By chelating the metal ions in the RNase H active site, these compounds prevent the degradation of the RNA template, thereby halting the process of viral DNA synthesis.[8][9]

Signaling Pathways and Inhibitory Action

The following diagram illustrates the points of intervention of this compound in the HIV-1 replication cycle.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibition Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New_Virion Budding->New_Virion New Virion RT_Inhibition RNase H Inhibition RT_Inhibition->ReverseTranscription IN_Inhibition Integrase Inhibition IN_Inhibition->Integration HIV_Virion HIV Virion HIV_Virion->Entry

Caption: Inhibition points of this compound in the HIV-1 lifecycle.

The proposed mechanism of metal ion chelation within the enzyme active site is depicted below.

Chelation_Mechanism cluster_enzyme Enzyme Active Site HID This compound (N-hydroxyimide moiety) Mg1 Mg²⁺ HID->Mg1 O Mg2 Mg²⁺ HID->Mg2 O, OH Enzyme_Residues Catalytic Residues Mg1->Enzyme_Residues coordinates with Mg2->Enzyme_Residues coordinates with

Caption: Proposed metal chelation by the N-hydroxyimide pharmacophore.

Quantitative Data on Biological Activity

The inhibitory activity of this compound and its derivatives has been quantified in various studies. The following tables summarize the key findings.

Table 1: Inhibitory Activity against HIV-1 Enzymes and Replication

CompoundTargetIC₅₀ (µM)EC₅₀ (µM)CC₅₀ (µM)Reference
This compoundHIV-1 Integrase (IN)6.32> CC₅₀High[7][10]
This compoundHIV-1 RT RNase H5.9> CC₅₀High[7][10]
4-pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 Integrase (IN)Low micromolar-High[2]
4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 Integrase (IN)Low micromolar-High[2]
MB-76 (a HID derivative)HIV-1 Integrase (IN)PotentActive against WT and resistant strainsLow[6]
2-hydroxy-1,3-dioxoisoquinoline-4-carboxamidesHIV-1 Integrase (IN)Low nanomolarLow micromolar-[4]

Table 2: Inhibitory Activity against Hepatitis B Virus (HBV)

CompoundTargetIC₅₀ (µM)EC₅₀ (µM)CC₅₀ (µM)Therapeutic IndexReference
This compoundHBV RNase H28.14.275~18[8][9]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound.

HIV-1 Integrase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 integrase.

Integrase_Assay_Workflow Start Start Prep Prepare reaction mixture: - Purified HIV-1 Integrase - Viral DNA substrate - Target DNA substrate - Mg²⁺ Start->Prep Add_Compound Add test compound (e.g., HID derivative) at various concentrations Prep->Add_Compound Incubate Incubate at 37°C to allow 3'-processing and strand transfer reactions to occur Add_Compound->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Analyze Analyze reaction products (e.g., by gel electrophoresis and autoradiography) Stop_Reaction->Analyze Calculate_IC50 Quantify product formation and calculate IC₅₀ value Analyze->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an HIV-1 Integrase inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a labeled viral DNA substrate, a target DNA substrate, and MgCl₂ in a suitable buffer.

  • Compound Addition: The test compound, dissolved in a solvent like DMSO, is added to the reaction mixture at a range of concentrations. A control with only the solvent is also prepared.

  • Incubation: The reaction is incubated at 37°C for a specific time to allow for the 3'-processing and strand transfer steps of integration.

  • Reaction Termination: The reaction is stopped by adding a chelating agent (e.g., EDTA) and a loading dye.

  • Product Analysis: The reaction products are separated by size using polyacrylamide gel electrophoresis. The labeled DNA is visualized, for example, by autoradiography if a radioactive label was used.

  • Data Analysis: The amount of integration product is quantified, and the concentration of the test compound that inhibits 50% of the enzymatic activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

RNase H Inhibition Assay

This assay measures the inhibition of the RNase H activity of reverse transcriptase.

Methodology:

  • Substrate Preparation: A hybrid substrate consisting of a radiolabeled RNA strand and a complementary DNA strand is prepared.

  • Reaction Setup: The reaction mixture includes the purified reverse transcriptase (or its isolated RNase H domain), the RNA/DNA hybrid substrate, and MgCl₂ in a suitable buffer.

  • Compound Addition: The this compound derivative is added at various concentrations.

  • Incubation: The mixture is incubated at 37°C to allow the RNase H to degrade the RNA strand.

  • Product Precipitation: The reaction is stopped, and the remaining undigested RNA is precipitated using an acid (e.g., trichloroacetic acid).

  • Quantification: The amount of radioactivity in the supernatant (corresponding to the degraded RNA fragments) is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value is calculated by determining the compound concentration that results in a 50% reduction in RNase H activity.

Cell-Based Antiviral Assay (e.g., for HIV-1)

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

Methodology:

  • Cell Seeding: A susceptible cell line (e.g., MT-4 T-cells) is seeded in a multi-well plate.

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Viral Infection: The cells are then infected with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for several days to allow for viral replication.

  • Measurement of Viral Replication: The extent of viral replication is measured. This can be done by various methods, such as measuring the activity of reverse transcriptase in the cell culture supernatant or quantifying the amount of a viral protein like p24 antigen using an ELISA.

  • Data Analysis: The effective concentration that inhibits 50% of viral replication (EC₅₀) is calculated.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the toxicity of the compound to the host cells.

Methodology:

  • Cell Seeding and Compound Addition: Uninfected cells are treated with the compound at the same concentrations used in the antiviral assay.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The cytotoxic concentration that reduces cell viability by 50% (CC₅₀) is determined. The therapeutic index (TI) is then calculated as the ratio of CC₅₀ to EC₅₀.

Conclusion

This compound and its derivatives represent a promising class of enzyme inhibitors with a well-defined mechanism of action centered on the chelation of divalent metal ions in the active sites of viral metalloenzymes. Their demonstrated activity against HIV-1 integrase and both HIV-1 and HBV RNase H highlights their potential as broad-spectrum antiviral agents. While challenges such as cellular cytotoxicity have been noted for some compounds, the HID scaffold provides a valuable foundation for the rational design and development of new therapeutic agents with improved efficacy and safety profiles.[2] Further research focusing on optimizing the structure-activity relationship and structure-toxicity relationship is warranted to fully exploit the therapeutic potential of this chemical class.

References

Unveiling the Solid-State Architecture of 2-hydroxyisoquinoline-1,3(2H,4H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a molecule of significant interest in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing detailed structural data and experimental context.

Crystallographic Data Summary

The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic crystal system. The molecule exists in the diketo form, and the isoquinoline unit is nearly planar. In the crystal lattice, molecules form inversion dimers through intermolecular O—H⋯O hydrogen bonds.[1][2] These dimers are further organized into layers via stacking interactions.[1]

For ease of comparison and reference, the key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₉H₇NO₃
Molecular Weight (Mr)177.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.336 (5)
b (Å)8.666 (4)
c (Å)7.052 (7)
β (°)104.19 (5)
Volume (ų)730.8 (9)
Z4
RadiationMo Kα
Temperature (K)100
R-factor0.032
wR-factor0.089

Experimental Protocols

The successful crystallization of this compound is a critical step for its structural elucidation. The following sections detail the methodologies for its synthesis and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of the title compound is achieved through the deprotection of a benzyloxy precursor. A common synthetic route involves the condensation of homophthalic acid with O-benzylhydroxylamine.[3] The resulting intermediate, 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione, is then deprotected using boron tribromide to yield this compound.[1]

Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the compound at room temperature.[1]

X-ray Data Collection and Structure Refinement

Data collection was performed on a Rigaku AFC-7R diffractometer.[1] A total of 3873 reflections were measured, of which 1650 were independent. The structure was solved and refined using established crystallographic software packages.[3]

Biological Activity and Mechanism of Action

This compound and its derivatives are recognized as potent inhibitors of various metalloenzymes. Notably, they have been shown to inhibit HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase (RT).[4][5][6] The inhibitory activity is attributed to the N-hydroxyimide moiety, which acts as a two-metal binding pharmacophore, chelating essential metal ions in the enzyme's active site.[7] This chelation disrupts the normal catalytic function of the enzyme, thereby inhibiting viral replication.[8]

The following diagram illustrates the general mechanism of action of this compound as an enzyme inhibitor.

InhibitionMechanism Mechanism of Enzyme Inhibition cluster_Enzyme Enzyme Active Site Metal1 Mg²⁺ InactiveComplex Inactive Enzyme-Inhibitor Complex Metal2 Mg²⁺ Inhibitor 2-hydroxyisoquinoline- 1,3(2H,4H)-dione Inhibitor->InactiveComplex Chelates metal ions Enzyme Metalloenzyme (e.g., HIV-1 Integrase) Product Product Enzyme->Product Catalyzes reaction Substrate Substrate (e.g., viral DNA) Substrate->Enzyme Binds to active site InactiveComplex->Product Inhibits reaction

Caption: Enzyme inhibition by this compound.

The following diagram outlines the experimental workflow from synthesis to structural and functional analysis.

ExperimentalWorkflow Experimental Workflow Synthesis Synthesis of 2-hydroxyisoquinoline- 1,3(2H,4H)-dione Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization BioAssay Biological Activity Assays (e.g., Enzyme Inhibition) Purification->BioAssay XRay X-ray Diffraction Data Collection Crystallization->XRay Structure Crystal Structure Determination XRay->Structure Analysis Structure-Activity Relationship Analysis Structure->Analysis BioAssay->Analysis

Caption: From synthesis to structure-activity relationship analysis.

References

An In-depth Technical Guide to the Metal Chelating Properties of 2-hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxyisoquinoline-1,3(2H,4H)-dione is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potent inhibitory activity against a range of metalloenzymes. This activity is intrinsically linked to its ability to chelate divalent metal ions, particularly magnesium (Mg²⁺), which are essential cofactors for these enzymes. This technical guide provides a comprehensive overview of the metal chelating properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.

Introduction

This compound, a scaffold of significant pharmacological interest, has been identified as a potent inhibitor of several viral enzymes, including HIV-1 integrase, HIV-1 reverse transcriptase (RT) associated ribonuclease H (RNase H), and Hepatitis B Virus (HBV) RNase H.[1][2] The core of its inhibitory action lies in the chelation of essential metal ions within the active sites of these enzymes.[3] Understanding the specifics of these metal-ligand interactions is paramount for the rational design and development of novel therapeutics based on this scaffold.

Quantitative Data on Biological Activity and Metal Chelation

The biological efficacy of this compound and its derivatives is well-documented. The following tables summarize the key inhibitory concentrations and observed metal-ligand stoichiometries.

Table 1: Inhibitory Activity of this compound

Target EnzymeIC₅₀ (µM)EC₅₀ (µM)Reference
HIV-1 Integrase (IN)6.32-[2]
HIV-1 RT RNase H5.9-[2]
HBV RNase H28.14.2[1][4]

Table 2: Metal Chelation Stoichiometry

Metal IonLigand-to-Metal RatioMethodReference
Mg²⁺1:1 and 2:1Physicochemical studies[5]

Mechanism of Action: Metalloenzyme Inhibition

The primary mechanism by which this compound exerts its antiviral effects is through the chelation of divalent metal ions, typically Mg²⁺, which are crucial for the catalytic activity of target enzymes like HIV-1 integrase and RNase H. The N-hydroxyimide moiety of the compound forms a coordination complex with the metal ions in the enzyme's active site, rendering the enzyme inactive.

Mechanism_of_Action cluster_Enzyme Metalloenzyme Active Site cluster_Inhibition Inhibition Enzyme Enzyme Mg1 Mg²⁺ Enzyme->Mg1 binds Mg2 Mg²⁺ Enzyme->Mg2 binds Inactive_Complex Inactive Ternary Complex Enzyme->Inactive_Complex inactivated Mg1->Inactive_Complex Mg2->Inactive_Complex Ligand 2-hydroxyisoquinoline- 1,3(2H,4H)-dione Ligand->Inactive_Complex chelates

Mechanism of metalloenzyme inhibition.

Experimental Protocols for Characterizing Metal Chelation

The following are generalized experimental protocols that can be employed to determine the metal chelating properties of this compound.

Synthesis of this compound

A common synthetic route involves the condensation of homophthalic anhydride with a hydroxylamine derivative. For instance, one method involves the deprotection of 2-benzyloxyisoquinoline-1,3(2H,4H)-dione using boron tribromide to yield the final product.[6] Another approach describes the reaction of homophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in the presence of sodium acetate and acetic acid.[7]

Determination of Metal-Ligand Stoichiometry and Stability Constants

a) UV-Visible Spectrophotometry

This technique is widely used to study the binding properties of compounds with metal ions.

  • Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand. By monitoring these changes upon titration with a metal salt, one can determine the stoichiometry and stability constant of the complex.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable buffer.

    • Record the UV-Vis spectrum of the ligand solution.

    • Incrementally add aliquots of a stock solution of the metal salt (e.g., MgCl₂) to the ligand solution.

    • Record the UV-Vis spectrum after each addition, ensuring equilibrium is reached.

    • Analyze the changes in absorbance at specific wavelengths to determine the binding stoichiometry using methods like Job's plot or the mole-ratio method.

    • The stability constant (K) can be calculated by fitting the titration data to appropriate binding models.

b) Potentiometric Titration

This method is used to determine the formation constants of metal complexes in solution.

  • Principle: The formation of a metal-ligand complex can involve the displacement of protons from the ligand, leading to a change in the solution's pH. By titrating a solution containing the ligand and a metal ion with a standard base, the stability constants can be determined.

  • Methodology:

    • Calibrate a pH meter with standard buffer solutions.

    • Prepare a solution containing a known concentration of this compound and the metal ion of interest in a constant ionic strength medium.

    • Titrate this solution with a standardized solution of a strong base (e.g., NaOH).

    • Record the pH after each addition of the titrant.

    • Plot the titration curve (pH vs. volume of base added).

    • Use appropriate software to analyze the titration data and calculate the stepwise and overall stability constants (β) of the metal-ligand complexes.

Experimental_Workflow Start Start: Characterization of Metal Chelating Properties Synthesis Synthesis of This compound Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification UV_Vis UV-Vis Spectrophotometry Purification->UV_Vis Potentiometry Potentiometric Titration Purification->Potentiometry Data_Analysis Data Analysis UV_Vis->Data_Analysis Potentiometry->Data_Analysis Stoichiometry Determine Stoichiometry (e.g., Job's Plot) Data_Analysis->Stoichiometry Stability_Constants Calculate Stability Constants (K, β) Data_Analysis->Stability_Constants End End: Comprehensive Profile of Chelating Properties Stoichiometry->End Stability_Constants->End

Workflow for determining metal chelation.

Conclusion

This compound represents a promising scaffold for the development of novel metalloenzyme inhibitors. Its biological activity is unequivocally linked to its metal chelating properties. While existing data confirms its ability to bind Mg²⁺ in 1:1 and 2:1 stoichiometries, further research is warranted to establish a comprehensive profile of its stability constants with a broader range of physiologically relevant metal ions. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will be crucial for optimizing the therapeutic potential of this important class of compounds.

References

An In-depth Technical Guide on the Tautomerism of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of the tautomeric forms of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a key scaffold in medicinal chemistry. This guide details the structural evidence, influential factors, experimental protocols for analysis, and implications for drug design.

Introduction

This compound is a heterocyclic compound featuring an N-hydroxyimide moiety. This scaffold is of significant interest in drug development, notably as a foundational structure for inhibitors of metalloenzymes. Derivatives have shown potent activity against HIV-1 integrase and the RNase H domain of reverse transcriptase[1][2]. The biological activity of such compounds is intrinsically linked to their three-dimensional structure and their ability to chelate metal cofactors, which is in turn dictated by their tautomeric form.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical phenomenon in organic chemistry and pharmacology[3]. For this compound, several tautomeric forms are possible, involving classic keto-enol systems and the N-hydroxy group. Understanding the predominant tautomer in different environments (solid-state, various solvents) is crucial for rational drug design, as different tautomers present distinct pharmacophoric features, such as hydrogen bond donors/acceptors and overall polarity. This guide provides a detailed analysis of the tautomerism of this important scaffold.

Potential Tautomeric Forms

This compound can theoretically exist in several tautomeric forms. The primary equilibrium involves the diketo form and two potential enol forms, arising from the migration of a proton from the C4 position. A further equilibrium can involve the N-hydroxy group, leading to an oxime-like tautomer.

Caption: Potential keto-enol tautomeric equilibria for this compound.

Experimental and Computational Evidence

The determination of the predominant tautomeric form relies on a combination of solid-state analysis, solution-state spectroscopy, and computational modeling.

Solid-State Analysis: X-ray Crystallography

Crystallographic studies provide definitive evidence for the structure in the solid state. X-ray diffraction analysis of this compound has unequivocally shown that the molecule exists in the diketo form (A) .[4][5] The isoquinoline ring system is nearly planar, and in the crystal lattice, molecules form inversion dimers linked by intermolecular O-H···O hydrogen bonds between the N-hydroxy group of one molecule and a carbonyl oxygen of another.[4][5]

Parameter Value Reference
Chemical Formula C₉H₇NO₃[4]
Crystal System Monoclinic[4]
Space Group P2₁/c
a (Å) 12.336 (5)[4]
b (Å) 8.666 (4)[4]
c (Å) 7.052 (7)[4]
β (°) 104.19 (5)[4]
Volume (ų) 730.8 (9)[4]
Predominant Form Diketo[4][5]
Table 1: Summary of crystallographic data for this compound.
Solution-State Analysis: Spectroscopic Methods

In solution, the tautomeric equilibrium can be influenced by the solvent. While detailed tautomerism studies for this specific molecule are not widely published, the principles can be inferred from related cyclic β-diones and quinolones.[6][7][8] Spectroscopic methods are the primary tools for this analysis.

  • ¹H NMR Spectroscopy: The diketo form would show a characteristic singlet for the two protons at the C4 position (a methylene group flanked by two carbonyls). The enol forms would exhibit a vinyl proton signal instead of the methylene signal, and a new signal for the enolic hydroxyl proton, which is often broad and solvent-dependent.[9]

  • ¹³C NMR Spectroscopy: The presence of the diketo form is confirmed by two carbonyl carbon signals. In the enol form, one of these signals would be replaced by signals corresponding to C=C-OH carbons, which appear at different chemical shifts.[10]

  • IR Spectroscopy: The diketo form is characterized by two distinct C=O stretching frequencies. The enol form would show a C=O stretch, a C=C stretch, and a broad O-H stretch.

Tautomer Expected ¹H NMR Key Signals (ppm) Expected ¹³C NMR Key Signals (ppm) Expected IR Key Bands (cm⁻¹)
Diketo (A) ~3.5-4.0 (s, 2H, -CH₂-)>190 (C1=O), >190 (C3=O)~1720 (C=O), ~1680 (C=O)
Enol (B/C) ~5.0-6.0 (s, 1H, =CH-), >10 (s, 1H, -OH)~170 (C=O), ~100 (=CH-), ~160 (=C-OH)~3400 (broad, OH), ~1650 (C=O), ~1600 (C=C)
Table 2: Predicted spectroscopic signatures for the tautomers of this compound.

Studies on related cyclic β-diketones show that polar, aprotic solvents like DMSO can favor the keto form, while non-polar solvents like chloroform may shift the equilibrium towards the enol form.[11] Protic solvents can further influence the equilibrium by forming hydrogen bonds with both tautomers.[12]

Computational Studies

Density Functional Theory (DFT) calculations are powerful tools for predicting the relative stabilities of tautomers in both the gas phase and solution (using continuum solvent models like PCM).[13][14] For related N-hydroxy systems and cyclic diketones, computational studies have shown:

  • The energy barrier for interconversion can be high in the absence of a catalyst (like water), making the tautomers potentially separable at low temperatures.[13][15]

  • Solvent-assisted proton transfer, especially with protic solvents like water, can significantly lower the activation energy barrier for tautomerization.[13][15]

  • The diketo form is often more stable than the enol form, but this can be reversed by factors like extended conjugation or the formation of strong intramolecular hydrogen bonds, which is not possible in this specific cyclic system.[12]

dft_workflow start Define Tautomeric Structures (Diketo, Enol A, Enol B) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G**) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) geom_opt->freq_calc ts_search Transition State (TS) Search (e.g., QST3/Berny) geom_opt->ts_search solvation Incorporate Solvent Effects (e.g., PCM Model for Water, DMSO) freq_calc->solvation energy_profile Construct Energy Profile (Determine ΔG and activation barriers) solvation->energy_profile ts_search->energy_profile

Caption: Workflow for computational analysis of tautomer stability using DFT.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis is typically achieved via the cyclization of an amide precursor, which is derived from homophthalic acid.[16] A common route involves the deprotection of a 2-benzyloxy precursor.[4]

Protocol: Synthesis via Deprotection

  • Precursor Synthesis: 2-Benzyloxyisoquinoline-1,3(2H,4H)-dione is synthesized by coupling O-benzylhydroxylamine with homophthalic acid followed by cyclization.[16]

  • Deprotection: The 2-benzyloxy precursor is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of boron tribromide (BBr₃) in dichloromethane is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS indicates the completion of the reaction.

  • Quenching: The reaction is carefully quenched by the slow addition of water or methanol.

  • Extraction & Purification: The product is extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization to yield the title compound.[4]

synthesis_workflow start Start: 2-Benzyloxyisoquinoline- 1,3(2H,4H)-dione dissolve Dissolve in anhydrous CH₂Cl₂ Cool to -78 °C start->dissolve add_bbr3 Add BBr₃ dropwise under N₂ atmosphere dissolve->add_bbr3 react Stir and warm to RT Monitor by TLC/LC-MS add_bbr3->react quench Quench with MeOH react->quench extract Extract with EtOAc Wash with brine quench->extract purify Dry (Na₂SO₄) & Concentrate Purify by Chromatography extract->purify end Final Product: 2-Hydroxyisoquinoline- 1,3(2H,4H)-dione purify->end

Caption: General workflow for the synthesis of the title compound via deprotection.

Protocol for NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to investigate solvent effects.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Signal Assignment: Assign peaks to specific protons and carbons for each tautomer present in the mixture. 2D NMR techniques (COSY, HSQC) can aid in unambiguous assignment.

  • Quantification: Determine the molar ratio of the tautomers by integrating the well-resolved, non-overlapping signals corresponding to each form (e.g., the methylene signal of the keto form vs. the vinyl proton of the enol form in the ¹H spectrum).[6][9]

  • Variable Temperature (VT) NMR: To study the thermodynamics of the interconversion, record spectra at different temperatures. This can provide information on the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium.

Implications for Drug Development

The tautomeric state of this compound is critical for its function as an enzyme inhibitor, particularly for those that utilize divalent metal ions (e.g., Mg²⁺) in their active site, such as HIV-1 integrase.[1][16]

  • Chelation: The N-hydroxyimide moiety is a known metal-chelating pharmacophore. The specific tautomer present will determine the precise geometry and electronic properties of the chelating atoms, directly impacting the affinity and orientation of the inhibitor within the enzyme's active site.

  • Receptor Binding: Tautomers have different hydrogen bond donor/acceptor patterns. The diketo form has two carbonyl oxygens as H-bond acceptors and one N-OH as an H-bond donor. An enol form replaces one acceptor with a new donor (the enolic OH) and changes the hybridization and planarity of the ring. These differences can dramatically alter the binding interactions with amino acid residues in the target protein.

  • Physicochemical Properties: Tautomers can differ in polarity, lipophilicity (logP), and pKa. These properties affect the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, influencing its solubility, membrane permeability, and overall bioavailability.

pharmacophore Impact of Tautomerism on Drug-Receptor Binding cluster_keto Diketo Tautomer cluster_enol Enol Tautomer keto Structure A keto_hbd 1 H-Bond Donor (N-OH) keto->keto_hbd keto_hba 2 H-Bond Acceptors (C=O) keto->keto_hba receptor Enzyme Active Site (Specific H-Bonding Pockets) keto_hba->receptor Binding Interaction 1 enol Structure C enol_hbd 2 H-Bond Donors (N-OH, C-OH) enol->enol_hbd enol_hba 1 H-Bond Acceptor (C=O) enol->enol_hba enol_hbd->receptor Altered Binding Interaction 2

Caption: Tautomerism alters pharmacophoric features, leading to different binding modes.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry and medicinal application. Solid-state evidence confirms the predominance of the diketo form, a structure stabilized by intermolecular hydrogen bonding in the crystal lattice. However, in solution, a dynamic equilibrium with enol forms is possible, influenced by factors such as solvent polarity and temperature. For researchers in drug development, a thorough characterization of this tautomeric behavior using spectroscopic and computational methods is essential. This understanding allows for the fine-tuning of molecular properties to optimize interactions with biological targets and improve the overall efficacy and pharmacokinetic profile of potential drug candidates based on this versatile scaffold.

References

In-Depth Technical Guide: Computational Docking of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisoquinoline-1,3(2H,4H)-dione (HID) is a privileged scaffold in medicinal chemistry, recognized for its potent inhibitory activity against various metalloenzymes.[1] Its core structure possesses a distinct N-hydroxyimide functionality, which acts as an effective chelating motif for divalent metal cations, such as Mg²⁺, that are crucial for the catalytic activity of these enzymes.[2][3] This property has positioned HID and its derivatives as promising candidates for the development of novel therapeutics, particularly in the antiviral field.

Key viral enzymes targeted by this class of compounds include HIV-1 Integrase (IN) and the Ribonuclease H (RNase H) domain of HIV-1 Reverse Transcriptase (RT).[3][4] More recently, its activity against Hepatitis B Virus (HBV) RNase H has also been established, highlighting its potential as a broad-spectrum antiviral agent.[5]

Computational docking has emerged as an indispensable tool in the study of HID derivatives. It provides critical insights into their binding modes, helps elucidate structure-activity relationships (SAR), and guides the rational design of new analogues with enhanced potency, selectivity, and improved pharmacological profiles. This guide provides a comprehensive overview of the computational docking of the HID scaffold, detailing common methodologies, summarizing key findings, and visualizing the intricate molecular interactions that govern its inhibitory action.

Core Biological Targets and Mechanism of Action

The primary mechanism of action for the this compound scaffold is the inhibition of viral metalloenzymes through the chelation of essential metal cofactors in the enzyme's active site.

Key Targets:
  • HIV-1 Integrase (IN): This enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. IN's active site contains two Mg²⁺ ions that are essential for its catalytic functions: 3'-processing and strand transfer. HID derivatives potently block both of these reactions.[6]

  • HIV-1 and HBV Ribonuclease H (RNase H): This enzymatic domain is responsible for degrading the RNA strand of the RNA:DNA hybrid formed during reverse transcription. This cleavage is necessary for the synthesis of the second DNA strand. The RNase H active site also relies on divalent metal cations for its function.[4][5]

The HID scaffold's N-hydroxyimide group forms a pharmacophore that coordinates with the two metal ions in the active site, effectively incapacitating the enzyme.

Computational Docking: A Standardized Workflow

Molecular docking simulations are crucial for predicting the binding conformation and affinity of a ligand (like an HID derivative) to its protein target. A typical workflow involves several key stages, from preparing the molecules to analyzing the final results.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Target Acquisition (e.g., PDB Database) Clean 2. Receptor Preparation (Remove water, add hydrogens) PDB->Clean Ligand 3. Ligand Preparation (2D to 3D, energy minimization) Clean->Ligand Grid 4. Binding Site Definition (Grid Generation) Ligand->Grid Dock 5. Docking Simulation (Run Algorithm) Grid->Dock Score 6. Pose Scoring & Ranking (Evaluate binding energy) Dock->Score Visual 7. Interaction Analysis (H-bonds, chelation, etc.) Score->Visual

Caption: A generalized workflow for computational docking studies.

Detailed Methodologies

This section outlines the specific protocols and considerations for docking this compound derivatives against their viral targets.

Experimental Protocols

1. Target Protein Preparation

  • Structure Acquisition: High-resolution crystal structures of the target enzyme are retrieved from the Protein Data Bank (PDB). Due to the challenges in crystallizing HIV-1 integrase, the prototype foamy virus (PFV) intasome is frequently used as a reliable surrogate.[3][7][8] A common PDB entry for this purpose is 3OYA.[7]

  • Receptor Cleaning: The initial PDB file is processed to remove all non-essential components, such as water molecules, co-solvents, and any pre-existing ligands.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues (especially histidine) are assigned based on the physiological pH. Atomic charges are assigned using a standard force field (e.g., AMBER, CHARMM).

2. Ligand Preparation

  • Structure Generation: The 2D structures of HID and its analogues are drawn using chemical sketchers and then converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or UFF.

  • Charge Calculation: Partial atomic charges are calculated for the ligand atoms.

3. Docking Simulation

  • Software: A variety of software packages can be employed, including AutoDock Vina, GOLD, Glide, and MOE (Molecular Operating Environment). The choice often depends on the specific algorithm and scoring function preferred by the researchers.[7]

  • Grid Generation: A docking grid or box is defined to specify the search space for the ligand. This grid is centered on the active site of the enzyme, ensuring it encompasses the key catalytic residues and the essential metal cofactors (e.g., the Mg²⁺ ions).

  • Algorithm Execution: The docking algorithm systematically samples different conformations and orientations (poses) of the ligand within the defined active site. This process is guided by a scoring function that estimates the binding affinity for each pose.

4. Post-Docking Analysis

  • Scoring and Ranking: The generated poses are ranked based on their docking scores, which represent the predicted free energy of binding. The top-ranked poses are selected for further analysis.

  • Visual Inspection: The best-scoring poses are visually inspected to assess their plausibility. Key interactions are analyzed, including:

    • Metal Chelation: The primary interaction involves the coordination of the N-hydroxy and carbonyl oxygens of the HID core with the two Mg²⁺ ions in the active site.[8]

    • Hydrogen Bonding: Interactions with backbone or side-chain atoms of key catalytic residues.

    • Hydrophobic/Aromatic Interactions: Interactions between aromatic rings of the ligand and hydrophobic pockets within the active site.

Inhibition Mechanisms Visualized

The following diagrams illustrate the mechanism of action of HID derivatives at the molecular level, based on docking and experimental data.

HIV-1 Integrase Inhibition Pathway

HIV-1 integrase requires two Mg²⁺ ions to catalyze two sequential reactions: 3'-processing (cleavage of a dinucleotide from the viral DNA ends) and strand transfer (joining the viral DNA to the host DNA). HID inhibitors block both steps by chelating these ions.

G cluster_IN HIV-1 Integrase Catalytic Cycle vDNA Viral DNA Complex Intasome Complex vDNA->Complex Binding IN Integrase + 2 Mg²⁺ IN->Complex Processed 3'-Processed DNA Complex->Processed 3'-Processing Integrated Integrated Provirus Processed->Integrated Strand Transfer Inhibitor HID Derivative Inhibitor->Block Block->Complex Chelates Mg²⁺ Blocks Both Steps

Caption: Mechanism of HIV-1 Integrase inhibition by HID derivatives.
HIV-1 RNase H Inhibition Pathway

During reverse transcription, RNase H degrades the viral RNA from the newly formed RNA:DNA hybrid. This process is also dependent on metal ions in the active site. HID inhibitors bind to this site, preventing RNA cleavage and halting the viral replication cycle.

G cluster_RT HIV-1 Reverse Transcription RNA Viral RNA Template Hybrid RNA:DNA Hybrid RNA->Hybrid DNA Polymerase Activity ssDNA (-) strand ssDNA Hybrid->ssDNA RNase H Activity (RNA Degradation) dsDNA dsDNA for Integration ssDNA->dsDNA DNA Polymerase Activity Inhibitor HID Derivative Inhibitor->Block Block->Hybrid Binds to RNase H Site Blocks RNA Degradation

Caption: Mechanism of HIV-1 RNase H inhibition by HID derivatives.

Quantitative Data and Structure-Activity Relationships (SAR)

Computational and experimental studies have generated valuable data on the inhibitory potency of the parent HID scaffold and its derivatives.

Table 1: Inhibitory Activity of this compound
Target EnzymeIC₅₀ (µM)EC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (SI)Citation(s)
HIV-1 Integrase (IN) ~low micromolar---[3]
HIV-1 RT RNase H Poor Inhibition-High Cytotoxicity-[3]
HBV RNase H 28.14.275~18[5]

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration.

Table 2: Summary of Structure-Activity Relationships (SAR) for HID Derivatives
Substitution PositionModificationEffect on ActivityKey FindingsCitation(s)
Position 4 Alkyl/Arylalkyl groups (e.g., pentyl, phenylpropyl)Slightly improved IN inhibition.Modest gains in potency against HIV-1 Integrase were observed.[3]
Position 4 Carboxamido side chainsHighly beneficial for IN inhibition and antiviral activity.Led to derivatives with low nanomolar IC₅₀ values against IN and reproducible low micromolar anti-HIV activity.[2]
Position 7 Electron-withdrawing groups (e.g., Nitro)Noticeable improvement in antiviral potency.Resulted in compounds with low nanomolar anti-HIV potencies and favorable therapeutic indexes.[9]
General N-Hydroxyimide coreEssential for activity.The ability to chelate divalent metal cations is the cornerstone of the inhibitory mechanism.[2]

Conclusion

The this compound scaffold is a validated and versatile starting point for the development of potent inhibitors against viral metalloenzymes. Computational docking has been instrumental in this process, providing a detailed molecular understanding of how these compounds function and enabling the rational design of next-generation inhibitors. Docking studies consistently show that the core HID pharmacophore anchors to the catalytic metal ions, while substitutions at positions 4 and 7 can be tailored to exploit surrounding pockets in the active site, thereby enhancing potency and specificity.

While promising, a recurring challenge with this class of compounds is cellular cytotoxicity, which has limited their clinical application.[3] Future research, guided by precise in silico modeling and docking, will be critical to designing new derivatives that retain high antiviral potency while minimizing off-target effects and cellular toxicity, ultimately paving the way for their development as effective therapeutic agents.

References

Theoretical Stability of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisoquinoline-1,3(2H,4H)-dione is a core scaffold in medicinal chemistry, notably for its role in the development of HIV-1 integrase inhibitors. The stability of this molecule, particularly its tautomeric forms, is a critical determinant of its biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the theoretical studies on the stability of this compound, drawing upon established computational methodologies and findings from analogous heterocyclic systems. While direct computational studies on this specific molecule are not extensively reported in publicly accessible literature, this guide constructs a robust theoretical framework based on crystallographic data and computational studies of related compounds.

Introduction

The this compound scaffold is of significant interest due to its metal-chelating properties, which are fundamental to its inhibitory action against various enzymes. The molecule can exist in several tautomeric forms, primarily through keto-enol tautomerism. The equilibrium between these tautomers can be influenced by environmental factors such as the solvent and the presence of metal ions. Understanding the relative stability of these tautomers is paramount for rational drug design and the prediction of molecular behavior in biological systems.

Experimental evidence from X-ray crystallography has definitively shown that this compound exists in the diketo form in the solid state.[1][2][3][4] This provides a crucial benchmark for theoretical calculations. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the tautomeric landscape in different environments, such as the gas phase and in various solvents.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the diketo form and two potential enol forms.

Tautomers cluster_diketo Diketo Form cluster_enol1 Enol Form 1 cluster_enol2 Enol Form 2 diketo Structure of Diketo Form enol1 Structure of Enol Form 1 diketo->enol1 Tautomerization enol2 Structure of Enol Form 2 diketo->enol2 Tautomerization

Caption: Tautomeric equilibrium of this compound.

Computational Methodology

Level of Theory and Basis Set

A common and effective approach for studying tautomerism in such systems involves Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used choice. For accurate energy calculations, a sufficiently large basis set is crucial. The 6-311++G(d,p) basis set is a standard choice that includes diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Solvent Effects

The influence of the solvent on tautomeric equilibrium is significant. The Polarizable Continuum Model (PCM) is a popular implicit solvation model that can be used to simulate the bulk solvent effect. Calculations would typically be performed in the gas phase and in solvents of varying polarity, such as water and chloroform, to understand the environmental impact on tautomer stability.

Workflow

The following diagram illustrates a typical computational workflow for assessing the relative stability of the tautomers.

Workflow start Define Tautomeric Structures (Diketo, Enol 1, Enol 2) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Verify Minima) geom_opt->freq_calc gas_phase Gas Phase Energy freq_calc->gas_phase pcm_calc PCM Calculations (Water, Chloroform) freq_calc->pcm_calc analysis Analyze Relative Energies and Thermodynamic Parameters gas_phase->analysis solvent_energies Solvated Energies pcm_calc->solvent_energies solvent_energies->analysis

Caption: Computational workflow for tautomer stability analysis.

Theoretical Data Summary

Based on the established preference for the diketo form in the solid state and computational studies of analogous compounds, a set of expected quantitative data can be summarized. The following tables present hypothetical, yet plausible, relative energies and key geometric parameters for the tautomers of this compound.

Table 1: Calculated Relative Energies (kcal/mol) of Tautomers

TautomerGas Phase (ΔE)Water (ΔG)Chloroform (ΔG)
Diketo0.000.000.00
Enol 1+5.8+3.2+4.5
Enol 2+8.2+6.1+7.3

Note: These are illustrative values based on trends observed in similar heterocyclic systems. The diketo form is set as the reference (0 kcal/mol). ΔE represents the relative electronic energy in the gas phase, and ΔG represents the relative Gibbs free energy in solution.

Table 2: Selected Calculated Bond Lengths (Å)

BondDiketoEnol 1Enol 2
C1=O1.221.35 (C-OH)1.23
C3=O1.231.241.36 (C-OH)
N2-OH1.381.371.37
C4-H1.091.091.09

Note: These are expected bond lengths based on typical values for the respective bond types.

Discussion

The hypothetical data presented in the tables align with the experimental observation that the diketo form is the most stable. In the gas phase, the enol forms are expected to be significantly less stable. In polar solvents like water, the energy difference is likely to decrease due to the favorable solvation of the more polar enol forms. However, the diketo form is still anticipated to be the dominant species in solution.

The stability of the diketo form can be attributed to the resonance stabilization of the amide and ketone groups. The enol forms, while benefiting from the aromaticity of the carbocyclic ring, introduce a less stable enol-ether or vinylogous acid functionality.

Signaling Pathway and Mechanism of Action

The relevance of the tautomeric state of this compound is particularly evident in its mechanism of action as an HIV-1 integrase inhibitor. The diketo-enol tautomerism is crucial for the chelation of the two magnesium ions in the enzyme's active site.

MOA cluster_inhibitor Inhibitor Binding cluster_inhibition Enzymatic Inhibition Inhibitor This compound (Diketo-Enol Equilibrium) ActiveSite HIV-1 Integrase Active Site (2 Mg2+ ions) Inhibitor->ActiveSite Chelation Chelation of Mg2+ ions by the enol form ActiveSite->Chelation Inhibition Inhibition of 3'-processing and strand transfer Chelation->Inhibition

Caption: Mechanism of action of this compound as an HIV-1 integrase inhibitor.

The enolate form of the molecule is believed to be the active species that coordinates with the magnesium ions, displacing the viral DNA and preventing its integration into the host genome. Therefore, the ability of the molecule to exist in the enol form, even if it is a minor species in the equilibrium, is fundamental to its biological function.

Conclusion

This technical guide has provided a theoretical framework for understanding the stability of this compound. While direct computational studies on this molecule are not widely published, by leveraging experimental data and computational methodologies from related systems, a consistent picture emerges. The diketo form is the most stable tautomer, both in the solid state and likely in solution. However, the accessibility of the enol tautomers is critical for the molecule's biological activity as a metal-chelating enzyme inhibitor. Future computational studies are encouraged to provide precise quantitative data for this important medicinal scaffold, which will further aid in the design of next-generation inhibitors.

References

The Discovery and Antiviral Potential of 2-hydroxyisoquinoline-1,3(2H,4H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and characterization of 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) and its derivatives as a promising class of antiviral agents. Initially identified as an inhibitor of the Hepatitis B Virus (HBV) Ribonuclease H (RNaseH), this scaffold has also been explored for its activity against Human Immunodeficiency Virus type 1 (HIV-1) integrase. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for core assays, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this chemical class.

Introduction

The ongoing challenge of viral infectious diseases necessitates the discovery and development of novel antiviral agents with unique mechanisms of action. The this compound (HID) scaffold has emerged as a versatile platform for the development of inhibitors targeting viral enzymes that are crucial for replication. This guide focuses on the antiviral properties of HID, primarily against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

Antiviral Activity against Hepatitis B Virus (HBV)

Discovery as an HBV RNaseH Inhibitor

The discovery of this compound as an anti-HBV agent stemmed from a screening of nitrogen-based polyoxygenated heterocycles for their ability to inhibit the HBV RNaseH enzyme.[1][2] The HBV RNaseH is one of two essential viral enzymes required for the replication of the viral genome, making it a logical target for novel drug development.[1][2] In these screening efforts, this compound, also referred to as compound #1 or HID, was identified as the most potent inhibitor of HBV RNaseH among the tested compounds.[1][2]

Mechanism of Action

The antiviral activity of HID against HBV is attributed to its specific inhibition of the viral RNaseH.[1][2] This inhibition leads to a preferential suppression of the accumulation of the viral plus-polarity DNA strand during replication.[1][2] The synthesis of the plus-polarity DNA strand is dependent on the RNaseH-mediated degradation of the pregenomic RNA (pgRNA) template from the newly synthesized minus-polarity DNA strand. By inhibiting RNaseH, HID effectively blocks this process, halting the completion of the double-stranded viral DNA genome.

Quantitative Antiviral Data

The following table summarizes the key quantitative data for the antiviral activity of this compound against HBV.

CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)Therapeutic Index (TI)Virus/Cell LineReference
This compoundHBV RNaseH28.14.275~18HBV genotype D / HepDES19 cells[1][2]

Activity against Human Immunodeficiency Virus (HIV)

Inhibition of HIV-1 Integrase

The this compound scaffold has also been investigated for its potential to inhibit HIV-1 replication. Research has focused on the ability of HID derivatives to inhibit HIV-1 integrase (IN), another critical viral enzyme responsible for integrating the viral DNA into the host cell's genome.[3][4] While the parent compound showed some activity, subsequent studies have focused on substituted derivatives to improve potency and reduce cytotoxicity.[3][4]

Structure-Activity Relationship and Cytotoxicity

Studies on a series of this compound derivatives revealed that substitutions at the 4-position could influence anti-HIV-1 integrase activity.[3] However, a significant challenge with many of these early derivatives was high cellular cytotoxicity, which limited their therapeutic potential.[3] Further medicinal chemistry efforts have aimed to dissociate the antiviral activity from the cytotoxic effects.

Quantitative Anti-HIV Data

The following table presents a selection of quantitative data for this compound and its derivatives against HIV-1.

CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)Therapeutic Index (TI)Virus/Cell LineReference
This compoundHIV-1 Integrase6.32> CC50--HIV-1[5]
This compoundHIV-1 RT RNase H5.9> CC50--HIV-1[5]
4-pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 IntegraseLow µMHighHighLowHIV-1 / MT-4 cells[3]
4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 IntegraseLow µMHighHighLowHIV-1 / MT-4 cells[3]

Experimental Protocols

HBV RNaseH Inhibition Assay (DNA Oligonucleotide-Directed RNA Cleavage)

This in vitro assay is used to screen for and characterize inhibitors of HBV RNaseH activity.

Materials:

  • Recombinant HBV RNaseH enzyme

  • 32P-labeled RNA substrate in an RNA:DNA heteroduplex

  • Assay buffer (specific composition may vary, but typically includes a buffer, salt, and a divalent cation like Mg2+)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Urea polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager for detection

Protocol:

  • Prepare reaction mixtures containing the assay buffer, recombinant HBV RNaseH enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the 32P-labeled RNA:DNA heteroduplex substrate.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding a quench solution (e.g., EDTA-containing loading buffer).

  • Resolve the RNA cleavage products by urea-PAGE.

  • Visualize the radiolabeled RNA fragments using a phosphorimager.

  • Quantify the intensity of the cleaved RNA bands to determine the extent of RNaseH inhibition by the test compound.

HBV Replication Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit HBV replication in a cell culture model.

Materials:

  • HBV-replicating cell line (e.g., HepDES19)

  • Cell culture medium and supplements

  • Test compounds

  • Reagents for isolation of HBV core particle DNA

  • Quantitative PCR (qPCR) system and reagents for detecting HBV minus- and plus-polarity DNA strands

Protocol:

  • Seed the HBV-replicating cells in multi-well plates.

  • Treat the cells with various concentrations of the test compound.

  • Culture the cells for a defined period (e.g., several days), replenishing the medium and compound as needed.

  • Lyse the cells and isolate the HBV core particles.

  • Extract the encapsidated HBV DNA.

  • Quantify the levels of both minus- and plus-polarity HBV DNA strands using qPCR with strand-specific primers.

  • A preferential reduction in the plus-polarity DNA strand is indicative of RNaseH inhibition.

HIV-1 Integrase Inhibition Assay (In Vitro)

This assay evaluates the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA

  • Assay buffer (containing a buffer, salt, and a divalent cation like Mg2+ or Mn2+)

  • Test compounds

  • Method for detecting the integration product (e.g., ELISA-based, fluorescence-based, or gel-based)

Protocol:

  • Pre-incubate the recombinant HIV-1 integrase with the test compound in the assay buffer.

  • Add the donor DNA substrate to allow for the 3'-processing reaction.

  • Add the target DNA substrate to initiate the strand transfer reaction.

  • Incubate the reaction at a controlled temperature.

  • Detect and quantify the amount of integration product formed.

  • Calculate the percent inhibition of integrase activity at different compound concentrations to determine the IC50 value.

Cytotoxicity Assay (XTT Assay)

This assay is used to determine the concentration of a compound that is toxic to host cells.

Materials:

  • Host cell line used in the antiviral assays

  • Cell culture medium and supplements

  • Test compounds

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Electron coupling reagent (e.g., PMS - phenazine methosulfate)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate the cells for a period that is relevant to the antiviral assay (e.g., 24-72 hours).

  • Prepare the XTT/PMS solution immediately before use.

  • Add the XTT/PMS solution to each well.

  • Incubate the plate for a few hours at 37°C to allow for the color change to develop.

  • Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

HBV_Replication_and_RNaseH_Inhibition cluster_cell Hepatocyte cluster_inhibition Entry HBV Entry Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Core, Polymerase) Translation->Viral_Proteins Viral_Proteins->Encapsidation Assembly Virion Assembly Viral_Proteins->Assembly Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Minus_Strand_DNA Minus-Strand DNA Synthesis Reverse_Transcription->Minus_Strand_DNA RNaseH_Activity RNaseH Activity (pgRNA Degradation) Minus_Strand_DNA->RNaseH_Activity Plus_Strand_DNA Plus-Strand DNA Synthesis RNaseH_Activity->Plus_Strand_DNA Plus_Strand_DNA->Assembly Release Virion Release Assembly->Release HID This compound HID->RNaseH_Activity Inhibition

Caption: HBV replication cycle and the point of inhibition by this compound.

HIV_Lifecycle_and_Integrase_Inhibition cluster_cell CD4+ T-Cell cluster_inhibition Binding_Fusion Binding and Fusion Reverse_Transcription Reverse Transcription (RNA -> DNA) Binding_Fusion->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Nuclear_Import Nuclear Import Viral_DNA->Nuclear_Import Integration Integration Nuclear_Import->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription and Translation Provirus->Transcription_Translation Viral_Proteins_RNA Viral Proteins and RNA Transcription_Translation->Viral_Proteins_RNA Assembly_Budding Assembly and Budding Viral_Proteins_RNA->Assembly_Budding Maturation Maturation Assembly_Budding->Maturation HID_Derivative HID Derivative HID_Derivative->Integration Inhibition

Caption: HIV life cycle with a focus on the inhibition of integrase by HID derivatives.

Antiviral_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (In Vitro Enzyme Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Secondary_Screening Secondary Screening (Cell-Based Antiviral Assay) Hit_Identification->Secondary_Screening Active Secondary_Screening->Hit_Identification Not Potent/Selective Lead_Identification Lead Identification Secondary_Screening->Lead_Identification Potent & Selective Cytotoxicity_Assay Cytotoxicity Assay Lead_Identification->Cytotoxicity_Assay Cytotoxicity_Assay->Lead_Identification High Toxicity Lead_Optimization Lead Optimization (SAR) Cytotoxicity_Assay->Lead_Optimization Low Toxicity Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for antiviral drug screening and development.

Conclusion

This compound and its derivatives represent a valuable chemical scaffold for the development of novel antiviral agents. The initial discovery of the parent compound as a specific inhibitor of HBV RNaseH highlights its potential for addressing chronic HBV infection, a significant global health issue. While its application in the context of HIV has been hampered by cytotoxicity in early derivatives, the scaffold's ability to chelate metal ions in viral enzyme active sites suggests that further medicinal chemistry efforts could yield potent and selective inhibitors of HIV-1 integrase. This technical guide provides a foundational resource for researchers to build upon in the continued exploration of this promising class of antiviral compounds.

References

Methodological & Application

Application Notes and Protocols: 2-hydroxyisoquinoline-1,3(2H,4H)-dione in HIV-1 Integrase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives as inhibitors of HIV-1 integrase. This document includes a summary of their inhibitory activities, detailed protocols for key biochemical and cellular assays, and diagrams illustrating their mechanism of action and experimental workflows.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step for viral replication.[1] As such, it is a well-established target for antiretroviral therapy. The this compound scaffold has emerged as a promising class of HIV-1 integrase inhibitors.[2] These compounds function by chelating essential metal ions, typically Mg2+, within the enzyme's active site, thereby blocking its catalytic activity.[3] Derivatives of this scaffold have demonstrated potent inhibition of both the 3'-processing and strand transfer steps of the integration process, with some exhibiting low nanomolar to micromolar efficacy.[1] This document outlines the application of these compounds in relevant HIV-1 integrase assays.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the quantitative data for various derivatives of this compound in biochemical and cell-based assays.

Table 1: In Vitro HIV-1 Integrase and RNase H Inhibitory Activities

CompoundOverall IN Inhibition IC50 (µM)Strand Transfer (ST) Inhibition IC50 (µM)3'-Processing (3'-P) Inhibition IC50 (µM)RNase H Inhibition IC50 (µM)Reference
6a 6.32Not ReportedNot Reported5.9[4]
22 0.0480.028Not Reported>100[5]
23 0.0230.0150.085>100[5]
24 0.0310.021Not Reported>100[5]
25 0.0270.019Not Reported>100[5]
29 0.0410.024Not Reported0.78[5]
30 0.0230.0130.0530.54[5]
32 0.0380.025Not Reported0.98[5]
33 0.0110.0140.0100.45[5]
36 0.0350.022Not Reported0.87[5]
Raltegravir 0.0250.0170.850>100[5]

IC50: The concentration of the compound required to inhibit the enzyme activity by 50%.[6]

Table 2: Anti-HIV Activity and Cytotoxicity in MT-4 Cells

CompoundAnti-HIV Activity EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
22 3.35>107>32[5]
23 2.58>107>41[5]
24 2.92>107>37[5]
25 2.53>107>42[5]
26 5.08>107>21[5]
27 4.23>107>25[5]
33 1.7510.56[5]
34 2.8725.59[5]

EC50: The effective concentration required to reduce the HIV-1-induced cytopathic effect by 50%.[5][7] CC50: The cytotoxic concentration required to reduce MT-4 cell viability by 50%.[5][7]

Experimental Protocols

Biochemical Assays

1. HIV-1 Integrase Strand Transfer (ST) and 3'-Processing (3'-P) Assays (Non-Radioactive)

This protocol is adapted from commercially available kits and published methodologies for a non-radioactive, colorimetric assay.[1][8]

Materials:

  • Recombinant HIV-1 Integrase

  • Streptavidin-coated 96-well plates

  • Biotinylated double-stranded Donor Substrate (DS) DNA (mimicking HIV-1 LTR U5 end)

  • Target Substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin)

  • HRP-conjugated anti-Digoxigenin antibody

  • Reaction Buffer (containing Mg2+ and/or Mn2+)

  • Wash Buffer

  • Blocking Buffer

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., Raltegravir)

Protocol:

  • Plate Preparation:

    • Add 100 µL of 1X DS DNA solution to each well of the streptavidin-coated 96-well plate.

    • Incubate for 30 minutes at 37°C to allow the biotinylated DNA to bind to the plate.

    • Aspirate the liquid and wash the wells five times with 300 µL of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to block non-specific binding sites.

    • Aspirate the liquid and wash the wells three times with 200 µL of Reaction Buffer.

  • Integrase Binding:

    • Add 100 µL of diluted HIV-1 integrase in Reaction Buffer to each well.

    • Incubate for 30 minutes at 37°C.

    • Aspirate the liquid and wash the wells three times with 200 µL of Reaction Buffer.

  • Inhibitor Addition:

    • Prepare serial dilutions of the test compounds and positive control in Reaction Buffer.

    • Add 50 µL of the diluted compounds or control to the respective wells.

    • Incubate for 5 minutes at room temperature.

  • Strand Transfer Reaction:

    • Add 50 µL of TS DNA solution to each well to initiate the strand transfer reaction.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Aspirate the liquid and wash the wells five times with 300 µL of Wash Buffer to remove unbound reagents.

    • Add 100 µL of HRP-conjugated antibody solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Aspirate the liquid and wash the wells five times with 300 µL of Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate for 10 minutes at room temperature in the dark.

    • Add 100 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

For 3'-Processing Assay Modification:

  • To specifically measure the inhibition of the 3'-processing step, the test compound is pre-incubated with the integrase before the enzyme is added to the DS DNA-coated plate.[1] The subsequent steps for detection remain the same.

Cellular Assays

2. Anti-HIV Activity in MT-4 Cells

This protocol describes a cell-based assay to determine the antiviral efficacy of the test compounds against HIV-1 infection in MT-4 cells.[2][9]

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB strain)

  • RPMI-1640 medium supplemented with 10% FBS, antibiotics

  • Test compounds

  • Positive control (e.g., AZT or Raltegravir)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

Protocol:

  • Cell Seeding:

    • Seed MT-4 cells into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and controls in culture medium.

    • Add 50 µL of the diluted compounds to the appropriate wells.

  • Virus Infection:

    • Infect the cells by adding 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI) to each well (except for the cell control wells).

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Determination of Antiviral Activity (MTT Assay):

    • After 4-5 days of incubation (when cytopathic effect is evident in the virus control wells), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell protection and determine the EC50 value.

3. Cytotoxicity Assay in MT-4 Cells

This protocol is performed in parallel with the antiviral assay to determine the toxicity of the compounds on uninfected cells.

Protocol:

  • Follow steps 1 and 2 of the Anti-HIV Activity protocol.

  • Instead of adding the virus, add 50 µL of culture medium to the wells.

  • Incubate the plate for the same duration as the antiviral assay (4-5 days).

  • Perform the MTT assay as described in step 4 of the Anti-HIV Activity protocol.

  • Calculate the percentage of cell viability and determine the CC50 value.

Visualizations

HIV_Integrase_Inhibition cluster_0 HIV-1 Replication Cycle cluster_1 HIV-1 Integrase Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription IN_3P 3'-Processing Viral_DNA->IN_3P Provirus Integrated Provirus Host_DNA Host Cell DNA IN_ST Strand Transfer Host_DNA->IN_ST IN_3P->IN_ST IN_ST->Provirus Inhibitor 2-hydroxyisoquinoline- 1,3(2H,4H)-dione Inhibitor->IN_3P Inhibition Inhibitor->IN_ST Inhibition Mg2 Mg2+ Inhibitor->Mg2 Chelation

Caption: Mechanism of HIV-1 Integrase Inhibition.

Assay_Workflow cluster_biochemical Biochemical Assay Workflow cluster_cellular Cellular Assay Workflow B1 Coat Plate with Biotinylated DS DNA B2 Add HIV-1 Integrase B1->B2 B3 Add Inhibitor (2-hydroxyisoquinoline-dione) B2->B3 B4 Add TS DNA (Initiate Reaction) B3->B4 B5 Add HRP-Ab & TMB (Detection) B4->B5 B6 Measure Absorbance (Calculate IC50) B5->B6 C1 Seed MT-4 Cells C2 Add Inhibitor (2-hydroxyisoquinoline-dione) C1->C2 C3 Infect with HIV-1 C2->C3 C4 Incubate (4-5 days) C3->C4 C5 MTT Assay (Measure Cell Viability) C4->C5 C6 Calculate EC50 & CC50 C5->C6

Caption: Experimental Workflow for HIV-1 Integrase Assays.

References

Application Notes and Protocols: Utilizing 2-hydroxyisoquinoline-1,3(2H,4H)-dione in RNase H Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonuclease H (RNase H) is a critical enzyme involved in the replication of retroviruses, such as the human immunodeficiency virus (HIV), by degrading the RNA strand of RNA/DNA hybrids during reverse transcription. This enzymatic function is essential for the viral life cycle, making it a key target for antiviral drug development. The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold has emerged as a promising class of inhibitors targeting the RNase H active site. These compounds function by chelating the divalent metal ions, typically Mg²⁺, which are essential for the enzyme's catalytic activity. This document provides detailed application notes and protocols for the use of this compound and its analogs in RNase H inhibition assays.

Mechanism of Action

The primary mechanism of RNase H inhibition by 2-hydroxyisoquinoline-1,3(2H,4H)-diones is through the chelation of two divalent metal ions (Mg²⁺) present in the enzyme's active site.[1] These metal ions are crucial for the catalytic activity of RNase H, facilitating the hydrolysis of the phosphodiester bonds in the RNA strand of an RNA/DNA hybrid. The HID scaffold contains three oxygen atoms positioned in a way that allows for optimal interaction with the two metal ions.[2][3] By binding to these ions, the inhibitor effectively blocks the substrate from accessing the active site and prevents the catalytic reaction from occurring.[1]

cluster_0 RNase H Active Site cluster_1 Inhibitor cluster_2 Enzyme-Inhibitor Complex Mg1 Mg²⁺ Complex Inactive RNase H- Inhibitor Complex Mg2 Mg²⁺ Inhibitor 2-hydroxyisoquinoline- 1,3(2H,4H)-dione Inhibitor->Complex Chelates Metal Ions

Caption: Mechanism of RNase H inhibition by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and several of its derivatives against HIV-1 RT-associated RNase H. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC₅₀ (µM)Selectivity (Polymerase/RNase H)Reference
This compoundHIV-1 RNase H≤140[2][3]
This compoundHIV-1 Integrase6.32N/A[4]
This compoundHIV-1 RT Polymerase40N/A[2][3]
Analog 8cHIV-1 RNase H0.812-fold[5]
Analog 9cHIV-1 RNase H0.27-fold[5]
YLC2-155HIV-1 RNase H0.65~4-fold[6][7][8]
YLC2-155HIV-1 RT Polymerase2.6N/A[6][7][8]

Experimental Protocols

A common method for assessing RNase H inhibition is a cell-free enzymatic assay using a fluorescently labeled RNA/DNA hybrid substrate.

Materials and Reagents
  • Recombinant HIV-1 Reverse Transcriptase (containing RNase H domain)

  • This compound or its analogs

  • Fluorescently labeled RNA/DNA hybrid substrate (e.g., 6-FAM on the 3' end of the RNA and a quencher like DABCYL on the 5' end of the DNA)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 2 mM TCEP

  • MgCl₂ solution (50 mM)

  • EDTA solution (for reaction termination)

  • DMSO (for dissolving compounds)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of This compound C Add inhibitor dilutions to wells A->C B Prepare reaction mix: Enzyme, Substrate, Assay Buffer D Add reaction mix to wells B->D C->D E Initiate reaction by adding MgCl₂ D->E F Incubate at room temperature E->F G Terminate reaction with EDTA F->G H Measure fluorescence G->H I Calculate % inhibition and IC₅₀ H->I

Caption: General workflow for an RNase H inhibition assay.

Detailed Protocol
  • Compound Preparation: Dissolve the this compound compound in DMSO to make a stock solution. Prepare serial dilutions of the compound in DMSO.

  • Reaction Setup:

    • In a 96-well or 384-well black plate, add the desired volume of the diluted compound to the appropriate wells. Include controls with DMSO only (no inhibitor) and a no-enzyme control.

    • Prepare a master mix containing the RNase H enzyme and the fluorescently labeled RNA/DNA substrate in the assay buffer.

    • Add the master mix to each well.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding MgCl₂ to each well to a final concentration of 5 mM.[9]

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[10]

  • Reaction Termination and Detection:

    • Stop the reaction by adding EDTA to each well.[10] EDTA chelates the Mg²⁺ ions, thus inactivating the enzyme.

    • Measure the fluorescence in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the amount of RNA cleavage.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a valuable class of compounds for the inhibition of RNase H. The provided protocols and data offer a framework for researchers to effectively utilize these compounds in screening and characterization assays. While some derivatives have shown high potency, it is important to note that some studies have reported cellular cytotoxicity, which should be considered in the context of antiviral drug development.[11][12][13] Further optimization of this scaffold may lead to the development of more potent and selective RNase H inhibitors with improved therapeutic potential.

References

Application Notes: Cell-Based Antiviral Assays for 2-hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antiviral activity of 2-hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives. This class of compounds has shown promise as inhibitors of viral enzymes, particularly HIV-1 integrase and Hepatitis B Virus (HBV) Ribonuclease H (RNase H).[1][2][3] The following sections detail the necessary cell-based assays to determine antiviral efficacy and cytotoxicity, crucial for establishing a therapeutic index.

Introduction to 2-hydroxyisoquinoline-1,3(2H,4H)-diones

The this compound (HID) scaffold has been a subject of interest in antiviral research due to its ability to chelate metal ions, a property essential for the catalytic activity of various viral enzymes.[1] Derivatives of this compound have demonstrated inhibitory activity against key viral targets, making them potential candidates for further drug development. However, a significant challenge with this class of compounds has been cellular cytotoxicity, which necessitates careful evaluation in cell-based systems.[1][4]

Key Cell-Based Assays

A battery of cell-based assays is essential to fully characterize the antiviral potential of this compound derivatives. These assays can be broadly categorized into two groups: those that measure the inhibition of viral replication and those that assess compound cytotoxicity.

Antiviral Activity Assays:

  • Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect host cells from the destructive effects of a virus.[5]

  • Virus Yield Reduction Assay: This method quantifies the amount of infectious virus particles produced by infected cells in the presence of the test compound.[5]

  • Plaque Reduction Assay: A classic virology technique used to determine the number of plaque-forming units (infectious virus particles) and assess the ability of a compound to inhibit virus spread.[5]

  • Reporter Gene Assays: These assays utilize genetically engineered viruses or cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) upon viral replication. The antiviral activity is measured by the reduction in reporter gene expression.[6]

Cytotoxicity Assays:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This is crucial for distinguishing between true antiviral activity and non-specific cell killing.[7][8]

  • Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[9]

Data Presentation: Quantitative Analysis of Antiviral Activity

The following table summarizes the reported antiviral and cytotoxic activities of selected this compound derivatives against HIV-1 and HBV.

Compound DerivativeTarget VirusAssay TypeIC50 (µM)EC50 (µM)CC50 (µM)Therapeutic Index (TI = CC50/EC50)Reference(s)
This compoundHBVRNase H Assay28.14.275~18[2]
4-pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1Integrase AssayLow µM-High-[1]
4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1Integrase AssayLow µM-High-[1]
N-(4-fluorobenzyl)-7-nitro-2-hydroxyisoquinoline-1,3(2H,4H)-dione-4-carboxamideHIV-1Antiviral Assay-Low nM>100High[4]

Note: "Low µM" and "Low nM" indicate values in the low micromolar and nanomolar ranges, respectively, as specified in the source literature. "High" cytotoxicity indicates that the compounds were too toxic for effective antiviral application in those specific studies.

Experimental Protocols

Protocol 1: General Antiviral Assay using a Reporter Cell Line (e.g., for HIV-1)

This protocol is adapted for screening compounds against HIV-1 using a cell line like TZM-bl, which expresses luciferase and β-galactosidase under the control of the HIV-1 LTR promoter.

Materials:

  • TZM-bl cells

  • DMEM (supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • This compound derivatives

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add 100 µL of diluted virus to each well (multiplicity of infection, MOI, should be optimized).

    • Immediately add 100 µL of the diluted compounds to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • Remove the supernatant from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the compound concentration.

Protocol 2: HBV Replication Inhibition Assay

This protocol is designed to assess the inhibition of HBV replication in a cell line that supports HBV replication, such as HepG2.2.15.

Materials:

  • HepG2.2.15 cells

  • DMEM/F12 medium (supplemented with 10% FBS, G418)

  • This compound derivatives

  • 24-well cell culture plates

  • DNA extraction kit

  • qPCR primers and probes for HBV DNA

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 24-well plates and grow to confluence.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 6 days, changing the medium and compound every 2 days.

  • DNA Extraction: After the treatment period, lyse the cells and extract the intracellular HBV DNA using a DNA extraction kit.

  • qPCR Analysis: Quantify the amount of HBV DNA using qPCR. A strand-specific qPCR can be employed to specifically measure the inhibition of plus-polarity DNA synthesis, which is indicative of RNase H inhibition.[10]

  • Data Analysis: Determine the EC50 value by plotting the percentage of HBV DNA reduction against the compound concentration.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol should be performed in parallel with the antiviral assays to determine the cytotoxicity of the compounds.

Materials:

  • The same cell line used in the antiviral assay

  • Complete culture medium

  • This compound derivatives

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay and incubate overnight.

  • Compound Treatment: Add serial dilutions of the compounds to the wells (without virus) and incubate for the same duration as the antiviral assay (e.g., 48 hours or 6 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells Seed Cells in Microplate infect_treat Infect Cells with Virus & Add Compound Dilutions prep_cells->infect_treat prep_compounds Prepare Serial Dilutions of Compounds prep_compounds->infect_treat incubate Incubate for a Defined Period infect_treat->incubate measure_antiviral Measure Antiviral Effect (e.g., Luciferase, qPCR) incubate->measure_antiviral measure_toxicity Measure Cytotoxicity (e.g., MTT Assay) incubate->measure_toxicity calculate_ec50 Calculate EC50 measure_antiviral->calculate_ec50 calculate_cc50 Calculate CC50 measure_toxicity->calculate_cc50 calculate_ti Calculate Therapeutic Index (TI = CC50 / EC50) calculate_ec50->calculate_ti calculate_cc50->calculate_ti

Caption: General workflow for cell-based antiviral and cytotoxicity screening.

Proposed Mechanism of Action for HIV-1 Inhibition

HIV_Inhibition_Mechanism cluster_virus HIV-1 Replication Cycle entry Virus Entry rt Reverse Transcription entry->rt integration Integration into Host DNA rt->integration replication Viral Replication integration->replication assembly Virus Assembly & Budding replication->assembly compound 2-hydroxyisoquinoline- 1,3(2H,4H)-dione compound->rt Inhibition of RNase H activity compound->integration Inhibition of Integrase

Caption: Inhibition points of 2-hydroxyisoquinoline-1,3(2H,4H)-diones in the HIV-1 life cycle.

Proposed Mechanism of Action for HBV Inhibition

HBV_Inhibition_Mechanism cluster_virus HBV Replication Cycle entry Virus Entry rcDNA_to_cccDNA rcDNA to cccDNA Conversion entry->rcDNA_to_cccDNA transcription Transcription of pgRNA rcDNA_to_cccDNA->transcription reverse_transcription Reverse Transcription (pgRNA to minus-strand DNA) transcription->reverse_transcription rnase_h RNase H Degradation of pgRNA reverse_transcription->rnase_h plus_strand Plus-strand DNA Synthesis rnase_h->plus_strand assembly Virion Assembly plus_strand->assembly compound 2-hydroxyisoquinoline- 1,3(2H,4H)-dione compound->rnase_h Inhibition of RNase H Activity

Caption: Inhibition point of 2-hydroxyisoquinoline-1,3(2H,4H)-diones in the HBV life cycle.

References

Application Notes and Protocols for Enzymatic Screening of 2-hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) and its derivatives have emerged as a promising class of inhibitors targeting viral metalloenzymes, demonstrating notable activity against key enzymes involved in the replication of Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[1][2][3] These compounds typically function by chelating divalent metal ions in the enzyme's active site, thereby blocking their catalytic function. This document provides detailed protocols for the enzymatic and cell-based screening of HID and its analogs against viral targets such as HBV Ribonuclease H (RNase H), HIV-1 RNase H, and HIV-1 Integrase.

Target Enzymes and Signaling Pathways

The primary targets for this compound and its derivatives are viral enzymes essential for the replication of HBV and HIV.

HBV Replication and RNase H Inhibition: The HBV polymerase is a multifunctional enzyme with both reverse transcriptase (RT) and Ribonuclease H (RNase H) activity. The RNase H domain is responsible for degrading the pregenomic RNA (pgRNA) template during the synthesis of the viral DNA. Inhibition of HBV RNase H blocks the degradation of the pgRNA, leading to an accumulation of RNA:DNA hybrids and the preferential suppression of the viral plus-polarity DNA strand synthesis, ultimately halting viral replication.[1]

HIV Replication and Inhibition of RNase H and Integrase: In HIV, the reverse transcriptase also possesses RNase H activity, which is crucial for degrading the viral RNA genome after it has been reverse-transcribed into DNA.[4][5] Additionally, HIV integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[2][6] this compound derivatives have been shown to inhibit both HIV-1 RNase H and integrase.[2]

Below is a diagram illustrating the HBV replication cycle and the point of inhibition by this compound.

HBV_Replication_Inhibition cluster_host_cell Hepatocyte Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Polymerase, Core) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription RNaseH RNase H Activity Reverse_Transcription->RNaseH RNA:DNA Hybrid Formation Plus_Strand_Synthesis Plus-Strand DNA Synthesis Virion_Assembly Virion Assembly and Release Plus_Strand_Synthesis->Virion_Assembly Inhibitor 2-hydroxyisoquinoline- 1,3(2H,4H)-dione Inhibitor->RNaseH Inhibition RNaseH->Plus_Strand_Synthesis pgRNA Degradation

Caption: HBV Replication Cycle and RNase H Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound and its derivatives against various viral enzymes.

Table 1: Inhibitory Activity against HBV RNase H

CompoundIC50 (µM)EC50 (µM)CC50 (µM)Therapeutic Index (CC50/EC50)Reference
This compound28.14.275~18[1]
HID Derivative A190.69>50>71[7]
HID Derivative B>5012>100>8.3[7]

Table 2: Inhibitory Activity against HIV-1 Enzymes

CompoundTarget EnzymeIC50 (µM)Reference
This compoundHIV-1 Integrase6.32
This compoundHIV-1 RNase H5.9
4-pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 IntegraseLow micromolar[2]
4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 IntegraseLow micromolar[2]

Experimental Protocols

Detailed methodologies for key enzymatic and cell-based assays are provided below.

Protocol 1: In Vitro HBV RNase H Oligonucleotide-Directed RNA Cleavage Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant HBV RNase H.

Workflow Diagram:

in_vitro_assay_workflow start Start reagent_prep Prepare Reagents: - 32P-labeled RNA - DNA oligonucleotide - Recombinant HBV RNase H - Test Compound (HID) start->reagent_prep reaction_setup Set up Reaction Mixture: - RNA:DNA heteroduplex - HBV RNase H - Test Compound or DMSO reagent_prep->reaction_setup incubation Incubate at 42°C for 90 min reaction_setup->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction gel_electrophoresis Resolve Products by Denaturing PAGE stop_reaction->gel_electrophoresis detection Detect Cleavage Products by Autoradiography gel_electrophoresis->detection quantification Quantify Band Intensity to Determine Inhibition detection->quantification end End quantification->end

Caption: In Vitro HBV RNase H Assay Workflow.

Materials:

  • Recombinant HBV RNase H enzyme

  • 32P-labeled RNA substrate (e.g., derived from the duck hepatitis B virus genome)

  • Complementary DNA oligonucleotide

  • Non-complementary DNA oligonucleotide (negative control)

  • Reaction Buffer (50 mM Tris pH 8.0, 190 mM NaCl, 5 mM MgCl2, 3.5 mM DTT, 0.05% NP40, 6% glycerol)

  • Test compound (this compound) dissolved in DMSO

  • DMSO (vehicle control)

  • Denaturing polyacrylamide gels

  • Autoradiography film or phosphorimager

Procedure:

  • Prepare the RNA:DNA heteroduplex substrate by annealing the 32P-labeled RNA with the complementary DNA oligonucleotide.

  • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the RNA:DNA substrate, and the desired concentration of the test compound or DMSO.

  • Initiate the reaction by adding the recombinant HBV RNase H enzyme.

  • Incubate the reaction at 42°C for 90 minutes.[8]

  • Stop the reaction by adding a solution containing EDTA.

  • Resolve the reaction products on a denaturing polyacrylamide gel.

  • Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the cleaved RNA fragments.

  • Quantify the intensity of the cleaved bands to determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Cell-Based HBV Replication Inhibition Assay

This assay measures the effect of a compound on HBV replication in a cell culture system.

Workflow Diagram:

cell_based_assay_workflow start Start cell_seeding Seed HepDES19 Cells in 96-well plates start->cell_seeding induce_replication Induce HBV Replication (remove tetracycline) cell_seeding->induce_replication add_compound Add Test Compound (HID) at various concentrations induce_replication->add_compound incubation Incubate for 72 hours add_compound->incubation cell_lysis Lyse Cells incubation->cell_lysis nucleic_acid_isolation Isolate Encapsidated Viral Nucleic Acids cell_lysis->nucleic_acid_isolation qpcr Quantify Plus- and Minus- Polarity DNA Strands by qPCR nucleic_acid_isolation->qpcr data_analysis Analyze Data to Determine EC50 and CC50 qpcr->data_analysis end End data_analysis->end

Caption: Cell-Based HBV Replication Assay Workflow.

Materials:

  • HepDES19 cell line (stably expresses HBV under a tetracycline-repressible promoter)

  • Cell culture medium (DMEM/F12 supplemented with 10% FBS, 1% penicillin/streptomycin)

  • Tetracycline

  • Test compound (this compound) dissolved in DMSO

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Reagents for DNA extraction

  • Primers and probes for qPCR to detect HBV plus- and minus-polarity DNA strands

  • Reagents for cytotoxicity assay (e.g., MTS)

Procedure:

  • Seed HepDES19 cells in 96-well plates and maintain them in medium containing tetracycline to suppress HBV expression.

  • To induce HBV replication, remove the tetracycline-containing medium and replace it with fresh medium without tetracycline. Incubate for 48 hours.[9]

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Add the compound dilutions to the cells and incubate for 72 hours.[9]

  • After incubation, lyse the cells and isolate the encapsidated viral nucleic acids.

  • Quantify the amounts of HBV minus- and plus-polarity DNA strands using strand-specific qPCR. A preferential reduction in the plus-polarity strand is indicative of RNase H inhibition.[1]

  • In parallel, perform a cytotoxicity assay (e.g., MTS assay) on cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC50).

  • Calculate the 50% effective concentration (EC50) for the inhibition of plus-strand DNA synthesis.

  • Determine the therapeutic index (TI) by dividing the CC50 by the EC50.

Protocol 3: HIV-1 Integrase Strand Transfer Assay

This protocol describes a common method for screening inhibitors of the strand transfer activity of HIV-1 integrase, often available as a commercial kit.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor substrate DNA (DS DNA), typically biotin-labeled

  • Target substrate DNA (TS DNA), often with a 3'-end modification

  • Streptavidin-coated 96-well plates

  • Reaction Buffer

  • Wash Buffer

  • Blocking Buffer

  • HRP-conjugated antibody that recognizes the modified TS DNA

  • TMB substrate

  • Stop solution

  • Test compound (this compound)

Procedure:

  • Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA.

  • Wash the plate to remove unbound DS DNA.

  • Block the wells to prevent non-specific binding.

  • Add the recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

  • Add the test compound at various concentrations and incubate.

  • Add the TS DNA to initiate the strand transfer reaction.

  • After incubation, wash the plate to remove unreacted components.

  • Add the HRP-conjugated antibody and incubate.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • A decrease in absorbance indicates inhibition of the strand transfer reaction.

  • Calculate the IC50 value from the dose-response curve.

Conclusion

The protocols outlined in this document provide a framework for the systematic screening and characterization of this compound and its derivatives as potential antiviral agents. By employing a combination of in vitro enzymatic assays and cell-based replication assays, researchers can effectively evaluate the potency, specificity, and cellular activity of these compounds, paving the way for the development of novel therapeutics for HBV and HIV infections.

References

Application Notes and Protocols: 2-hydroxyisoquinoline-1,3(2H,4H)-dione as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of novel therapeutic agents. Its inherent ability to chelate divalent metal ions has made it a particularly effective pharmacophore for targeting metalloenzymes. This document provides a comprehensive overview of the HID scaffold, its applications in drug design, and detailed protocols for the synthesis and evaluation of its derivatives, with a primary focus on its well-established role in the development of antiviral agents, particularly against Human Immunodeficiency Virus (HIV).

Chemical Properties and Mechanism of Action

The core structure of this compound features an N-hydroxyimide moiety, which is crucial for its biological activity. This functional group can coordinate with divalent metal ions, such as Mg2+ or Mn2+, which are essential cofactors for the catalytic activity of various enzymes. By chelating these metal ions in the active site, HID derivatives can effectively inhibit enzyme function. This mechanism is central to their activity as inhibitors of HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase (RT), both of which are key enzymes in the HIV replication cycle.[1][2][3][4][5]

Applications in Drug Design

Antiviral Activity: HIV-1 Integrase and RNase H Inhibition

The most extensively studied application of the HID scaffold is in the development of HIV-1 inhibitors. Derivatives of this compound have been shown to be potent inhibitors of both HIV-1 integrase and the RNase H domain of reverse transcriptase.[1][2][3][4]

  • HIV-1 Integrase Inhibition: HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication.[1] HID derivatives, by chelating the Mg2+ ions in the integrase active site, block both the 3'-processing and strand transfer steps of integration.[1][6] Notably, substitution at the 4-position of the HID scaffold with carboxamido chains has been shown to be highly beneficial, leading to compounds with low nanomolar IC50 values against HIV-1 integrase.[1][7] Some derivatives have shown a high barrier to the development of drug resistance.[6][7]

  • HIV-1 RNase H Inhibition: The RNase H domain of HIV-1 reverse transcriptase is responsible for degrading the RNA strand of RNA:DNA hybrids during reverse transcription. Its inhibition is a validated antiviral strategy. The HID scaffold has been identified as an effective inhibitor of this enzymatic function.[3][5][8]

Antiviral Activity: Hepatitis B Virus (HBV)

The therapeutic potential of the HID scaffold extends to other viral infections. This compound itself has been identified as an inhibitor of Hepatitis B Virus (HBV) RNase H activity, effectively blocking viral replication by suppressing the accumulation of the viral plus-polarity DNA strand.[9]

Anticancer Activity

While less explored than their antiviral properties, isoquinoline-1,3(2H,4H)-dione derivatives have also been investigated for their potential as anticancer agents. Studies have shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines.[10][11][12][13]

Data Presentation

Table 1: In Vitro Anti-HIV Activity of Representative this compound Derivatives
CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
This compoundHIV-1 IN6.32->100-[4]
This compoundHIV-1 RT RNase H5.9---[4]
4-pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 INlow µM-high cytotoxicity-[2]
4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 INlow µM-high cytotoxicity-[2]
4-Carboxamide Derivatives (general)HIV-1 INlow nMlow µM--[1]
Compound 33 (a 4-carboxamide derivative)HIV-1 IN (Strand Transfer)low nM---[1]
Compound 33 (a 4-carboxamide derivative)HIV-1 IN (3'-Processing)marked inhibition---[1]
7-nitro-4-carboxamide derivativeHIV-1-low nM-advantageous[14]
YLC2-155HIV-1 RT RNase H0.65---[8]
YLC2-155HIV-1 RT Polymerase2.6---[8]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (CC50/EC50).

Table 2: Anti-HBV Activity of this compound
CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
This compoundHBV RNase H28.14.275~18[9]

Experimental Protocols

Synthesis of this compound Scaffold

A general synthetic route to the this compound scaffold starts from homophthalic acid.[1][15]

Protocol 1: Synthesis of this compound

Materials:

  • Homophthalic acid

  • Thionyl chloride

  • O-benzylhydroxylamine hydrochloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Boron tribromide (BBr3)

  • Methanol

  • Sodium bicarbonate solution

  • Hydrochloric acid (1M)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Homophthalic Anhydride: Reflux homophthalic acid in an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain homophthalic anhydride.

  • Step 2: Synthesis of 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione:

    • Dissolve O-benzylhydroxylamine hydrochloride and triethylamine in DCM.

    • Add a solution of homophthalic anhydride in DCM dropwise to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1M HCl and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Step 3: Deprotection to yield this compound:

    • Dissolve 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione in DCM and cool to -78°C.

    • Add a solution of BBr3 in DCM dropwise.

    • Stir the reaction at -78°C for 1 hour and then allow it to warm to room temperature overnight.

    • Quench the reaction by the slow addition of methanol at 0°C.

    • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the final product.[16]

HIV-1 Integrase Inhibition Assay (Strand Transfer)

This protocol describes a typical in vitro assay to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

Protocol 2: HIV-1 Integrase Strand Transfer Assay

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates (donor and target DNA) labeled with a reporter system (e.g., biotin and a fluorophore)

  • Assay buffer (e.g., MOPS, DTT, MgCl2)

  • Test compounds (HID derivatives) dissolved in DMSO

  • Control inhibitor (e.g., Raltegravir)

  • Streptavidin-coated microplates

  • Detection reagent (e.g., europium-labeled anti-fluorophore antibody)

  • Plate reader

Procedure:

  • Pre-incubation: Incubate the HIV-1 integrase with the donor DNA in the assay buffer for 30 minutes at 37°C to allow the formation of the enzyme-DNA complex.

  • Inhibition: Add the test compounds at various concentrations to the pre-incubation mixture and incubate for another 30 minutes at 37°C.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA and incubate for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotin-labeled DNA.

    • Wash the plate to remove unbound components.

    • Add the detection reagent (e.g., europium-labeled antibody) and incubate.

    • Wash the plate and measure the time-resolved fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based Antiviral Assay

This protocol outlines a general method to assess the antiviral activity of HID derivatives in a cell-based assay.

Protocol 3: MT-4 Cell-Based Anti-HIV Assay

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB strain)

  • Cell culture medium (e.g., RPMI 1640 with fetal bovine serum, penicillin, and streptomycin)

  • Test compounds dissolved in DMSO

  • Control drug (e.g., AZT or Raltegravir)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., acidic isopropanol)

  • 96-well microplates

Procedure:

  • Cell Plating: Seed MT-4 cells in a 96-well microplate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Infection: Infect the cells with a predetermined amount of HIV-1. Include uninfected and untreated infected cell controls.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.

  • Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound concentration.

    • Determine the EC50 (concentration that protects 50% of cells from virus-induced cytopathic effect) and CC50 (concentration that reduces the viability of uninfected cells by 50%) from the dose-response curves.

    • Calculate the Therapeutic Index (TI = CC50/EC50).

Mandatory Visualizations

HIV_Integrase_Inhibition cluster_inhibition Mechanism of HIV-1 Integrase Inhibition by HID Scaffold HIV_IN HIV-1 Integrase (Active Site with Mg2+) Processing 3'-Processing HIV_IN->Processing HID This compound (HID Scaffold) Chelation Chelation of Mg2+ Ions HID->Chelation binds to Chelation->HIV_IN inactivates Inhibition_P Inhibition Chelation->Inhibition_P Inhibition_ST Inhibition Chelation->Inhibition_ST Strand_Transfer Strand Transfer Processing->Strand_Transfer Inhibition_P->Processing blocks Inhibition_ST->Strand_Transfer blocks

Caption: Mechanism of HIV-1 Integrase Inhibition by the HID Scaffold.

Synthesis_Workflow cluster_synthesis General Synthetic Workflow for HID Derivatives Start Homophthalic Acid Step1 Step 1: Cyclization (e.g., with Thionyl Chloride) Start->Step1 Intermediate1 Homophthalic Anhydride Step1->Intermediate1 Step2 Step 2: Ring Opening and N-Substitution (e.g., with O-benzylhydroxylamine) Intermediate1->Step2 Intermediate2 N-benzyloxy-isoquinoline-1,3-dione Step2->Intermediate2 Step3 Step 3: Deprotection (e.g., with BBr3) Intermediate2->Step3 Core_Scaffold This compound Step3->Core_Scaffold Step4 Step 4: Derivatization (e.g., at C4-position) Core_Scaffold->Step4 Final_Products HID Derivatives Step4->Final_Products

Caption: Synthetic Workflow for this compound Derivatives.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic Core This compound (Core Scaffold) N_OH N-hydroxyimide Moiety Core->N_OH contains C4_Sub Substitution at C4-position Core->C4_Sub can be modified at C7_Sub Substitution at C7-position Core->C7_Sub can be modified at Metal_Chelation Metal Chelation N_OH->Metal_Chelation enables Carboxamide Carboxamido Chains C4_Sub->Carboxamide e.g., with EWG Electron-Withdrawing Groups (e.g., -NO2) C7_Sub->EWG e.g., with Activity Biological Activity (e.g., Anti-HIV) Increased_Potency Increased Potency Carboxamide->Increased_Potency leads to Improved_Antiviral Improved Antiviral Activity EWG->Improved_Antiviral leads to Metal_Chelation->Activity is key for Increased_Potency->Activity enhances Improved_Antiviral->Activity enhances

Caption: Structure-Activity Relationship Logic for HID Derivatives.

References

Application Notes and Protocols for the Synthesis of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives, a scaffold of significant interest in medicinal chemistry, particularly for the development of antiviral agents. The core structure has been identified as a key pharmacophore for the inhibition of various metalloenzymes, including HIV-1 integrase and reverse transcriptase RNase H domain.[1][2][3][4]

Overview of Synthetic Strategies

The synthesis of this compound derivatives generally follows a convergent strategy, beginning with the formation of the core isoquinoline-1,3-dione ring system, followed by functionalization at various positions. The most common approach involves the condensation of a homophthalic acid or anhydride derivative with a protected hydroxylamine species, followed by deprotection. Derivatization is typically performed at the C4, C5, C6, or C7 positions to explore structure-activity relationships (SAR).

Synthesis of the Core Scaffold: this compound

The synthesis of the parent this compound is a foundational protocol for accessing a wide range of derivatives. The most reliable method proceeds through a two-step sequence involving the formation of a benzyl-protected intermediate followed by deprotection.

Experimental Workflow: Synthesis of the Core Scaffold

G cluster_0 Step 1: Protection cluster_1 Step 2: Deprotection A Homophthalic Anhydride C Toluene, Reflux (Dean-Stark) A->C B O-Benzylhydroxylamine B->C D 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione C->D E 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione F Boron Tribromide (BBr3) in DCM E->F G This compound F->G

Caption: General workflow for the two-step synthesis of the core scaffold.

Protocol 2.1: Synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

This protocol describes the synthesis of the O-benzyl protected intermediate.

Materials:

  • Homophthalic anhydride

  • O-Benzylhydroxylamine hydrochloride

  • Triethylamine (TEA)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of O-benzylhydroxylamine hydrochloride in DCM, add triethylamine at 0 °C and stir for 30 minutes. Filter the resulting mixture to remove triethylammonium chloride and concentrate the filtrate under reduced pressure to obtain O-benzylhydroxylamine free base.

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve homophthalic anhydride and the freshly prepared O-benzylhydroxylamine in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione as a solid.

Protocol 2.2: Synthesis of this compound

This protocol details the deprotection of the O-benzyl group to yield the final product.

Materials:

  • 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

  • Boron tribromide (BBr₃) solution in DCM (1.0 M)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Dissolve 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in DCM dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by deionized water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield this compound as a crystalline solid.[2]

Synthesis of C4-Substituted Derivatives

The C4 position of the this compound scaffold is a common site for modification to modulate biological activity.

Protocol 3.1: Synthesis of 4-Alkyl-2-hydroxyisoquinoline-1,3(2H,4H)-diones

This protocol describes the alkylation at the C4 position.

Materials:

  • 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Materials for deprotection as described in Protocol 2.2

Procedure:

  • To a solution of 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide and continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude 4-alkyl-2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione by flash column chromatography.

  • Deprotect the O-benzyl group using the procedure described in Protocol 2.2 to obtain the final 4-alkyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione.

Synthesis of C7-Substituted Derivatives

Substitution at the C7 position can be achieved by starting with a substituted homophthalic acid.

Protocol 4.1: Synthesis of 7-Aryl-2-hydroxyisoquinoline-1,3(2H,4H)-diones via Suzuki Coupling

This protocol outlines a general route for the synthesis of 7-aryl substituted derivatives.

Experimental Workflow: Synthesis of C7-Aryl Derivatives

G cluster_0 Preparation of Substituted Homophthalic Acid cluster_1 Cyclization and Deprotection A Amino Homophthalic Acid B Sandmeyer Reaction A->B C Iodo Homophthalic Acid B->C E Suzuki Coupling C->E D Arylboronic Acid, Pd Catalyst D->E F Aryl Homophthalic Acid E->F G Aryl Homophthalic Acid H O-Benzylhydroxylamine, Toluene, Reflux G->H I 7-Aryl-2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione H->I J BBr3 in DCM I->J K 7-Aryl-2-hydroxyisoquinoline-1,3(2H,4H)-dione J->K G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Outcome Enzyme HIV-1 Integrase Inhibition Inhibition of Catalytic Activity Metal1 Mg²⁺ Metal1->Enzyme Metal2 Mg²⁺ Metal2->Enzyme Inhibitor 2-Hydroxyisoquinoline- 1,3(2H,4H)-dione Inhibitor->Metal1 Chelation Inhibitor->Metal2 Chelation

References

Application Notes and Protocols for the In Vitro Evaluation of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) analogs, a class of compounds demonstrating significant potential as inhibitors of various viral enzymes and as anticancer agents. The following sections detail the biological activities, experimental protocols, and relevant inhibitory pathways for these compounds.

Biological Activity of this compound Analogs

HID analogs have been primarily investigated for their inhibitory effects on viral enzymes, particularly those of the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). The core scaffold is known to chelate divalent metal ions, which are essential for the catalytic activity of these enzymes.[1][2] Key biological targets include:

  • HIV-1 Integrase (IN): This enzyme is crucial for integrating the viral DNA into the host genome. Several HID analogs with carboxamido side chains at position 4 exhibit potent inhibition of HIV-1 IN, with IC50 values in the low nanomolar range, comparable to the clinically used drug raltegravir.[3] Some analogs have shown a unique mechanism by inhibiting both the 3'-processing and strand transfer steps of integration.[3]

  • HIV-1 Reverse Transcriptase (RT): HID analogs have been shown to inhibit both the polymerase and the Ribonuclease H (RNase H) functions of HIV-1 RT.[1][2] Potent and selective inhibition of RNase H has been achieved with certain substitution patterns.[2]

  • Hepatitis B Virus (HBV) RNase H: The HBV RNase H is another critical enzyme for viral replication and a promising drug target. A parent compound of the series, this compound, has been identified as an inhibitor of HBV RNase H with an IC50 of 28.1µM and an EC50 of 4.2µM in cell culture.[4]

  • Anticancer Activity: Various derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines, including human colon carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (Hep-G2).[5][6]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the quantitative data for the in vitro inhibitory activity of selected this compound analogs against various biological targets.

Table 1: HIV-1 Integrase (IN) and Antiviral Activity [3][7]

CompoundSubstitutionIN Strand Transfer IC50 (nM)IN 3'-Processing IC50 (nM)Anti-HIV-1 Activity EC50 (µM)Cytotoxicity CC50 (µM)
Analog A 4-N-(4-fluorobenzyl)carboxamide10500.8>100
Analog B 7-nitro, 4-N-(4-fluorobenzyl)carboxamide5250.1>50
Raltegravir (Reference)8>10000.05>100

Table 2: HIV-1 Reverse Transcriptase (RT) RNase H and Polymerase Inhibition [1][2]

CompoundSubstitutionRNase H IC50 (µM)Polymerase IC50 (µM)
Analog C 5-(Furan-2-yl)2.0>20
Analog D 6-Arylcarboxamide0.515
Analog E 5-Arylmethyl0.2>20

Table 3: HBV RNase H Inhibition and Antiviral Activity [4]

CompoundSubstitutionHBV RNase H IC50 (µM)Anti-HBV Activity EC50 (µM)Cytotoxicity CC50 (µM)
HID Parent Unsubstituted28.14.275

Table 4: In Vitro Cytotoxicity Against Cancer Cell Lines [5][8]

CompoundSubstitutionHCT-116 IC50 (µg/mL)MCF-7 IC50 (µg/mL)Hep-G2 IC50 (µg/mL)
Analog F 2-Amino-benzo[de]isoquinoline-1,3-dione derivative 11.32.51.8
Analog G 2-Amino-benzo[de]isoquinoline-1,3-dione derivative 28.35.16.7
Doxorubicin (Reference)0.4690.8920.426

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Protocol 1: HIV-1 Integrase Inhibition Assay (Strand Transfer)

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (pre-processed viral DNA mimic)

  • Target DNA (host DNA mimic)

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2, 4% glycerol

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions.

  • Add 88 µL of a solution containing the donor DNA and target DNA in assay buffer to each well.

  • Initiate the reaction by adding 10 µL of recombinant HIV-1 integrase to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Quantify the strand transfer product using a suitable method, such as a fluorescent intercalating dye.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 RT RNase H Inhibition Assay

Objective: To measure the inhibition of the RNase H activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • RNA/DNA hybrid substrate labeled with a fluorophore and a quencher

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 6 mM MgCl2, 1 mM DTT

  • Test compounds in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 93 µL of the RNA/DNA hybrid substrate in assay buffer to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of HIV-1 RT.

  • Monitor the increase in fluorescence in real-time at 37°C for 30 minutes. Cleavage of the RNA strand by RNase H separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve).

  • Calculate the percent inhibition and IC50 values as described in Protocol 1.

Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity[8][9]

Objective: To assess the cytotoxic effect of the compounds on mammalian cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, Hep-G2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/cm^2 and incubate for 24 hours.[9]

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro evaluation of this compound analogs.

HIV_Integrase_Inhibition cluster_workflow HIV-1 Integrase Inhibition Mechanism vDNA Viral DNA IN HIV-1 Integrase vDNA->IN 3'-Processing hDNA Host DNA Integrated_vDNA Integrated Viral DNA hDNA->Integrated_vDNA Integration IN->hDNA Strand Transfer HID HID Analog HID->IN Inhibition Mg Mg²⁺ Cofactors Mg->IN

Caption: Mechanism of HIV-1 integrase inhibition by HID analogs.

Experimental_Workflow cluster_flow In Vitro Evaluation Workflow Compound HID Analog Synthesis & Characterization Enzyme_Assay Enzyme Inhibition Assays (IN, RT, RNase H) Compound->Enzyme_Assay Cell_Assay Cell-Based Assays (Antiviral & Cytotoxicity) Compound->Cell_Assay Data_Analysis Data Analysis (IC50, EC50, CC50) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: General workflow for the in vitro evaluation of HID analogs.

RNaseH_Inhibition_Pathway cluster_pathway HIV Reverse Transcriptase RNase H Inhibition RT HIV-1 RT RNaseH_Domain RNase H Domain RT->RNaseH_Domain Cleavage RNA Strand Cleavage RNaseH_Domain->Cleavage RNA_DNA RNA/DNA Hybrid RNA_DNA->RNaseH_Domain HID_Analog HID Analog HID_Analog->RNaseH_Domain Inhibition Mg_Ions Mg²⁺ Ions Mg_Ions->RNaseH_Domain vDNA_Synthesis Viral DNA Synthesis Cleavage->vDNA_Synthesis

Caption: Inhibition of HIV-1 RT RNase H activity by HID analogs.

References

Application Notes and Protocols for 2-hydroxyisoquinoline-1,3(2H,4H)-dione in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives represent a significant class of inhibitors for specific metalloenzymes, demonstrating notable potential in antiviral drug discovery. This scaffold has been a focal point of research, particularly for its inhibitory action against key enzymes in the replication cycle of the Human Immunodeficiency Virus (HIV). These compounds function as N-hydroxyimide two-metal binding pharmacophores, effectively chelating metal ions in the active sites of target enzymes.

This document provides detailed application notes and protocols for the use of this compound in studying the kinetics of HIV-1 Integrase (IN) and HIV-1 Reverse Transcriptase (RT) associated Ribonuclease H (RNase H).

Application Notes

Target Enzymes and Mechanism of Action

This compound and its analogs are potent inhibitors of HIV-1 Integrase and the RNase H domain of Reverse Transcriptase.[1][2] The core mechanism of inhibition lies in the ability of the N-hydroxyimide functional group to chelate the divalent metal cations (typically Mg²⁺ or Mn²⁺) that are essential for the catalytic activity of these enzymes.

For HIV-1 Integrase, these inhibitors can block both the 3'-processing and strand transfer reactions, which are crucial steps in the integration of viral DNA into the host genome.[3] This dual-action inhibition presents a significant advantage in overcoming drug resistance. Docking studies have confirmed that these molecules bind within the catalytic site of the integrase.[4]

The general mechanism of inhibition can be visualized as follows:

cluster_0 Enzyme Active Site cluster_1 Inhibition Enzyme HIV-1 Integrase / RNase H Metal_Ions Mg²⁺/Mn²⁺ Cofactors Enzyme->Metal_Ions binds Inhibited_Complex Inhibited Enzyme-Inhibitor-Metal Complex Inhibitor This compound Inhibitor->Metal_Ions chelates Inhibited_Complex->Block Catalysis Catalytic Activity (3'-Processing & Strand Transfer)

Caption: Mechanism of enzyme inhibition by this compound.

Derivatives and Structure-Activity Relationship (SAR)

Research has shown that substitutions on the this compound scaffold can significantly enhance inhibitory potency and antiviral activity. Specifically, the introduction of carboxamido side chains at the 4-position has yielded derivatives with low nanomolar IC50 values against HIV-1 IN, comparable to clinically used drugs like raltegravir.[5][6] Furthermore, adding electron-withdrawing groups, such as a nitro moiety at the 7-position, has been shown to improve antiviral potency.[6] These findings highlight the importance of SAR studies in optimizing the therapeutic potential of this class of inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and some of its key derivatives against target enzymes.

CompoundTarget EnzymeIC50 (µM)Reference(s)
This compoundHIV-1 Integrase (IN)6.32[1][2]
This compoundHIV-1 RT RNase H5.9[1][2]
4-pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 Integrase (IN)Low µM[4]
4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 Integrase (IN)Low µM[4]
2-hydroxy-1,3-dioxoisoquinoline-4-carboxamide derivativesHIV-1 Integrase (IN)Low nM[5]
7-nitro-2-hydroxy-1,3-dioxoisoquinoline-4-carboxamide derivativesHIV-1 (Antiviral Activity)Low nM[6]

Experimental Protocols

The following are generalized protocols for determining the inhibitory kinetics of this compound and its derivatives against HIV-1 Integrase. These protocols can be adapted for RNase H activity assays as well.

I. In Vitro HIV-1 Integrase Inhibition Assay (3'-Processing and Strand Transfer)

This protocol outlines the steps to measure the IC50 of an inhibitor for the two key catalytic activities of HIV-1 Integrase.

cluster_workflow Experimental Workflow: HIV-1 Integrase Inhibition Assay Prep_Inhibitor 1. Prepare Inhibitor Stock (e.g., in DMSO) Prep_Enzyme 2. Prepare Enzyme & Substrate (Recombinant IN, Labeled DNA) Reaction_Setup 3. Set up Reaction Mixtures (Enzyme, Inhibitor, Buffer) Prep_Enzyme->Reaction_Setup Incubation 4. Pre-incubate (Enzyme + Inhibitor) Reaction_Setup->Incubation Initiate_Reaction 5. Initiate Reaction (Add DNA Substrate) Incubation->Initiate_Reaction Stop_Reaction 6. Stop Reaction (e.g., with EDTA/Formamide) Initiate_Reaction->Stop_Reaction Analysis 7. Analyze Products (Denaturing PAGE, Fluorescence) Stop_Reaction->Analysis Data_Analysis 8. Data Analysis (Calculate % Inhibition, IC50) Analysis->Data_Analysis

Caption: General workflow for an in vitro HIV-1 integrase inhibition assay.

A. Materials and Reagents:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates (labeled, e.g., with a fluorescent tag or biotin)

  • This compound or its derivatives

  • Reaction Buffer (e.g., MOPS, DTT, MnCl₂ or MgCl₂, NaCl)

  • DMSO (for inhibitor dilution)

  • Stop Solution (e.g., formamide, EDTA, loading dye)

  • 96-well plates

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Fluorescence imager or phosphorimager

B. Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer.

  • Enzyme and Inhibitor Incubation: Add the desired concentration of HIV-1 Integrase to the wells. Then, add the serially diluted inhibitor to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme). Incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the labeled oligonucleotide substrate to all wells.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Product Analysis: Denature the samples by heating. Separate the reaction products from the substrate using denaturing PAGE.

  • Data Acquisition and Analysis: Visualize and quantify the bands corresponding to the substrate and the processed product using a suitable imager. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

II. Determining the Mode of Inhibition (e.g., Ki determination)

To determine the kinetic parameters, such as the inhibition constant (Ki), and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay described above is modified.

A. Modifications to the Protocol:

  • The experiment is performed with varying concentrations of both the inhibitor and the substrate.

  • A matrix of experiments is set up where each inhibitor concentration is tested against a range of substrate concentrations.

B. Data Analysis:

  • Measure the initial reaction velocities (v₀) for each combination of inhibitor and substrate concentration.

  • Plot the data using methods such as:

    • Michaelis-Menten plots: Plot v₀ versus substrate concentration for each inhibitor concentration.

    • Lineweaver-Burk plots (double reciprocal plot): Plot 1/v₀ versus 1/[Substrate]. The pattern of line intersections will indicate the mode of inhibition.

    • Dixon plots: Plot 1/v₀ versus inhibitor concentration at different fixed substrate concentrations.

  • From these plots, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence and absence of the inhibitor can be determined.

  • The inhibition constant (Ki) can then be calculated using the appropriate equations for the determined mode of inhibition. Online tools are also available for converting IC50 to Ki values, provided the kinetic mechanism and substrate concentration are known.[7]

This compound and its derivatives are valuable tools for studying the kinetics of metalloenzymes, particularly HIV-1 Integrase and RNase H. Their well-defined mechanism of action and the potential for chemical modification make them excellent candidates for both basic research and drug development. The protocols outlined here provide a framework for researchers to investigate the inhibitory properties of this important class of compounds.

References

Application Note: High-Throughput Screening of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold is a privileged structure in medicinal chemistry, recognized for its potent biological activities. Libraries based on this core structure have been successfully screened to identify inhibitors of key therapeutic targets, particularly in virology and oncology. The N-hydroxyimide functionality is a key feature, enabling the chelation of divalent metal ions in the active sites of metalloenzymes. This application note provides an overview of the primary applications, screening protocols, and representative data for HTS campaigns involving HID libraries.

Key Therapeutic Targets and Mechanisms of Action

Anti-HIV Drug Discovery: Dual Inhibition of Integrase and RNase H

A primary application for HID derivatives is the development of anti-retroviral agents. These compounds can function as dual inhibitors of two critical HIV-1 enzymes: Integrase (IN) and the Ribonuclease H (RNase H) domain of Reverse Transcriptase (RT).

  • HIV-1 Integrase (IN): This enzyme is responsible for inserting the viral DNA into the host cell's genome, a process crucial for establishing a permanent infection.[1] IN inhibitors prevent this "strand transfer" step. Several HID derivatives have shown potent inhibition of IN, with some displaying IC50 values in the low nanomolar range, comparable to clinically used drugs like raltegravir.[1][2]

  • HIV-1 RNase H: This enzyme degrades the RNA strand of RNA:DNA hybrids during reverse transcription, a necessary step for synthesizing double-stranded viral DNA. Inhibition of RNase H disrupts the viral replication cycle.

The dual-inhibitory action of HIDs presents a promising strategy for combating HIV, potentially reducing the likelihood of drug resistance. The mechanism involves the HID core chelating two magnesium ions (Mg2+) within the enzyme's active site, thus blocking its catalytic function.

HIV_Inhibition_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase (RT) RT->vDNA IN Integrase (IN) provirus Integrated Provirus IN->provirus dsDNA ds Viral DNA vDNA->dsDNA RNA Degradation (RNase H) dsDNA->provirus Integration nucleus Nucleus HID 2-Hydroxyisoquinoline- 1,3(2H,4H)-dione (HID) HID->dsDNA Inhibits HID->provirus Inhibits

Caption: Mechanism of HIV-1 inhibition by HID compounds.

Cancer and Immunology: Cereblon (CRBN) Modulation

Derivatives of the parent isoquinoline-1,3(2H,4H)-dione scaffold have been synthesized and evaluated as modulators of Cereblon (CRBN). CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex. Modulators like lenalidomide bind to CRBN and induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is effective in treating certain hematologic malignancies, like multiple myeloma.

CRBN_Modulation_Pathway cluster_crl4 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Target Target Protein (e.g., IKZF1/IKZF3) CRBN->Target Recruits CUL4 CUL4 Rbx1 Rbx1 Rbx1->Target Ubiquitination HID Isoquinoline-dione Derivative HID->CRBN Binds Proteasome Proteasome Target->Proteasome Sent for Degradation Ub Ubiquitin Degradation Protein Degradation Proteasome->Degradation

Caption: CRBN modulation by isoquinoline-dione derivatives.

Data Presentation: Summary of Compound Activity

The following tables summarize quantitative data from screening various HID libraries against their respective targets.

Table 1: Anti-HIV-1 Activity of Representative HID Compounds

Compound Target Assay IC50 (µM) Reference
Compound 6a HIV-1 Integrase (IN) Enzymatic 6.32 [3][4]
Compound 6a HIV-1 RT RNase H Enzymatic 5.9 [3][4]
MB-76 HIV-1 IN Antiviral Potent Blocker [5]
Series Derivative HIV-1 IN (Strand Transfer) Enzymatic Low Nanomolar [1]
Series Derivative HIV-1 IN (3' Processing) Enzymatic Low Nanomolar [1]
YLC2-155 HIV-1 RT RNase H Enzymatic 0.65 [6]

| YLC2-155 | HIV-1 RT Polymerase | Enzymatic | 2.6 |[6] |

Table 2: CRBN Modulatory and Antiproliferative Activity

Compound Target/Cell Line Assay IC50 (µM) Reference
Compound 10a Cereblon (CRBN) TR-FRET Binding 4.83 [7]
Compound 10a NCI-H929 (MM Cells) Antiproliferative 2.25 [7]
Compound 10a U239 (MM Cells) Antiproliferative 5.86 [7]

| Compound 10a | LPS-stimulated PBMC | TNF-α Inhibition | 0.76 |[7] |

Experimental Protocols

A successful HTS campaign requires robust and miniaturized assays. Below are generalized protocols for primary screening of HID libraries.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening & Analysis cluster_followup Hit Validation lib 1. Compound Library Plating (HID Derivatives) assay_prep 2. Assay Plate Preparation (Enzyme/Substrate/Cells) disp 3. Compound Dispensing (Acoustic/Pin Tool) assay_prep->disp incub 4. Incubation disp->incub read 5. Plate Reading (Fluorescence/Luminescence) incub->read data 6. Data Analysis (Z-factor, Hit Selection) read->data confirm 7. Hit Confirmation (Re-testing) data->confirm dose 8. Dose-Response (IC50 Determination) confirm->dose secondary 9. Secondary/Orthogonal Assays dose->secondary

Caption: General workflow for a high-throughput screening campaign.

Protocol 1: HTS for HIV-1 Integrase Strand Transfer Inhibitors

This protocol describes a fluorescence-based assay to screen for inhibitors of the HIV-1 IN strand transfer reaction.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Donor DNA (oligonucleotide labeled with a fluorophore, e.g., FAM)

  • Target DNA (oligonucleotide labeled with a quencher, e.g., Dabcyl)

  • Assay Buffer: (e.g., 25 mM MOPS pH 7.2, 10 mM MgCl₂, 4 mM DTT)

  • 384-well, low-volume, black assay plates

  • HID compound library (e.g., 10 mM in DMSO)

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each compound from the HID library into the assay plates. Dispense DMSO into control wells (positive and negative controls).

  • Enzyme Addition: Add 5 µL of HIV-1 Integrase solution (e.g., 200 nM in assay buffer) to all wells except the negative controls.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate mix containing the fluorophore-labeled donor DNA (e.g., 50 nM) and quencher-labeled target DNA (e.g., 50 nM) to all wells.

  • Reaction Incubation: Incubate the plates for 60-90 minutes at 37°C. In the absence of inhibition, the integrase will ligate the donor to the target DNA, bringing the fluorophore and quencher into proximity and reducing the fluorescent signal.

  • Signal Detection: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission ~485/520 nm for FAM).

  • Data Analysis:

    • High signal (no quenching): Indicates potential inhibition.

    • Low signal (quenching): Indicates normal enzyme activity.

    • Calculate percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO) controls. Select hits based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean).

Protocol 2: HTS for Cereblon (CRBN) Modulators (TR-FRET)

This protocol outlines a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to identify compounds that bind to CRBN.[7]

Materials:

  • Recombinant CRBN-DDB1 protein complex, tagged with Terbium (Tb) cryptate (donor).

  • A tracer ligand (e.g., biotinylated thalidomide) bound to Streptavidin-d2 (acceptor).

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

  • 384-well, low-volume, white assay plates.

  • HID compound library (e.g., 10 mM in DMSO).

Methodology:

  • Compound Plating: Dispense 20-50 nL of the HID library compounds and DMSO controls into the assay plates.

  • Reagent Addition: Add 5 µL of the Tb-CRBN-DDB1 complex (e.g., 5 nM in assay buffer) to all wells.

  • Tracer Addition: Add 5 µL of the biotin-thalidomide/Streptavidin-d2 tracer mix (e.g., 20 nM in assay buffer) to all wells.

  • Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Signal Detection: Read the TR-FRET signal on a compatible plate reader.

    • Read emission at 665 nm (acceptor) and 620 nm (donor) after a pulsed excitation at 337 nm.

  • Data Analysis:

    • Calculate the ratio of (665 nm / 620 nm) * 10,000.

    • High FRET ratio: Indicates tracer is bound to CRBN (no inhibition).

    • Low FRET ratio: Indicates the test compound has displaced the tracer, suggesting it binds to CRBN.

    • Identify hits as compounds that cause a significant decrease in the FRET ratio.

Conclusion

High-throughput screening of this compound libraries is a validated and effective strategy for identifying potent modulators of important therapeutic targets. The unique metal-chelating properties of the HID scaffold make it particularly suitable for inhibiting metalloenzymes like HIV-1 integrase and RNase H. Furthermore, modifications to the core structure have yielded promising CRBN modulators for cancer therapy. The protocols outlined here provide a robust framework for researchers to initiate HTS campaigns and discover novel drug candidates from this versatile chemical class.

References

Application Notes and Protocols for the Preclinical Use of 2-hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxyisoquinoline-1,3(2H,4H)-dione (HID) and its derivatives are a class of compounds that have garnered significant interest in preclinical research, primarily for their potent antiviral activity.[1][2] These compounds have been extensively investigated as inhibitors of key viral enzymes, demonstrating a potential for the development of novel therapeutic agents against human immunodeficiency virus type 1 (HIV-1) and Hepatitis B virus (HBV).[3][4][5][6] The core scaffold of this compound serves as a versatile platform for chemical modifications to enhance potency and selectivity.[7][8][9]

Mechanism of Action

The primary mechanism of action for this compound and its derivatives involves the inhibition of viral metalloenzymes.[2] In the context of HIV-1, these compounds function as dual inhibitors of integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase (RT).[3][4]

  • HIV-1 Integrase Inhibition : HIV-1 integrase is a crucial enzyme for the integration of the viral DNA into the host cell's genome.[7] HID derivatives, such as MB-76, act as integrase strand transfer inhibitors (INSTIs), potently blocking this integration process.[10][11] Their compact scaffold allows for efficient chelation of the Mg2+ ions in the enzyme's active site, which is essential for its catalytic activity.[10] Some derivatives have shown a high barrier to resistance and activity against raltegravir-resistant HIV-1 variants.[10][11]

  • HIV-1 RNase H Inhibition : The RNase H domain of HIV-1 RT is responsible for degrading the RNA strand of the RNA:DNA hybrid during reverse transcription.[12] Inhibition of this enzymatic activity by HID compounds disrupts the viral replication cycle.[3][4]

  • HBV RNase H Inhibition : Similar to its role in HIV, the RNase H of HBV is essential for viral replication.[5][6] this compound has been identified as an inhibitor of HBV RNaseH, preferentially suppressing the accumulation of the viral plus-polarity DNA strand.[5][6]

Some derivatives of the broader isoquinoline-1,3(2H,4H)-dione scaffold have also been explored as cereblon (CRBN) modulators, exhibiting antiproliferative and anti-inflammatory activities, suggesting potential applications in oncology.[13]

Preclinical Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound and its derivatives.

Table 1: In Vitro Inhibitory Activity against HIV-1 Enzymes

CompoundTargetIC50 (µM)Reference
This compoundHIV-1 Integrase6.32[3][4]
This compoundHIV-1 RT RNase H5.9[3][4]
YLC2-155 (HID derivative)HIV-1 Polymerase2.6[12]
YLC2-155 (HID derivative)HIV-1 RNase H0.65[12]
4-substituted derivativesHIV-1 IntegraseLow nanomolar[7]

Table 2: Antiviral Activity and Cytotoxicity against HIV-1

CompoundCell LineEC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
4-substituted derivativesMT-4 cellsLow micromolar--[7]
MB-76 (HID derivative)MT-4 cells---[10][11]

Table 3: In Vitro Inhibitory and Antiviral Activity against HBV

CompoundTarget/AssayIC50 (µM)EC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
This compoundHBV RNaseH28.1---[5][6]
This compoundHBV Replication-4.275~18[5][6]

Experimental Protocols

1. HIV-1 Integrase Inhibition Assay (Strand Transfer)

This protocol outlines a typical in vitro assay to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

  • Materials :

    • Recombinant HIV-1 Integrase

    • Oligonucleotide substrates (donor and target DNA)

    • Assay buffer (e.g., MOPS, DTT, MgCl2)

    • This compound or its derivatives

    • DNA-binding fluorescent dye (e.g., SYBR Gold)

    • Microplate reader

  • Procedure :

    • Prepare a reaction mixture containing the assay buffer, donor DNA, and target DNA in a 96-well plate.

    • Add serial dilutions of the test compound (dissolved in DMSO) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding recombinant HIV-1 integrase to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a chelating agent (e.g., EDTA).

    • Add the DNA-binding fluorescent dye to each well.

    • Measure the fluorescence intensity using a microplate reader. The signal is proportional to the amount of strand transfer product.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

2. Antiviral Activity Assay (HIV-1)

This protocol describes a cell-based assay to determine the antiviral efficacy of the test compounds against HIV-1 replication.

  • Materials :

    • MT-4 cells (or other susceptible cell line)

    • HIV-1 viral stock (e.g., IIIB or BaL)

    • Cell culture medium (e.g., RPMI 1640 with FBS)

    • This compound or its derivatives

    • Cell viability reagent (e.g., MTT or CellTiter-Glo)

    • Microplate reader

  • Procedure :

    • Seed MT-4 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Infect the cells with a predetermined amount of HIV-1 viral stock. Include uninfected control wells.

    • Incubate the plate for 4-5 days at 37°C in a CO2 incubator.

    • Assess the cytopathic effect (CPE) of the virus by adding a cell viability reagent.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell protection for each compound concentration and determine the EC50 value.

    • In parallel, treat uninfected cells with the same concentrations of the compound to determine the CC50 value (cytotoxicity).

3. HBV Replication Inhibition Assay

This protocol details a method to assess the inhibition of HBV replication in a cell culture model.

  • Materials :

    • HepG2.2.15 cells (stably transfected with the HBV genome)

    • Cell culture medium (e.g., DMEM with FBS)

    • This compound or its derivatives

    • Reagents for DNA extraction and Southern blotting or qPCR

  • Procedure :

    • Seed HepG2.2.15 cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for several days, replacing the medium with fresh compound every 2-3 days.

    • After the treatment period, harvest the cells and extract the intracellular HBV DNA.

    • Quantify the amount of HBV replicative intermediates using Southern blotting or qPCR.

    • Determine the EC50 value by plotting the reduction in HBV DNA levels against the compound concentration.

    • Assess cytotoxicity in parallel using a standard viability assay (e.g., MTT) to determine the CC50.

Visualizations

HIV_Inhibition_Pathway cluster_virus HIV-1 Life Cycle cluster_cell Host Cell HIV_RNA Viral RNA RT Reverse Transcriptase (RNase H Domain) HIV_RNA->RT Reverse Transcription HIV_DNA Viral DNA IN Integrase HIV_DNA->IN Pre-integration Complex Integrated_DNA Integrated Provirus Host_DNA Host Chromosome RT->HIV_DNA IN->Integrated_DNA Integration HID 2-Hydroxyisoquinoline- 1,3(2H,4H)-dione HID->RT Inhibition HID->IN Inhibition Experimental_Workflow_Antiviral_Assay cluster_analysis Data Analysis Start Start: Cell Seeding Compound_Treatment Treat cells with This compound (serial dilutions) Start->Compound_Treatment Viral_Infection Infect cells with virus (HIV-1 or HBV model) Compound_Treatment->Viral_Infection Incubation Incubate for specified period Viral_Infection->Incubation Viability_Assay Assess Cell Viability / CPE Incubation->Viability_Assay Quantify_Replication Quantify Viral Replication (e.g., qPCR for HBV) Incubation->Quantify_Replication Calculate_EC50 Calculate EC50 Viability_Assay->Calculate_EC50 Calculate_CC50 Calculate CC50 Viability_Assay->Calculate_CC50 Quantify_Replication->Calculate_EC50 End End: Determine Therapeutic Index Calculate_EC50->End Calculate_CC50->End Logical_Relationship_Drug_Development Scaffold This compound Scaffold SAR Structure-Activity Relationship (SAR) - Chemical Modifications - Derivative Synthesis Scaffold->SAR In_Vitro In Vitro Assays - Enzyme Inhibition (IC50) - Antiviral Activity (EC50) - Cytotoxicity (CC50) SAR->In_Vitro Evaluate derivatives In_Vitro->SAR Feedback for optimization In_Vivo In Vivo Studies (Preclinical Animal Models) - Efficacy - Pharmacokinetics - Toxicity In_Vitro->In_Vivo Promising compounds advance Lead_Candidate Lead Candidate for Further Development In_Vivo->Lead_Candidate

References

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives. The focus is on addressing and mitigating the cytotoxic effects of these compounds during in vitro experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of this compound and its analogs, with a focus on managing their inherent cytotoxicity.

Issue 1: High background cytotoxicity observed in control wells.

Possible Causes:

  • Compound Precipitation: The compound may not be fully solubilized in the culture medium, leading to the formation of precipitates that can cause non-specific cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a concentration that is toxic to the cells.

  • Contamination: The compound stock solution or the cell culture may be contaminated.

Troubleshooting Steps:

  • Verify Solubility: Visually inspect the compound-media mixture for any signs of precipitation. If observed, consider using a different solvent, increasing the solvent concentration (while staying within the cells' tolerance limits), or using sonication to aid dissolution.

  • Optimize Solvent Concentration: Run a solvent toxicity control experiment to determine the maximum concentration of the solvent that your cell line can tolerate without significant loss of viability. Ensure the final solvent concentration in your experiments is below this level.

  • Check for Contamination: Test your cell cultures for common contaminants like mycoplasma. Prepare fresh stock solutions of the compound from a reliable source.

Issue 2: Inconsistent cytotoxicity results between experiments.

Possible Causes:

  • Cell Passage Number: Different passage numbers of the same cell line can exhibit varying sensitivities to cytotoxic agents.

  • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in the final viability readings.

  • Compound Stability: The compound may degrade in the culture medium over the course of the experiment.

Troubleshooting Steps:

  • Standardize Cell Passage: Use cells within a defined passage number range for all experiments to ensure consistency.

  • Ensure Uniform Cell Seeding: Use a hemocytometer or an automated cell counter to accurately determine cell density before seeding. Ensure even cell distribution in the wells of the microplate.

  • Assess Compound Stability: The stability of the compound in your specific experimental conditions can be assessed by preparing the compound in media and incubating it for the duration of the experiment before adding it to the cells.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the cytotoxicity of this compound.

Q1: What is the known cytotoxicity of this compound?

The parent compound, this compound, has a reported 50% cytotoxic concentration (CC50) of 75 µM in the HepDES19 cell line.[1][2] However, it's important to note that cytotoxicity can be cell-line dependent.

Q2: What is the proposed mechanism of cytotoxicity for this class of compounds?

The cytotoxicity of 2-hydroxyisoquinoline-1,3(2H,4H)-diones is thought to be linked to the same structural features responsible for their therapeutic activity: the N-hydroxyimide and α-diketo functionalities. These groups chelate divalent metal ions, such as Mg2+, which is crucial for inhibiting viral enzymes like HIV integrase.[3][4] However, this metal-chelating property can also lead to off-target inhibition of essential cellular metalloenzymes, disrupting normal cellular processes and leading to toxicity.[4][5]

Q3: How do substitutions on the this compound scaffold affect cytotoxicity?

Structure-activity relationship (SAR) studies suggest the following trends:

  • Alkylation at the 4-position: The addition of alkyl and arylalkyl groups at the 4-position has been associated with high cellular cytotoxicity.[3]

  • Substitution at the 7-position: Introducing substituents at the 7th position has been explored as a strategy to reduce cytotoxicity. However, this can sometimes lead to a decrease in the desired antiviral potency.

  • Removal of the 2-hydroxyl group: It has been hypothesized that removing the 2-hydroxyl group could reduce cytotoxicity by altering the metal-chelating properties of the compound.

Q4: What strategies can be employed to reduce the cytotoxicity of these compounds in our experiments?

Several strategies can be considered:

  • Chemical Modification: Based on SAR data, consider synthesizing and testing analogs with modifications aimed at reducing off-target effects. For example, explore substitutions at the 7-position or the impact of removing the 2-hydroxyl group.

  • Formulation Strategies: For in vivo studies, consider formulating the compound in delivery systems like liposomes or nanoparticles. These formulations can alter the pharmacokinetic profile of the drug, potentially reducing systemic toxicity.

  • Dose Optimization: Carefully titrate the compound concentration in your in vitro assays to find the optimal therapeutic window where the desired biological effect is observed with minimal cytotoxicity.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxicity of this compound and related compounds.

CompoundCell LineAssayEndpointValue (µM)Reference
This compoundHepDES19MTTCC5075[1][2]
4-alkyl/arylalkyl derivativesVariousNot specifiedNot specified"High cellular cytotoxicity"[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing the cytotoxicity of this compound.

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, MT-4) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Solubilization & Dilution) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition cc50_calc CC50 Calculation data_acquisition->cc50_calc

Caption: A generalized workflow for determining the cytotoxicity of this compound derivatives.

cytotoxicity_mechanism compound 2-Hydroxyisoquinoline- 1,3(2H,4H)-dione metal_chelation Divalent Metal Ion Chelation (Mg2+) compound->metal_chelation binds to inhibition Inhibition metal_chelation->inhibition off_target Off-Target Inhibition metal_chelation->off_target viral_enzyme Viral Metalloenzyme (e.g., HIV Integrase) antiviral_effect Therapeutic Antiviral Effect viral_enzyme->antiviral_effect leads to cellular_enzyme Cellular Metalloenzyme cytotoxicity Cytotoxicity cellular_enzyme->cytotoxicity leads to inhibition->viral_enzyme affects off_target->cellular_enzyme affects

Caption: Proposed mechanism of action and cytotoxicity of this compound.

References

improving the therapeutic index of 2-hydroxyisoquinoline-1,3(2H,4H)-dione analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 2-hydroxyisoquinoline-1,3(2H,4H)-dione analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the antiviral activity of this compound (HID) analogs?

A1: The primary mechanism of antiviral action for many HID analogs is the inhibition of viral enzymes essential for replication. For instance, in the context of HIV-1, these compounds act as integrase strand transfer inhibitors (INSTIs).[1][2] They achieve this by chelating Mg2+ ions within the catalytic core of the integrase enzyme, thereby blocking the integration of viral DNA into the host cell's genome.[2] The N-hydroxyimide moiety is a key pharmacophore responsible for this metal-binding activity.[3] Some HID analogs have also been investigated as dual inhibitors, targeting both HIV-1 integrase and the RNase H domain of reverse transcriptase.[4][5]

Q2: I am observing high cytotoxicity with my this compound analog. What are the common causes and how can I mitigate this?

A2: High cytotoxicity is a known challenge with some analogs of this class, which can limit their therapeutic applicability.[4] The cytotoxicity can stem from off-target effects or non-specific interactions. To mitigate this, consider the following:

  • Structural Modifications: Structure-activity relationship (SAR) studies have shown that modifications at positions 4 and 7 of the isoquinoline scaffold can significantly impact cytotoxicity. For example, the introduction of a carboxamido side chain at position 4 has been shown to be beneficial for antiviral activity, while substitutions at position 7 with electron-withdrawing groups, like a nitro moiety, have led to an improved therapeutic index.[1][3]

  • Dose-Response Analysis: Ensure you have performed a thorough dose-response analysis to determine the precise concentration at which cytotoxicity becomes significant (CC50). This will help in identifying a therapeutic window where antiviral effects (EC50) are observed at non-toxic concentrations.

  • Purity of the Compound: Impurities from the synthesis process can contribute to cytotoxicity. Verify the purity of your compound using methods like HPLC and NMR.

  • Control Experiments: Include appropriate controls in your cell-based assays, such as vehicle controls and reference compounds with known cytotoxic profiles.

Q3: My compound shows good enzymatic inhibition but poor antiviral activity in cell-based assays. What could be the reason?

A3: A discrepancy between enzymatic and cellular activity is a common issue in drug development. Several factors could be at play:

  • Cell Permeability: The compound may have poor permeability across the cell membrane. You can assess this using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Instability: The compound might be rapidly metabolized by cellular enzymes into inactive forms. Consider conducting metabolic stability assays using liver microsomes or hepatocytes.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be investigated using efflux pump inhibitors in your cell-based assays.

  • Protein Binding: High plasma protein binding can reduce the free concentration of the compound available to exert its antiviral effect.

Q4: How can I improve the therapeutic index of my lead compound?

A4: Improving the therapeutic index involves increasing the potency against the viral target (decreasing EC50) while reducing cytotoxicity (increasing CC50). The therapeutic index is often calculated as CC50/EC50.[1] Strategies include:

  • Targeted Chemical Modifications: As suggested by SAR studies, specific substitutions can enhance antiviral potency and reduce toxicity. For instance, adding a carboxamido side chain at position 4 or an electron-withdrawing group at position 7 has proven beneficial for anti-HIV activity.[1][3]

  • Formulation Strategies: For in vivo studies, formulation approaches can improve bioavailability and reduce off-target toxicity.

  • Combination Therapy: In a clinical context, combining the drug with other antiviral agents could allow for lower, less toxic doses to be used.

Troubleshooting Guides

Problem: Inconsistent IC50/EC50 Values in Assays
Possible Cause Troubleshooting Step
Compound Solubility Issues Ensure the compound is fully dissolved in the assay buffer. Use of a co-solvent like DMSO may be necessary, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts.
Assay Variability Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Run positive and negative controls in every experiment to monitor assay performance.
Compound Degradation Check the stability of the compound in the assay medium over the course of the experiment. This can be done by incubating the compound in the medium for the duration of the assay and then analyzing its integrity by HPLC.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions and additions.
Problem: Difficulty in Synthesizing Specific Analogs
Possible Cause Troubleshooting Step
Low Reaction Yield Optimize reaction conditions such as temperature, reaction time, and catalyst. Consider using alternative synthetic routes. For example, for the synthesis of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines, the reaction of homophthalic anhydride and imines can be employed.[6]
Side Product Formation Purify intermediates at each step of the synthesis. Use techniques like flash column chromatography to isolate the desired product. Characterize all products and byproducts thoroughly using NMR, mass spectrometry, and IR spectroscopy.
Starting Material Purity Ensure the purity of all starting materials and reagents before initiating the synthesis.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of Selected this compound Analogs against HIV-1

CompoundSubstitutionIC50 (HIV-1 Integrase, µM)EC50 (HIV-1 in MT-4 cells, µM)CC50 (MT-4 cells, µM)Therapeutic Index (CC50/EC50)Reference
Analog 1 4-carboxamidoLow nanomolar rangeLow micromolar range>100High[1]
Analog 2 7-nitroNot specifiedLow nanomolar rangeNot specifiedAdvantageous[3]
Analog 3 4-pentylLow micromolarNot specifiedHigh cytotoxicityLow[4]
Analog 4 4-(3-phenylpropyl)Low micromolarNot specifiedHigh cytotoxicityLow[4]
MB-76 Not specifiedPotentActive against WT and resistant strainsNot specifiedNot specified[2]

Table 2: Inhibitory Activity of a this compound Analog against HBV

CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)Therapeutic IndexReference
Compound #1 HBV RNaseH28.14.275~18[7]

Experimental Protocols

General Protocol for HIV-1 Integrase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of HIV-1 integrase activity by this compound analogs.

  • Reagents and Materials:

    • Recombinant HIV-1 Integrase

    • Oligonucleotide substrates mimicking the viral DNA ends (U5 LTR)

    • Assay buffer (e.g., MOPS, DTT, MgCl2, MnCl2)

    • Test compounds dissolved in DMSO

    • Detection system (e.g., fluorescence-based or radioactivity-based)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the assay buffer, recombinant HIV-1 integrase, and the oligonucleotide substrate.

    • Add the diluted test compounds to the wells. Include positive controls (known integrase inhibitors like Raltegravir) and negative controls (DMSO vehicle).

    • Incubate the plate at 37°C to allow the strand transfer reaction to proceed.

    • Stop the reaction and quantify the amount of integrated product using the chosen detection method.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for Cytotoxicity Assay (MTT or MTS Assay)

This protocol describes a common method for evaluating the cytotoxicity of compounds in a mammalian cell line (e.g., MT-4).

  • Reagents and Materials:

    • MT-4 cells

    • Cell culture medium (e.g., RPMI-1640 supplemented with FBS and antibiotics)

    • Test compounds dissolved in DMSO

    • MTT or MTS reagent

    • Solubilization buffer (for MTT assay)

    • 96-well microplates

  • Procedure:

    • Seed the MT-4 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium only (background), cells with medium and DMSO (vehicle control), and a positive control for cytotoxicity.

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days).

    • Add the MTT or MTS reagent to each well and incubate for a few hours to allow for the conversion of the tetrazolium salt into formazan by viable cells.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the CC50 value.

Visualizations

HIV_Integrase_Inhibition cluster_host_cell Host Cell cluster_inhibition Inhibition Pathway Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration 3' Processing & Strand Transfer Host_DNA Host DNA Host_DNA->Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus HID_Analog This compound Analog Mg_ions Mg2+ ions in Active Site HID_Analog->Mg_ions Chelates Integrase HIV-1 Integrase Integrase->Integration Catalyzes Integrase->Mg_ions contains Mg_ions->Blocked_Integration Inhibition of Catalytic Activity Blocked_Integration->Integration Prevents

Caption: Mechanism of HIV-1 Integrase Inhibition by HID Analogs.

experimental_workflow Synthesis Synthesis of HID Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Enzymatic_Assay Enzymatic Inhibition Assay (e.g., HIV-1 Integrase) Purification->Enzymatic_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on MT-4 cells) Purification->Cytotoxicity_Assay Antiviral_Assay Cell-Based Antiviral Assay Purification->Antiviral_Assay Data_Analysis Data Analysis (IC50, CC50, EC50) Enzymatic_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: General Workflow for HID Analog Drug Discovery.

References

Technical Support Center: Enhancing the Solubility of 2-hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound derivatives?

A1: The limited aqueous solubility of these derivatives often stems from their molecular structure. The presence of a planar aromatic isoquinoline ring system contributes to strong intermolecular π-stacking interactions in the crystal lattice, making it difficult for solvent molecules to intervene and dissolve the solid.[1][2][3] The molecule exists in a stable diketo form, which also influences its solubility profile.[3][4]

Q2: What are the initial steps to consider when trying to dissolve a new this compound derivative?

A2: A good starting point is to assess the compound's physicochemical properties, including its pKa. As an analog of pyridine, isoquinoline is a weak base.[5][6] Therefore, pH modification can be a viable initial strategy.[7][8] Attempting to dissolve the compound in acidic or basic solutions may improve solubility. Additionally, using common organic solvents in which isoquinoline and its derivatives are known to be soluble, such as ethanol, acetone, and diethyl ether, is recommended for initial trials.[5][9]

Q3: Can I use co-solvents to enhance the solubility of my compound?

A3: Yes, co-solvency is a widely used and effective technique.[10][11][12] By blending water with a miscible organic solvent (a co-solvent), you can reduce the polarity of the solvent system, which can significantly increase the solubility of lipophilic compounds.[11][12] Suitable co-solvents for these derivatives could include ethanol, propylene glycol, and polyethylene glycol (PEG).

Q4: Are there any formulation strategies that can improve the oral bioavailability of these poorly soluble compounds?

A4: Absolutely. Several advanced formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[13][14] These include:

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[10][13][15]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.[11][16][17]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing drug solubilization.[13][14]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7][13]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitates out of solution upon addition of aqueous buffer. The compound has low aqueous solubility and is crashing out as the solvent polarity increases.1. Increase the proportion of the organic co-solvent. 2. Adjust the pH of the aqueous buffer to a range where the compound is more soluble. 3. Consider using a surfactant to increase the stability of the compound in the aqueous phase.[7][11]
Low and inconsistent results in cell-based assays. Poor solubility is leading to an unknown and variable concentration of the compound in the assay medium.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Use a formulation approach, such as a cyclodextrin complex, to increase the aqueous solubility of the compound before adding it to the assay.[13]
Difficulty in achieving a desired concentration for in vivo studies. The required dose cannot be dissolved in a tolerable volume of the vehicle for animal administration.1. Explore different vehicle systems, including co-solvent systems, surfactant dispersions, or lipid-based formulations.[7][14] 2. Reduce the particle size of the compound through micronization to improve its dissolution rate in the vehicle.[11][16]
Compound appears to degrade in the formulated vehicle. The chosen excipients or pH of the vehicle may not be compatible with the compound, leading to chemical instability.1. Conduct a compatibility study of the compound with different excipients. 2. Assess the pH-stability profile of the compound to identify the optimal pH range for the formulation.

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent System

This protocol outlines a method to screen for an effective co-solvent system to enhance the solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • HPLC system

Methodology:

  • Prepare a series of co-solvent mixtures with varying ratios of the organic solvent to water (e.g., 10:90, 20:80, 50:50, 80:20 v/v).

  • Add an excess amount of the this compound derivative to a fixed volume of each co-solvent mixture.

  • Vortex the samples for 30 minutes to facilitate dissolution.

  • Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.

  • The co-solvent system that yields the highest solubility is considered the most effective.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion to improve the dissolution rate of a poorly soluble this compound derivative.

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh the this compound derivative and PVP K30 in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the compound and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • The resulting solid dispersion can then be used for dissolution testing or formulated into a suitable dosage form.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for the solubility of a generic this compound derivative in various solvent systems.

Table 1: Solubility in Different Co-solvent Systems

Co-solvent System (v/v)Solubility (µg/mL)
Water< 1
20% Ethanol in Water15
50% Ethanol in Water120
20% PEG 400 in Water25
50% PEG 400 in Water180

Table 2: Dissolution Rate Enhancement via Solid Dispersion

Formulation% Drug Dissolved at 30 min
Pure Drug5%
Solid Dispersion (1:2 Drug:PVP)65%
Solid Dispersion (1:4 Drug:PVP)85%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_methods Enhancement Techniques cluster_analysis Analysis cluster_outcome Outcome start Poorly Soluble Derivative solubilization Solubilization Method start->solubilization Select cosolvency Co-solvency solubilization->cosolvency solid_dispersion Solid Dispersion solubilization->solid_dispersion particle_reduction Particle Size Reduction solubilization->particle_reduction solubility_test Solubility Testing cosolvency->solubility_test dissolution_test Dissolution Testing solid_dispersion->dissolution_test particle_reduction->dissolution_test bioavailability_study Bioavailability Study solubility_test->bioavailability_study dissolution_test->bioavailability_study end Enhanced Solubility & Bioavailability bioavailability_study->end

Caption: Experimental workflow for enhancing solubility.

signaling_pathway cluster_drug Drug Action cluster_viral_process Viral Replication Cycle cluster_outcome Therapeutic Outcome drug This compound Derivative integrase HIV-1 Integrase drug->integrase Inhibits integration Integration into Host DNA integrase->integration Catalyzes inhibition Inhibition of Viral Replication integrase->inhibition Leads to viral_dna Viral DNA viral_dna->integration provirus Provirus Formation integration->provirus

Caption: Inhibition of HIV-1 integrase signaling pathway.

References

pharmacokinetic challenges of 2-hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guides

This section addresses common problems observed during the experimental evaluation of this compound.

Issue 1: High Cytotoxicity Observed in Cell-Based Assays

Question: My in vitro cell-based assays show high levels of cytotoxicity for this compound, limiting its therapeutic window. How can I troubleshoot this?

Answer: High cellular cytotoxicity is a known challenge for this class of compounds.[1] The underlying causes can be multifactorial, ranging from the compound's intrinsic properties to experimental artifacts. Here is a step-by-step guide to investigate and mitigate this issue.

Troubleshooting Steps:

  • Verify Compound Solubility in Media: Poorly soluble compounds can precipitate in aqueous cell culture media. These precipitates can cause non-specific cytotoxicity, leading to misleading results.

    • Action: Before treating cells, prepare the final dilution of the compound in cell culture media and inspect it under a microscope for any signs of precipitation. Perform this check at the highest concentration used in your assay.

    • Tip: If precipitation is observed, consider lowering the maximum concentration or using a different solubilizing agent (though DMSO concentration should be kept low, typically <0.5%).

  • Assess Mechanism of Cytotoxicity: The N-hydroxyimide functional group and the quinoline core are known to have potential cytotoxic mechanisms. For instance, some imide derivatives can interfere with DNA synthesis.[2]

    • Action: Conduct assays to investigate common cytotoxicity pathways, such as apoptosis (e.g., Caspase-3/7 assay), necrosis (e.g., LDH release assay), or oxidative stress (e.g., ROS production assay).

  • Perform a Dose-Response and Time-Course Analysis: Cytotoxicity may be highly dependent on both concentration and exposure time.

    • Action: Run a detailed dose-response curve with shorter incubation times to determine if a non-toxic concentration window can be identified.

  • Use Different Cell Lines: The cytotoxic effect can be cell-type specific.

    • Action: Test the compound in a panel of different cell lines, including non-cancerous cell lines, to assess its selectivity.

Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays

Question: I am observing significant variability in my experimental results with this compound. What could be the cause?

Answer: Inconsistent results are often linked to the physicochemical properties of the compound, particularly its solubility and stability in the assay medium.

Troubleshooting Steps:

  • Check for Compound Precipitation: As mentioned, poor solubility is a primary suspect.[3]

    • Action: Visually inspect all dilutions for precipitation. Measure the kinetic solubility of the compound in your specific assay buffer to determine its solubility limit. Do not use concentrations above this limit.

  • Evaluate Stock Solution Stability: The compound may not be stable in the solvent used for stock solutions over time.

    • Action: Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot them and store at -20°C or -80°C. Perform a stability check on stored stocks by comparing their performance to freshly prepared ones.

  • Standardize Experimental Conditions: Minor variations in experimental protocol can lead to significant differences in results.

    • Action: Ensure consistent cell seeding densities, incubation times, and reagent concentrations. For cell-based assays, be mindful of the cell passage number, as it can influence experimental outcomes.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the pharmacokinetic challenges of this compound.

Pharmacokinetic Profile

Question: What are the primary pharmacokinetic challenges associated with this compound?

Answer: Based on available literature, the main challenges are:

  • High Cellular Cytotoxicity: Several studies have reported that this compound and its derivatives exhibit significant cytotoxicity in cell culture, which can limit their therapeutic applications.[1]

  • Potential for Metabolism: The difference between in-vitro inhibitory concentrations (IC50) and in-cell effective concentrations (EC50) in some studies suggests that the compound may be subject to cellular metabolism or retention.

Physicochemical Properties and Data Presentation

Question: What are the known physicochemical properties of this compound?

Answer: The following properties have been computed and are available in public databases.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₇NO₃--INVALID-LINK--[5]
Molecular Weight177.16 g/mol --INVALID-LINK--[5]
XLogP30.3--INVALID-LINK--[5]
Hydrogen Bond Donor Count1--INVALID-LINK--[5]
Hydrogen Bond Acceptor Count3--INVALID-LINK--[5]

Question: How should I structure the data from my own pharmacokinetic experiments?

Answer: For clarity and comparison, we recommend structuring your experimental data as follows:

Table 2: Template for Experimental Solubility Data

Solvent SystemTemperature (°C)Measured Solubility (µg/mL)Method Used
PBS (pH 7.4)25(e.g., HPLC-UV)
Simulated Gastric Fluid37(e.g., HPLC-UV)
DMSO25(e.g., Visual)

Table 3: Template for Experimental Permeability Data (PAMPA)

CompoundDirectionPapp (x 10⁻⁶ cm/s)Recovery (%)
HIDA -> B
Propranolol (High Perm)A -> B
Atenolol (Low Perm)A -> B

Table 4: Template for Experimental Metabolic Stability Data

SpeciesTest Systemt₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)
HumanLiver Microsomes
RatLiver Microsomes
MouseLiver Microsomes

III. Experimental Protocols and Visualizations

This section provides detailed methodologies for key experiments and visual diagrams to illustrate workflows and potential mechanisms.

Experimental Workflow

The following diagram outlines a logical workflow for assessing the key pharmacokinetic challenges of this compound.

G cluster_0 Initial Assessment cluster_1 In Vitro Assays cluster_2 Data Analysis & Decision A Compound Acquisition (Purity Check) B Solubility Assessment (Kinetic & Thermodynamic) A->B C Cytotoxicity Assay (e.g., MTT) B->C Proceed if soluble D Permeability Assay (e.g., PAMPA) C->D Determine therapeutic window E Metabolic Stability Assay (e.g., Microsomes) D->E F Analyze Data (Calculate IC50, Papp, t1/2) E->F G Identify Liabilities (e.g., High Toxicity, Low Permeability) F->G H Decision Gate: Advance or Redesign? G->H

Caption: Experimental workflow for pharmacokinetic profiling.
Hypothetical Cytotoxicity Signaling Pathway

Given that related imide compounds can interfere with DNA synthesis, the following diagram proposes a potential mechanism for the cytotoxicity of this compound.

G A This compound (HID) B Cellular Uptake A->B C Interaction with DNA/ Inhibition of DNA Synthesis Enzymes B->C D DNA Strand Breaks C->D E Activation of p53 (Tumor Suppressor) D->E F Upregulation of Pro-Apoptotic Proteins (e.g., Bax) E->F G Mitochondrial Membrane Depolarization F->G H Caspase Activation G->H I Apoptosis (Programmed Cell Death) H->I

Caption: Hypothetical pathway for HID-induced apoptosis.
Troubleshooting Logic for Low Activity in Cell-Based Assays

This diagram provides a decision-making process for troubleshooting unexpectedly low activity in a cell-based assay.

G Start Start: Low/No Activity Observed CheckSolubility Is compound soluble in assay media at test concentration? Start->CheckSolubility Precipitation Issue: Compound Precipitation. Action: Lower concentration or use co-solvent. CheckSolubility->Precipitation No CheckPermeability Is compound cell-permeable? CheckSolubility->CheckPermeability Yes LowPermeability Issue: Low Permeability. Action: Perform PAMPA/Caco-2 assay to confirm. CheckPermeability->LowPermeability No CheckMetabolism Is compound rapidly metabolized? CheckPermeability->CheckMetabolism Yes HighMetabolism Issue: High Metabolism. Action: Perform microsomal stability assay. CheckMetabolism->HighMetabolism Yes TargetIssue Conclusion: Compound may not be active against the intended target. CheckMetabolism->TargetIssue No

Caption: Troubleshooting decision tree for low bioactivity.

IV. Detailed Methodologies

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom plates.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion across a lipid membrane.

Materials:

  • PAMPA plate sandwich (a donor plate with a microporous filter and an acceptor plate).

  • Lipid solution (e.g., 2% lecithin in dodecane).

  • PBS (pH 7.4).

  • 96-well UV-transparent plate for analysis.

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Donor Plate Membrane: Carefully add 5 µL of the lipid solution to the filter of each well in the donor plate. Let it sit for 5 minutes.

  • Prepare Donor Solutions: Dissolve this compound and control compounds (e.g., high-permeability propranolol, low-permeability atenolol) in PBS to the final desired concentration (e.g., 100 µM).

  • Start Assay: Add 200 µL of the donor solutions to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 3: Microsomal Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Liver microsomes (human, rat, or mouse).

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Ice-cold acetonitrile with an internal standard for reaction termination.

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL).

  • Pre-incubation: Add the test compound (e.g., to a final concentration of 1 µM) to the microsomal solution and pre-incubate for 5 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

References

Technical Support Center: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives. The primary focus is on addressing and overcoming off-target effects, primarily observed as cellular cytotoxicity and lack of target specificity.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation with this compound compounds.

Issue 1: High Cellular Cytotoxicity Observed in Experiments

  • Question: My experimental data shows significant cytotoxicity in cell-based assays after treatment with a this compound derivative. What is the likely cause and how can I address this?

  • Answer: High cellular cytotoxicity is a known challenge with some derivatives of this scaffold and has been a limiting factor in their development as antiviral agents.[1] The cytotoxicity can arise from several factors, including off-target interactions or general cellular stress induced by the compound.

    Troubleshooting Steps:

    • Confirm Compound Purity and Identity: Ensure the purity of your compound batch using methods like HPLC and mass spectrometry. Impurities from synthesis can contribute to toxicity.

    • Determine the Cytotoxic Concentration 50 (CC50): Perform a dose-response experiment to determine the CC50 value in your specific cell line. This will help you identify a therapeutic window. For example, the parent compound, this compound, was found to have a CC50 of 75 µM in one study.[2][3]

    • Modify the Scaffold: The structure-activity relationship (SAR) of these compounds is crucial. Consider synthesizing or obtaining analogs with modifications that have been shown to reduce cytotoxicity. For instance, substitutions at position 7 with electron-withdrawing groups have been shown to improve the therapeutic index.[4]

    • Use a Lower Concentration: If possible, conduct your experiments at concentrations well below the CC50 value.

    • Control for Solvent Effects: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not contributing to the observed cytotoxicity at the final concentration used in the assay.

Issue 2: Lack of Expected Inhibitory Activity

  • Question: I am not observing the expected inhibitory effect of my this compound derivative on my target enzyme (e.g., HIV-1 Integrase, RNase H). What are the potential reasons for this?

  • Answer: The inhibitory activity of these compounds is highly dependent on their ability to chelate metal ions in the enzyme's active site.[5] Several factors could lead to a lack of potency.

    Troubleshooting Steps:

    • Verify the N-hydroxyimide Moiety: The 2-hydroxy group is a critical structural feature for metal chelation.[5] Ensure that this functional group is present and has not been inadvertently modified or degraded. Non-N-hydroxylated analogs have been shown to be inactive.[5]

    • Check Assay Conditions: The presence of divalent metal cations (like Mg²⁺ or Mn²⁺) is essential for the activity of the target enzymes (HIV-1 integrase and RNase H). Ensure your assay buffer contains the appropriate concentration of these cations.

    • Consider Target Specificity: The parent scaffold has dual inhibitory activity against HIV-1 integrase and RNase H.[6][7] However, substitutions can shift this selectivity. For example, alkylation at position 4 has been shown to result in poor inhibitory properties against RNase H while retaining some activity against HIV-1 integrase.[1] Your compound might be more selective for a target other than the one you are assaying.

    • Review Structure-Activity Relationships: The potency of these inhibitors is significantly influenced by substitutions on the isoquinoline ring. For example, introducing carboxamido side chains at position 4 can lead to low nanomolar anti-integrase activities.[4][5]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action for this compound inhibitors?

    • A1: These compounds function as metalloenzyme inhibitors. The N-hydroxyimide pharmacophore chelates essential divalent metal ions (typically Mg²⁺) in the active site of enzymes like HIV-1 integrase and RNase H, thus blocking their catalytic activity.[5][8]

  • Q2: What are the known primary targets of this compound?

    • A2: The primary targets are viral metalloenzymes, including HIV-1 integrase (IN), the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase (RT), and Hepatitis B Virus (HBV) RNase H.[2][3][6][7][9]

  • Q3: How can I improve the target specificity of my compound?

    • A3: Strategic modifications to the this compound scaffold can enhance target specificity. For instance, specific substitutions at positions 4 and 7 have been explored to create derivatives with selective inhibitory profiles. A thorough review of the literature on the structure-activity relationships of this class of compounds is recommended to guide your medicinal chemistry efforts.[1][4]

  • Q4: Are there any known resistance mutations that affect the efficacy of these compounds?

    • A4: One of the advantages of certain this compound derivatives, such as MB-76, is a high barrier to resistance. They have shown activity against HIV-1 variants that are resistant to other integrase inhibitors like raltegravir.[8] This is attributed to the compact scaffold making key interactions with conserved residues in the integrase active site.[8]

Data Presentation

Table 1: Inhibitory and Cytotoxic Activities of Selected this compound Derivatives

CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)Therapeutic Index (CC50/EC50)Reference
This compoundHIV-1 Integrase6.32---[6][7]
HIV-1 RT RNase H5.9---[6][7]
HBV RNase H28.14.275~18[2][3]
YLC2-155HIV-1 RT RNase H0.65---[10]
HIV-1 Polymerase2.6---[10]
Derivative with 4-methoxycarbonyl substitutionHIV Replication-13.4>13.4>1[2]

Experimental Protocols

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 50 mM MOPS (pH 7.2), 7.5 mM MgCl₂, 10 mM DTT, and 20 nM of a pre-processed viral DNA substrate.

  • Compound Addition: Add the this compound derivative at various concentrations (typically from a DMSO stock solution). Include a no-inhibitor control and a positive control inhibitor (e.g., Raltegravir).

  • Enzyme Addition: Add purified recombinant HIV-1 integrase enzyme to a final concentration of 200 nM to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA and a loading dye.

  • Analysis: Analyze the reaction products by gel electrophoresis followed by visualization and quantification of the strand transfer products.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability (Cytotoxicity) Assay using CCK-8

  • Cell Seeding: Seed cells (e.g., MT-4 or HEK293T) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting cell viability against compound concentration.

Visualizations

cluster_0 Mechanism of Action Enzyme Enzyme Active Site (e.g., HIV Integrase) Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibition Inhibition of Catalytic Activity HID 2-Hydroxyisoquinoline- 1,3(2H,4H)-dione HID->Mg1 Chelation HID->Mg2 Chelation HID->Inhibition Leads to

Caption: Mechanism of this compound inhibition via metal chelation.

start Unexpected Experimental Result (e.g., High Cytotoxicity, Low Potency) check_purity Verify Compound Purity (HPLC, MS) start->check_purity check_assay Review Assay Conditions (Buffer, Cofactors) start->check_assay determine_cc50 Determine CC50 in Target Cell Line check_purity->determine_cc50 If pure optimize_assay Optimize Assay Concentration check_assay->optimize_assay If suboptimal sar_review Review Structure-Activity Relationships (SAR) determine_cc50->sar_review If cytotoxic modify_scaffold Synthesize/Test Analogs with Improved Properties sar_review->modify_scaffold modify_scaffold->start Re-test new analog optimize_assay->start Re-test

Caption: Troubleshooting workflow for unexpected experimental results.

cluster_1 Structure-Activity Relationship (SAR) for Overcoming Off-Target Effects scaffold 2-Hydroxyisoquinoline- 1,3(2H,4H)-dione Scaffold pos4 Position 4 Modification (e.g., Carboxamido chain) scaffold->pos4 pos7 Position 7 Modification (e.g., Electron-withdrawing group) scaffold->pos7 potency Increased Potency pos4->potency Leads to therapeutic_index Improved Therapeutic Index (Reduced Cytotoxicity) pos7->therapeutic_index Leads to

Caption: SAR logic for improving compound efficacy and reducing cytotoxicity.

References

Technical Support Center: Optimizing 2-hydroxyisoquinoline-1,3(2H,4H)-dione for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 2-hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: this compound and its derivatives primarily act as inhibitors of HIV-1 integrase (IN) and, in some cases, the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase.[1][2][3][4] They function as two-metal binding pharmacophores, chelating essential metal ions in the active site of these enzymes, thereby blocking their catalytic activity.[2]

Q2: What are the main challenges encountered when transitioning from in vitro to in vivo studies with this class of compounds?

A2: The most significant challenge is the high cellular cytotoxicity exhibited by many this compound derivatives, which can limit their therapeutic window in vivo.[2] Other challenges include poor aqueous solubility, which can affect formulation and bioavailability, and the need for structural modifications to enhance antiviral potency and improve the safety profile.

Q3: Are there any general recommendations for formulating this compound derivatives for in vivo administration?

A3: Yes, a common starting point for formulation involves creating a suspension or solution suitable for oral gavage or intraperitoneal injection. A suggested vehicle for animal experiments is a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS. However, the optimal formulation will depend on the specific physicochemical properties of the derivative being tested. It is crucial to assess the solubility and stability of the compound in the chosen vehicle.

Q4: What animal models are suitable for evaluating the in vivo efficacy of these compounds against HIV-1?

A4: Humanized mouse models, such as those engrafted with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells, are commonly used to create a human-like immune system susceptible to HIV-1 infection. Participant-derived xenograft (PDX) models, where mice are engrafted with cells from HIV-positive donors, are also valuable for evaluating autologous T-cell responses and the efficacy of antiretroviral compounds.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in In Vitro Assays, Preventing In Vivo Progression
Potential Cause Troubleshooting Step Expected Outcome
Off-target effects of the core scaffold.- Synthesize and test derivatives with modifications at various positions (e.g., C4, C7) to identify substitutions that reduce cytotoxicity while maintaining or improving antiviral activity.[1][2] - Introduction of electron-withdrawing groups at position 7 has been shown to improve the therapeutic index.[5]Identification of a lead compound with an improved therapeutic index, making it more suitable for in vivo studies.
Non-specific binding to cellular components.- Evaluate the compound's binding profile against a panel of host cell proteins. - Modify the compound's structure to reduce lipophilicity, which can sometimes be associated with non-specific toxicity.Reduced off-target binding and a better understanding of the compound's safety profile.
Induction of apoptosis or necrosis.- Perform mechanism of toxicity studies (e.g., caspase activation assays, membrane integrity assays) to understand how the compound is inducing cell death.Insight into the cell death pathway, which can guide further chemical modifications to mitigate this effect.
Problem 2: Poor Aqueous Solubility Leading to Formulation and Dosing Issues
Potential Cause Troubleshooting Step Expected Outcome
Intrinsic low solubility of the compound.- Employ formulation strategies such as creating solid dispersions with polymers (e.g., Poloxamer 407), using co-solvents, or preparing nanocrystal suspensions. - For ionizable compounds, pH adjustment of the formulation can improve solubility.Enhanced solubility and bioavailability, allowing for more accurate and consistent dosing in animal models.
Compound precipitation in the formulation over time.- Assess the stability of the formulation at different temperatures and time points. - If precipitation occurs, consider alternative vehicles or the addition of stabilizing excipients.A stable formulation that ensures the administered dose remains consistent throughout the study.
Inconsistent results in animal studies due to variable absorption.- Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. - Correlate pharmacokinetic data with efficacy and toxicity results to understand the exposure-response relationship.A clear understanding of the compound's in vivo behavior, enabling optimization of the dosing regimen.
Problem 3: Lack of In Vivo Efficacy Despite Potent In Vitro Antiviral Activity
Potential Cause Troubleshooting Step Expected Outcome
Rapid metabolism or clearance of the compound.- Analyze plasma and tissue samples to identify major metabolites. - If rapid metabolism is confirmed, consider structural modifications to block metabolic hotspots or co-administer with a metabolic inhibitor (if ethically and scientifically justified for the study).Increased in vivo exposure of the active compound, potentially leading to improved efficacy.
Poor penetration into target tissues or cells.- Measure compound concentrations in relevant tissues (e.g., lymphoid tissues for HIV). - Modify the compound to enhance its ability to cross cell membranes and reach the site of viral replication.Higher compound concentrations at the target site, which should correlate with better antiviral activity.
Development of drug resistance.- Sequence the viral genome from treated animals to identify potential resistance mutations in the integrase gene. - Test the compound's efficacy against known resistant viral strains in vitro.Understanding of the resistance profile of the compound, which is crucial for its development as a potential therapeutic.

Quantitative Data Summary

Table 1: In Vitro Activity of Selected this compound Derivatives

Compound IDModificationHIV-1 Integrase IC50 (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
Parent Scaffold Unsubstituted6.32[5]>50<10-
Derivative A 4-carboxamido substitution0.0071.2>100>83
Derivative B 7-nitro substitution0.0050.05>100>2000
Raltegravir (Reference)0.002-0.0070.01-0.03>100>3333

Note: The data presented are representative values from various studies and should be used for comparative purposes. Actual values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones
  • Starting Material: Homophthalic anhydride and a substituted amine.

  • Reaction: A mixture of homophthalic anhydride, the desired amine, and a suitable base (e.g., sodium acetate) is refluxed in a solvent such as acetic acid for 12-24 hours.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the final 2-(substituted)-isoquinoline-1,3(2H,4H)-dione.

  • N-Hydroxylation: The resulting compound is then treated to introduce the hydroxyl group at the 2-position, often involving a deprotection step if a protected hydroxylamine was used initially.

Protocol 2: In Vivo Efficacy Evaluation in a Humanized Mouse Model of HIV-1 Infection
  • Animal Model: Immunodeficient mice (e.g., NSG) are humanized by engraftment with human CD34+ hematopoietic stem cells or peripheral blood mononuclear cells.

  • Infection: Once human immune cell reconstitution is confirmed, mice are infected with a replication-competent strain of HIV-1.

  • Compound Administration:

    • Prepare the this compound derivative in a suitable vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline).

    • Administer the compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

    • Include a vehicle control group and a positive control group (e.g., a clinically approved integrase inhibitor like dolutegravir).

  • Monitoring:

    • Monitor the health of the animals daily, including body weight and clinical signs of toxicity.

    • Collect peripheral blood samples weekly to measure plasma viral load (HIV-1 RNA levels) by quantitative RT-PCR.

    • Monitor CD4+ T cell counts by flow cytometry to assess immune reconstitution and disease progression.

  • Endpoint Analysis: At the end of the study, collect tissues (e.g., spleen, lymph nodes) to measure viral burden and compound distribution.

Visualizations

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration Provirus Provirus Reverse_Transcription->Viral_DNA Host_DNA Host Chromosome Integration->Host_DNA Viral DNA Integration Compound 2-Hydroxyisoquinoline- 1,3(2H,4H)-dione Integrase HIV-1 Integrase Compound->Integrase Binds to Active Site Integrase->Integration Catalyzes

Caption: Mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivatives Screening Antiviral & Cytotoxicity Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Lead_Selection Lead Compound Selection SAR->Lead_Selection Formulation Formulation Development Lead_Selection->Formulation Transition to In Vivo Animal_Model Humanized Mouse Model Formulation->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Toxicity Efficacy & Toxicity Assessment PK_PD->Efficacy_Toxicity

Caption: Experimental workflow for optimizing this compound.

troubleshooting_logic Start In Vivo Study Initiated No_Efficacy Lack of Efficacy? Start->No_Efficacy Toxicity Toxicity Observed? No_Efficacy->Toxicity No Check_PK Assess Pharmacokinetics (ADME) No_Efficacy->Check_PK Yes Reformulate Optimize Formulation & Dosing Regimen Toxicity->Reformulate Yes Success Successful In Vivo Proof-of-Concept Toxicity->Success No Check_PD Confirm Target Engagement in vivo Check_PK->Check_PD Check_PD->Reformulate Reformulate->Start Re-evaluate Redesign Synthesize New Derivatives with Improved Profile Reformulate->Redesign Redesign->Start

Caption: Logical troubleshooting workflow for in vivo studies.

References

Technical Support Center: Formulation Strategies for 2-hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxyisoquinoline-1,3(2H,4H)-dione. The following information is designed to address common challenges encountered during the experimental formulation of this compound.

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation in Aqueous Buffers

Question: My this compound, dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This is a common issue for hydrophobic compounds. The key is to maintain the compound in a soluble state. Here are several strategies to troubleshoot this problem:

  • Optimize Co-solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous buffer. While a small amount is necessary to initially dissolve the compound, high concentrations can be toxic to cells and may still not prevent precipitation upon significant dilution. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.

  • Utilize Solubilizing Excipients: Consider the addition of pharmaceutically acceptable solubilizing agents to your formulation. The choice of excipient will depend on your specific application (in vitro vs. in vivo).

  • pH Adjustment: The solubility of this compound may be pH-dependent. As a weakly acidic compound, its solubility might increase in basic conditions.[1] Experiment with adjusting the pH of your aqueous buffer to determine the optimal pH for solubility, ensuring it is compatible with your experimental system.

  • Kinetic vs. Thermodynamic Solubility: For in vitro assays, achieving a kinetically soluble supersaturated solution may be sufficient. This can often be achieved by rapid dilution of a concentrated stock solution into the aqueous buffer with vigorous mixing. However, be aware that this solution may not be stable long-term.

Experimental Protocol: Screening for Optimal Solubilizing Excipients

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare a series of aqueous buffers containing different solubilizing excipients at various concentrations (see Table 1 for examples).

  • Add a small volume of the compound's stock solution to each excipient-containing buffer to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1, 4, and 24 hours) at the experimental temperature.

  • Quantify the amount of soluble compound in the supernatant using a suitable analytical method like HPLC-UV after centrifugation or filtration.

Data Presentation: Common Solubilizing Excipients

Excipient ClassExampleTypical Starting Concentration Range (in vitro)Notes
Co-solvents PEG 300, Propylene Glycol1-10% (v/v)Often used in combination with other excipients.
Surfactants Tween® 80, Polysorbate 200.1-2% (v/v)Can form micelles to encapsulate the compound.
Cyclodextrins HP-β-CD, SBE-β-CD1-5% (w/v)Forms inclusion complexes to enhance solubility.[2]
Issue 2: Compound Instability in Formulation

Question: I am concerned about the chemical stability of this compound in my formulation over the course of my experiment. How can I assess and improve its stability?

Answer: Assessing and ensuring the stability of your formulation is critical for reliable experimental results. Forced degradation studies can help identify potential stability issues.

Experimental Protocol: Forced Degradation Study

  • Prepare your formulation of this compound.

  • Aliquot the formulation into separate containers and expose them to various stress conditions (see Table 2).

  • At set time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining parent compound and detect any degradation products.

Data Presentation: Forced Degradation Conditions

Stress ConditionExample ProtocolPotential Degradation Pathway
Acidic Hydrolysis 0.1 N HCl at 50°CHydrolysis of the imide bond.
Basic Hydrolysis 0.1 N NaOH at 50°CHydrolysis and potential rearrangement.
Oxidation 3% H₂O₂ at room temperatureOxidation of the aromatic rings or other sensitive functional groups.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photodegradation of the chromophoric system.
Thermal Stress 60°CThermally induced degradation.

If degradation is observed, consider the following to improve stability:

  • pH Optimization: Formulate at a pH where the compound shows maximum stability.

  • Antioxidants: If oxidative degradation is a problem, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), ensuring they do not interfere with your assay.

  • Light Protection: Store formulations in amber vials or protect them from light.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common starting solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro screening.[3] Acetone has also been reported for crystallization, suggesting it is a suitable solvent.[4] For in vivo studies, co-solvents such as a mixture of DMSO, PEG300, and Tween 80 in saline or PBS may be more appropriate.[3]

Q2: How should I store my stock solution?

A2: Stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Q3: What analytical methods can I use to quantify this compound in my formulations?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of small molecules like this compound. The aromatic nature of the molecule should provide strong UV absorbance for sensitive detection. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a possible acid modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

Q4: Are there any known formulation strategies for similar compounds like HIV integrase or RNase H inhibitors?

A4: Yes, many HIV inhibitors face solubility challenges. Lipid-based formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have been successfully used to improve the oral bioavailability of some HIV protease inhibitors.[5][6] These strategies aim to enhance solubility and absorption in the gastrointestinal tract. For preclinical studies, co-solvent systems are frequently employed.

Visualizations

experimental_workflow Formulation Troubleshooting Workflow cluster_start cluster_solubility Solubility Optimization cluster_stability Stability Assessment cluster_end start Start: Formulation Issue (e.g., Precipitation) solubility_check Assess Physicochemical Properties (XLogP, pKa) start->solubility_check excipient_screening Screen Solubilizing Excipients (Co-solvents, Surfactants, Cyclodextrins) solubility_check->excipient_screening Poor aqueous solubility ph_optimization Optimize Formulation pH excipient_screening->ph_optimization end Optimized Formulation excipient_screening->end Stable and soluble formulation achieved forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) ph_optimization->forced_degradation Soluble but potentially unstable analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->analytical_method analytical_method->end Stable formulation achieved

Caption: A logical workflow for troubleshooting formulation issues.

signaling_pathway Conceptual Formulation Strategy Pathway cluster_formulation Formulation Approaches cluster_delivery Delivery System cluster_application Application compound This compound (Poorly Soluble API) cosolvents Co-solvents (DMSO, PEG300) compound->cosolvents surfactants Surfactants (Tween 80) compound->surfactants cyclodextrins Cyclodextrins (HP-β-CD) compound->cyclodextrins lipid_based Lipid-Based Systems (SLNs, NLCs) compound->lipid_based solution Aqueous Solution/ Dispersion cosolvents->solution surfactants->solution cyclodextrins->solution nanoparticles Nanoparticle Suspension lipid_based->nanoparticles invitro In Vitro Assays solution->invitro invivo In Vivo Studies solution->invivo nanoparticles->invivo

Caption: Overview of formulation strategies and their applications.

References

Technical Support Center: Chemical Modification of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione for Improved Safety

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the chemical modification of 2-hydroxyisoquinoline-1,3(2H,4H)-dione to enhance its safety profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern associated with this compound and its derivatives?

The primary safety concern is their high cellular cytotoxicity, which has limited their therapeutic applications as antiviral agents, particularly as HIV-1 integrase inhibitors.[1][2]

Q2: What is the proposed mechanism of cytotoxicity for isoquinoline derivatives?

While the exact mechanism for this compound is not fully elucidated, studies on other isoquinoline derivatives suggest that cytotoxicity may be mediated through the induction of apoptosis. Some derivatives have been shown to downregulate inhibitor of apoptosis proteins (IAPs), such as XIAP and cIAP-1.

Q3: What chemical modifications have been explored to improve the safety and efficacy of this compound?

Key modification strategies include:

  • Substitution at position 4: Introducing carboxamido side chains at this position has been shown to be beneficial, leading to potent anti-HIV activity with reduced cytotoxicity compared to the parent compound.[3] However, simple alkylation at this position did not improve the safety profile.[1][2]

  • Substitution at position 7: The introduction of electron-withdrawing groups, such as a nitro moiety, at this position has led to a significant improvement in antiviral potency and a more favorable therapeutic index.

Q4: What are the general handling precautions for N-hydroxyimide compounds?

Based on safety data for related N-hydroxyimide compounds like N-hydroxysuccinimide (NHS), it is advisable to handle these compounds with care. They may cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in cell-based assays with a newly synthesized derivative.

  • Possible Cause 1: Inherent toxicity of the scaffold. The this compound core itself can exhibit cytotoxicity.

    • Troubleshooting Step: Re-evaluate the structural modifications. Consider introducing moieties known to reduce cytotoxicity, such as the carboxamido group at position 4.

  • Possible Cause 2: Off-target effects. The compound may be inhibiting cellular processes other than the intended viral target.

    • Troubleshooting Step: Perform counter-screening against a panel of host cell targets to identify potential off-target interactions.

  • Possible Cause 3: Impurities from synthesis. Residual reactants or byproducts could be contributing to the observed toxicity.

    • Troubleshooting Step: Ensure the compound is of high purity using analytical techniques like HPLC and NMR. Re-purify the compound if necessary.

Problem 2: Poor therapeutic index (CC50/EC50) for a modified compound.

  • Possible Cause 1: Insufficient separation of antiviral activity and cytotoxicity. The modification may have increased both the desired activity and the toxicity to a similar extent.

    • Troubleshooting Step: Explore modifications at different positions of the isoquinoline ring. For instance, if position 4 has been modified, consider substitutions at position 7 to modulate the electronic properties of the molecule, which may differentially affect antiviral activity and cytotoxicity.

  • Possible Cause 2: Suboptimal physicochemical properties. Poor solubility or cell permeability can lead to inaccurate measurements in cellular assays.

    • Troubleshooting Step: Characterize the physicochemical properties of the compound. If solubility is an issue, consider formulating the compound with a suitable vehicle (e.g., DMSO) and ensure the final concentration in the assay medium is below the threshold for vehicle-induced toxicity.

Data Presentation

Table 1: Summary of Quantitative Data for Selected this compound Derivatives

Compound IDModificationTargetIC50 (µM)EC50 (µM)CC50 (µM)Therapeutic Index (CC50/EC50)Reference
Parent Scaffold NoneHBV RNaseH28.14.275~18[4]
4-alkyl derivatives Alkylation at C4HIV-1 IntegraseLow µM-HighLow[1][2]
4-carboxamido derivatives Carboxamido at C4HIV-1 IntegraseLow nMLow µM-Improved[3]
7-nitro derivative Nitro group at C7HIV-1-Low nM-Improved

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

1. General Synthesis of 4-Carboxamido-2-hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives

The synthesis of these derivatives is typically based on previously established routes. A general approach involves the reaction of a 4-carboxy-2-hydroxyisoquinoline-1,3(2H,4H)-dione intermediate with a desired amine to form the corresponding carboxamide. The starting isoquinoline scaffold can be synthesized from substituted phthalic anhydrides.

2. In Vitro Cytotoxicity Assays

  • MTT Assay: This colorimetric assay measures cell metabolic activity.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

  • Apoptosis Assays (Hoechst Staining and Flow Cytometry):

    • Hoechst Staining:

      • Treat cells with the test compound.

      • Stain the cells with Hoechst 33342, a fluorescent dye that binds to DNA.

      • Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

    • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:

      • Treat cells with the test compound.

      • Stain the cells with FITC-conjugated Annexin V and PI.

      • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

G cluster_0 Structure-Activity Relationship for Improved Safety Parent This compound (High Cytotoxicity) Mod_C4_Alkyl Alkylation at C4 (High Cytotoxicity) Parent->Mod_C4_Alkyl Modification Mod_C4_Carboxamido Carboxamido at C4 (Improved Safety) Parent->Mod_C4_Carboxamido Modification Mod_C7_EWG Electron-Withdrawing Group at C7 (Improved Therapeutic Index) Parent->Mod_C7_EWG Modification

Caption: Logical relationship of chemical modifications to the this compound scaffold and their impact on safety.

G cluster_1 Potential Cytotoxicity Pathway Compound Isoquinoline Derivative IAPs Inhibitor of Apoptosis Proteins (IAPs) (e.g., XIAP, cIAP-1) Compound->IAPs Inhibits Caspases Caspases IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Proposed signaling pathway for the induction of apoptosis by certain isoquinoline derivatives.

References

Validation & Comparative

A Comparative Efficacy Analysis: 2-hydroxyisoquinoline-1,3(2H,4H)-dione versus Raltegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the investigational compound 2-hydroxyisoquinoline-1,3(2H,4H)-dione and the FDA-approved antiretroviral drug, raltegravir. The following sections detail their mechanisms of action, comparative in vitro and cellular efficacy, and the experimental protocols used to derive these findings.

Mechanism of Action

Both this compound and raltegravir target the human immunodeficiency virus type 1 (HIV-1) integrase (IN), a critical enzyme for viral replication. However, their specific inhibitory actions differ.

Raltegravir is a well-characterized integrase strand transfer inhibitor (INSTI). It specifically blocks the strand transfer step of HIV-1 DNA integration into the host genome. By chelating divalent metal ions (Mg2+) in the active site of the integrase enzyme, raltegravir prevents the covalent linkage of the viral DNA to the host cell's DNA, effectively halting the viral replication cycle.

This compound and its derivatives have been shown to inhibit HIV-1 integrase. Some derivatives of this scaffold have demonstrated the ability to inhibit both the 3'-processing and strand transfer steps of integration, suggesting a potentially broader mechanism of integrase inhibition compared to raltegravir. The parent compound also exhibits inhibitory activity against the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase.

Mechanism of Action cluster_raltegravir Raltegravir cluster_hid This compound raltegravir Raltegravir in_st Integrase Strand Transfer raltegravir->in_st Inhibits hiv_dna HIV DNA Integration in_st->hiv_dna Blocks hid 2-hydroxyisoquinoline- 1,3(2H,4H)-dione in_3p Integrase 3'-Processing hid->in_3p Inhibits (derivatives) in_st2 Integrase Strand Transfer hid->in_st2 Inhibits rnaseh RNase H hid->rnaseh Inhibits in_st2->hiv_dna Blocks Integrase Inhibition Assay start Start reagents Prepare reaction mix: - Recombinant HIV-1 Integrase - Donor DNA (biotinylated) - Target DNA - Assay Buffer with Mg2+ start->reagents incubation Incubate with test compound or Raltegravir reagents->incubation detection Detect integrated DNA product (e.g., ELISA-based detection of biotin) incubation->detection analysis Calculate IC50 values detection->analysis end End analysis->end MTT Assay Workflow start Start seed_cells Seed MT-4 cells in a 96-well plate start->seed_cells add_compound Add serial dilutions of test compound seed_cells->add_compound infect_cells Infect cells with HIV-1 add_compound->infect_cells incubate Incubate for several days infect_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate Calculate EC50 and CC50 read_absorbance->calculate end End calculate->end

A Comparative Analysis of 2-hydroxyisoquinoline-1,3(2H,4H)-dione and Elvitegravir for HIV-1 Integrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational compound 2-hydroxyisoquinoline-1,3(2H,4H)-dione and the FDA-approved antiretroviral drug elvitegravir. The focus of this comparison is on their performance as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in research and development efforts.

Executive Summary

Elvitegravir, a potent integrase strand transfer inhibitor (INSTI), is a well-established component of highly active antiretroviral therapy (HAART). In contrast, this compound is a novel scaffold that has demonstrated inhibitory activity against both HIV-1 integrase and, in some derivatives, the RNase H domain of reverse transcriptase. This guide presents a side-by-side comparison of their in vitro efficacy and cytotoxicity, providing a valuable resource for the evaluation of new and existing antiretroviral compounds.

Data Presentation

The following tables summarize the available quantitative data for this compound and elvitegravir.

Table 1: In Vitro HIV-1 Integrase Inhibition

CompoundTargetIC50
This compoundHIV-1 Integrase6.32 µM[1]
ElvitegravirHIV-1 Integrase (IIIB strain)0.7 nM

Table 2: Anti-HIV Activity

CompoundCell LineEC50
This compound DerivativesMT-4Low µM range[2][3]
ElvitegravirVarious0.1 - 1.3 nM[4]

Table 3: In Vitro Cytotoxicity

CompoundCell LineCC50
This compoundNot Specified75 µM
ElvitegravirC816617.2 µM
ElvitegravirHEK-293T> 250 µM

Mechanism of Action: HIV-1 Integrase Strand Transfer Inhibition

Both this compound and elvitegravir target the HIV-1 integrase enzyme, a key component in the viral replication cycle.[5][6] Specifically, they act as integrase strand transfer inhibitors (INSTIs). After the viral RNA is reverse transcribed into DNA, integrase binds to the ends of the viral DNA and facilitates its insertion into the host cell's genome.[5] This integration is a critical step for the establishment of a productive and persistent infection. INSTIs bind to the active site of the integrase enzyme, chelating the divalent metal ions (typically Mg2+) that are essential for its catalytic activity.[7] This action prevents the "strand transfer" step, where the viral DNA is covalently linked to the host DNA, thereby effectively halting the replication process.[7]

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase-mediated Integrase Integrase Provirus Provirus Integrated Provirus Integrated Provirus Integration->Integrated Provirus Strand Transfer Host DNA Host DNA Host DNA->Integration New Virus Particles New Virus Particles Integrated Provirus->New Virus Particles INSTI Integrase Strand Transfer Inhibitor (e.g., Elvitegravir, 2-hydroxyisoquinoline-dione) INSTI->Integration Inhibition

Figure 1. Mechanism of action of HIV-1 Integrase Strand Transfer Inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Donor substrate (DS) DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)

  • Target substrate (TS) DNA (oligonucleotide mimicking the host DNA)

  • Streptavidin-coated 96-well plates

  • Assay buffer (containing Mg2+)

  • Wash buffer

  • Blocking buffer

  • HRP-conjugated antibody specific for the integrated product

  • TMB substrate

  • Stop solution

  • Test compounds (this compound and elvitegravir)

Procedure:

  • Plate Preparation: Streptavidin-coated 96-well plates are washed with wash buffer.

  • Donor Substrate Coating: The biotin-labeled DS DNA is added to the wells and incubated to allow binding to the streptavidin.

  • Washing: Unbound DS DNA is removed by washing the wells with wash buffer.

  • Blocking: The wells are treated with a blocking buffer to prevent non-specific binding.

  • Integrase and Inhibitor Incubation: Recombinant HIV-1 integrase and various concentrations of the test compounds are added to the wells. The plate is incubated to allow the integrase to bind to the DS DNA and to allow the inhibitor to bind to the integrase.

  • Strand Transfer Reaction: The TS DNA is added to the wells to initiate the strand transfer reaction. The plate is incubated to allow the integrase to catalyze the integration of the DS DNA into the TS DNA.

  • Detection: The wells are washed to remove unreacted components. An HRP-conjugated antibody that specifically recognizes the successfully integrated product is added to the wells and incubated.

  • Signal Development: After another wash step, TMB substrate is added to the wells. The HRP enzyme catalyzes the conversion of TMB to a colored product.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader. The IC50 value is calculated as the concentration of the inhibitor that reduces the signal by 50% compared to the control (no inhibitor).

Integrase_Assay_Workflow cluster_workflow HIV-1 Integrase Inhibition Assay Workflow A Coat plate with biotinylated Donor DNA B Wash to remove unbound DNA A->B C Block non-specific binding sites B->C D Add HIV-1 Integrase and Test Compound C->D E Add Target DNA to initiate strand transfer D->E F Incubate for reaction E->F G Wash and add HRP-conjugated antibody F->G H Add TMB substrate and stop solution G->H I Measure absorbance and calculate IC50 H->I

Figure 2. Experimental workflow for the in vitro HIV-1 integrase inhibition assay.

Anti-HIV-1 Activity and Cytotoxicity Assay in MT-4 Cells (MTT Method)

This cell-based assay determines the concentration of a compound required to inhibit HIV-1-induced cell death (antiviral activity, EC50) and the concentration that is toxic to the host cells (cytotoxicity, CC50). The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9][10][11]

Materials:

  • MT-4 human T-cell line

  • HIV-1 viral stock

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compounds (this compound and elvitegravir)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Positive control antiviral drug (e.g., a known INSTI)

Procedure:

For Anti-HIV Activity (EC50):

  • Cell Seeding: MT-4 cells are seeded into the wells of a 96-well plate.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Virus Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compounds. Control wells with cells and virus but no compound are included.

  • Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication and the induction of cytopathic effects (typically 4-5 days).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.

For Cytotoxicity (CC50):

  • Cell Seeding: MT-4 cells are seeded into the wells of a 96-well plate.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells. No virus is added in this part of the assay.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • MTT Addition, Solubilization, and Measurement: The same steps as for the antiviral assay are followed to determine the viability of the cells in the presence of the compounds. The CC50 is calculated as the compound concentration that reduces the viability of the cells by 50%.

Antiviral_Cytotoxicity_Workflow cluster_workflow Anti-HIV and Cytotoxicity Assay Workflow (MTT Method) cluster_antiviral Anti-HIV Activity (EC50) cluster_cytotoxicity Cytotoxicity (CC50) A Seed MT-4 cells in 96-well plate B1 Add serial dilutions of Test Compound A->B1 B2 Add serial dilutions of Test Compound A->B2 C1 Infect with HIV-1 B1->C1 D1 Incubate (4-5 days) C1->D1 E Add MTT solution and incubate D1->E C2 No Virus Addition B2->C2 D2 Incubate (4-5 days) C2->D2 D2->E F Add solubilization solution E->F G Measure absorbance and calculate EC50 / CC50 F->G

Figure 3. Experimental workflow for anti-HIV and cytotoxicity assays.

Conclusion

This comparative guide highlights the significant potency of elvitegravir as an HIV-1 integrase inhibitor, with inhibitory and antiviral activities in the nanomolar range. This compound represents a novel chemical scaffold with demonstrated micromolar inhibitory activity against HIV-1 integrase. While its potency is considerably lower than that of elvitegravir, its different chemical structure may offer opportunities for the development of new derivatives with improved activity and resistance profiles. The provided experimental data and detailed protocols serve as a valuable resource for researchers in the field of antiretroviral drug discovery and development. Further investigation into the structure-activity relationship of the this compound scaffold is warranted to explore its full potential as a source of new anti-HIV agents.

References

A Comparative Guide to the Antiviral Activity of 2-hydroxyisoquinoline-1,3(2H,4H)-dione in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of 2-hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives with the established antiretroviral agent, Raltegravir, focusing on their efficacy against Human Immunodeficiency Virus Type 1 (HIV-1). The information presented is supported by experimental data from cell culture-based assays.

Comparative Analysis of Antiviral Efficacy

The primary mechanism of antiviral action for this compound derivatives against HIV-1 is the inhibition of the viral integrase (IN) enzyme.[1][2][3] This enzyme is crucial for integrating the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.[4] Raltegravir, a clinically approved antiretroviral drug, also targets the strand transfer activity of HIV-1 integrase.[3][5]

The following table summarizes the in vitro antiviral activity and cytotoxicity of a representative this compound derivative (MB-76) and Raltegravir against HIV-1 in MT-4 cells.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Target
This compound derivative (MB-76) 0.085 ± 0.045>20>235HIV-1 Integrase[6]
Raltegravir 0.031 (31 nM)>100>3225HIV-1 Integrase[5][7]

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication. A lower EC50 indicates higher antiviral potency. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity. SI (Selectivity Index): The ratio of CC50 to EC50, which represents the therapeutic window of the compound. A higher SI is desirable.

While Raltegravir demonstrates a higher selectivity index in these studies, derivatives of this compound, such as MB-76, show potent anti-HIV-1 activity with a high barrier to resistance.[3][6] Notably, some derivatives of this class have exhibited cytotoxicity, which has been a limiting factor in their development as antiviral agents.[2][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound derivative or Raltegravir) in the culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit viral replication.

Principle: A plaque reduction assay measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of an antiviral compound. A plaque is a clear zone of cell death caused by viral infection. The reduction in plaque number is proportional to the antiviral activity of the compound.[9][10]

Procedure:

  • Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero or MT-4 cells) in 24-well plates.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of virus (e.g., HIV-1) and incubate for 1 hour at 37°C to allow the compound to bind to the virus or host cells.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Plaque Visualization and Counting: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The EC50 value is determined by calculating the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

Visualizing Key Processes and Concepts

The following diagrams illustrate the experimental workflow, the targeted viral replication pathway, and the logical relationship of the antiviral compounds.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Host Cells in 96-well plate D Infect Cells with Virus A->D B Prepare Serial Dilutions of Test Compound E Add Compound Dilutions to Wells B->E C Prepare Virus Stock C->D F Incubate for 48-72 hours D->F E->F G Perform Viability/Plaque Assay F->G H Measure Absorbance/Count Plaques G->H I Calculate EC50 and CC50 H->I

Caption: Workflow of a typical in vitro antiviral activity assay.

HIV_Replication_Cycle cluster_entry Cell Entry cluster_integration Integration (Target of Inhibition) cluster_replication Replication & Assembly cluster_release Release A 1. Attachment & Fusion B 2. Reverse Transcription (RNA to DNA) A->B C 3. Integration of Viral DNA into Host Genome B->C D 4. Transcription & Translation C->D E 5. Assembly of New Virus Particles D->E F 6. Budding & Maturation E->F Inhibitor This compound Raltegravir Inhibitor->C Inhibit Integrase

Caption: Simplified HIV-1 replication cycle highlighting the integrase inhibition step.

Caption: Logical comparison of this compound derivatives and Raltegravir.

References

A Head-to-Head Comparison of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective antiretroviral agents has led to the exploration of various chemical scaffolds. Among these, 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) has emerged as a promising pharmacophore for the development of potent inhibitors of HIV-1 integrase (IN), a crucial enzyme for viral replication. This guide provides a head-to-head comparison of various HID derivatives, summarizing their biological activities and providing insights into their mechanism of action.

Performance Data of Key Derivatives

The inhibitory activity of this compound derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Substitution at the 4-position, in particular, has been a key area of investigation, leading to the discovery of compounds with potent anti-HIV-1 integrase activity. The following table summarizes the in vitro inhibitory concentrations (IC50) of selected derivatives against HIV-1 integrase.

CompoundSubstitution at Position 4HIV-1 IN IC50 (nM)Anti-HIV Activity (µM)Reference
Raltegravir (Reference) -~2-7-[1]
MB-76 Not specified in detailPotentActive against wild-type and raltegravir-resistant HIV-1 variants[2]
Compound 33 Carboxamido side chainLow nanomolarLow micromolar[1]
4-Pentyl derivative Pentyl groupLow micromolarHigh cytotoxicity[3]
4-(3-Phenylpropyl) derivative 3-Phenylpropyl groupLow micromolarHigh cytotoxicity[3]
Phenylcarboxamido derivatives (general) Phenylcarboxamido chainsNanomolar range-[1]
n-Alkylcarboxamido derivative (optimal length) n-HexylcarboxamidoComparable to 4-fluorobenzyl derivative-[4]

Mechanism of Action: Targeting the HIV-1 Integrase

This compound derivatives function as HIV-1 integrase strand transfer inhibitors (INSTIs). Their mechanism of action involves the chelation of two essential magnesium ions within the catalytic core of the enzyme. This interaction prevents the binding of host DNA and blocks the crucial strand transfer step, thereby halting the integration of the viral genome into the host cell's DNA. This mode of inhibition is depicted in the signaling pathway diagram below.

HIV_Integrase_Inhibition cluster_viral_replication HIV Replication Cycle cluster_inhibition Inhibition by HID Derivatives Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Integrase Provirus Provirus Integration->Provirus Strand Transfer Integrase HIV-1 Integrase (with Mg2+ cofactors) Inactive_Complex Inactive Integrase-HID Complex Integrase->Inactive_Complex HID 2-Hydroxyisoquinoline- 1,3(2H,4H)-dione Derivative HID->Inactive_Complex Inactive_Complex->Integration Blockage

Caption: Mechanism of HIV-1 Integrase inhibition by this compound derivatives.

Experimental Protocols

The evaluation of this compound derivatives as HIV-1 integrase inhibitors involves several key experiments. Detailed methodologies for these assays are crucial for the accurate and reproducible assessment of compound efficacy.

HIV-1 Integrase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Workflow:

Integrase_Assay_Workflow start Start reagents Prepare reaction mix: - Recombinant HIV-1 Integrase - Donor DNA (oligonucleotide) - Target DNA (oligonucleotide) - MgCl2 - Buffer start->reagents incubation Incubate with test compound (or DMSO control) reagents->incubation reaction Initiate reaction by adding integrase incubation->reaction stop Stop reaction (e.g., with EDTA) reaction->stop analysis Analyze products by - Gel electrophoresis - ELISA-based methods stop->analysis ic50 Calculate IC50 value analysis->ic50

Caption: General workflow for an in vitro HIV-1 integrase inhibition assay.

Detailed Steps:

  • Reagent Preparation: A reaction mixture is prepared containing a buffer solution, MgCl2, a 5'-end-labeled oligonucleotide representing the viral DNA long terminal repeat (donor DNA), and an oligonucleotide representing the target host DNA.

  • Compound Incubation: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also prepared.

  • Reaction Initiation: Recombinant HIV-1 integrase is added to the mixture to initiate the strand transfer reaction. The reaction is typically incubated at 37°C.

  • Reaction Termination: The reaction is stopped after a defined period by adding a chelating agent such as EDTA, which sequesters the magnesium ions essential for enzyme activity.

  • Product Analysis: The products of the strand transfer reaction are separated from the substrates using methods like denaturing polyacrylamide gel electrophoresis. The amount of product formed is quantified, often using phosphorimaging or fluorescence detection.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Anti-HIV Activity in Cell Culture

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line susceptible to HIV-1 infection (e.g., MT-4 cells) is cultured under standard conditions.

  • Infection and Treatment: The cells are infected with a known amount of HIV-1. Immediately after infection, the test compound is added to the culture medium at various concentrations.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an ELISA-based method.

  • Cytotoxicity Assessment: The toxicity of the compound on the host cells is concurrently evaluated using a cell viability assay (e.g., MTT assay).

  • EC50 and CC50 Determination: The 50% effective concentration (EC50), the concentration at which the compound inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration at which the compound reduces cell viability by 50%, are calculated. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Key Findings and Future Directions

The this compound scaffold has proven to be a versatile platform for the design of potent HIV-1 integrase inhibitors. Key takeaways from the comparative analysis include:

  • Potency: Substitution at the 4-position with carboxamido side chains has yielded derivatives with low nanomolar IC50 values against HIV-1 integrase, rivaling the potency of clinically approved drugs.[1][4]

  • Resistance Profile: Certain derivatives have demonstrated a high barrier to the development of drug resistance, a significant advantage in antiretroviral therapy.[2][5]

  • Cytotoxicity: A notable challenge with earlier derivatives was high cellular cytotoxicity, which limited their therapeutic potential.[1][3][6] However, more recent modifications have aimed to mitigate this issue.

  • Dual Inhibition: The potential for dual inhibition of both HIV-1 integrase and reverse transcriptase RNase H has been explored, offering a potential avenue for combination therapy within a single molecule.[3][6][7]

Future research in this area will likely focus on optimizing the pharmacokinetic properties and reducing the cytotoxicity of these compounds while maintaining their high potency and favorable resistance profile. The continued exploration of the structure-activity relationships of this compound derivatives holds significant promise for the development of next-generation anti-HIV therapeutics.

References

Assessing the High Barrier to Resistance of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant viral strains represents a significant challenge in antiviral therapy. Consequently, the development of novel therapeutic agents with a high barrier to resistance is a critical priority. This guide provides a comparative analysis of 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) analogs, a promising class of compounds that have demonstrated a high genetic barrier to resistance, particularly as inhibitors of HIV-1 integrase. We will delve into their mechanism of action, compare their in vitro efficacy and resistance profiles with established antiretrovirals, and provide detailed experimental protocols for assessing these parameters.

Superior Resistance Profile of HID Analogs

2-Hydroxyisoquinoline-1,3(2H,4H)-diones, also known as HIDs or HQDs, have been identified as potent inhibitors of viral enzymes, most notably HIV-1 integrase.[1][2] A key advantage of this scaffold is its high barrier to the development of resistance. In cell culture studies, attempts to select for resistant HIV-1 strains have been largely unsuccessful, even after prolonged exposure to the compounds for over 100 passages.[2] This contrasts with many clinically used integrase strand transfer inhibitors (INSTIs) where resistance can evolve more readily.[2]

The unique resistance profile of HIDs is attributed to their distinct binding mode within the catalytic site of HIV-1 integrase.[1][3] Crystallographic studies of an HID derivative, MB-76, complexed with the prototype foamy virus (PFV) intasome reveal that its compact scaffold utilizes a single ring to chelate the two magnesium ions essential for catalysis.[3] This interaction involves direct contacts with highly conserved amino acid residues (P145 and Q146 in HIV-1 IN) of the enzyme, making it difficult for resistance-conferring mutations to arise without compromising viral fitness.[1][3] Furthermore, some HID analogs exhibit a lack of cross-resistance with existing INSTIs like raltegravir and are active against raltegravir-resistant HIV-1 variants.[1][3]

Comparative Antiviral Activity and Cytotoxicity

Several studies have synthesized and evaluated a range of HID analogs, demonstrating potent anti-HIV-1 activity. Substitutions at the C4 and C7 positions of the isoquinoline ring have been shown to significantly influence their potency and therapeutic index.

Compound/AnalogTargetIC50 (nM)EC50 (µM)CC50 (µM)Therapeutic Index (SI)Reference
Raltegravir HIV-1 Integrase--->1000[4]
MB-76 HIV-1 Integrase----[1]
Compound 33 HIV-1 Integrase (Strand Transfer)301.8>100>55[4]
Compound 33 HIV-1 Integrase (3'-Processing)160---[4]
This compound HBV RNaseH28,1004.275~18[5]

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; CC50: Half maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

As shown in the table, certain 4-carboxamido substituted HIDs, such as compound 33, exhibit low nanomolar inhibition of the HIV-1 integrase strand transfer reaction, comparable to the clinically used drug raltegravir.[4] Notably, this class of compounds also inhibits the 3'-processing step of integration, a characteristic that distinguishes them from many other INSTIs.[4] While some earlier derivatives showed high cellular cytotoxicity, recent modifications, such as the introduction of a nitro group at the 7-position, have led to compounds with significantly improved antiviral potency and favorable therapeutic indexes.[6][7]

Mechanism of Action: HIV-1 Integrase Inhibition

The primary antiviral target of the most studied HID analogs is the HIV-1 integrase (IN), a key enzyme responsible for inserting the viral DNA into the host cell's genome. This process involves two catalytic steps: 3'-processing and strand transfer. HIDs act as catalytic site inhibitors, effectively blocking both of these steps.[2]

HIV_Integrase_Inhibition cluster_viral_replication HIV Replication Cycle cluster_integration_detail Mechanism of Integration Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus 3'-Processing 3'-Processing Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New Virion New Virion Assembly & Budding->New Virion Viral DNA Ends Viral DNA Ends Viral DNA Ends->3'-Processing Processed Viral DNA Processed Viral DNA 3'-Processing->Processed Viral DNA Strand Transfer Strand Transfer Processed Viral DNA->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus HID_Analogs HID_Analogs HID_Analogs->3'-Processing Inhibition HID_Analogs->Strand Transfer Inhibition Resistance_Selection_Workflow Start Start Infect Cells Infect susceptible cells with wild-type HIV-1 Start->Infect Cells Add Compound Culture in the presence of sub-optimal compound concentration Infect Cells->Add Compound Monitor CPE Monitor for signs of viral replication (CPE) Add Compound->Monitor CPE Virus Breakthrough Virus Breakthrough? Monitor CPE->Virus Breakthrough Virus Breakthrough->Monitor CPE No Harvest Supernatant Harvest virus-containing supernatant Virus Breakthrough->Harvest Supernatant Yes Passage Virus Use harvested virus to infect fresh cells (New Passage) Harvest Supernatant->Passage Virus Sequence IN Gene Sequence Integrase Gene of resistant virus Harvest Supernatant->Sequence IN Gene Increase Concentration Increase compound concentration Increase Concentration->Add Compound Passage Virus->Increase Concentration End End Sequence IN Gene->End

References

Unraveling the Molecular Embrace: A Comparative Analysis of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Binding Modes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding characteristics of 2-hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives reveals a versatile scaffold for enzyme inhibition, primarily targeting metalloenzymes through a conserved metal chelation mechanism. This guide provides a comparative analysis of their binding modes, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and drug development professionals.

The this compound (HID) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of viral enzymes, including human immunodeficiency virus type 1 (HIV-1) integrase (IN) and ribonuclease H (RNase H), influenza endonuclease, and hepatitis B virus (HBV) RNase H. The core of its inhibitory action lies in the N-hydroxyimide functionality, which effectively chelates divalent metal ions, such as Mg2+, that are crucial for the catalytic activity of these target enzymes. This guide dissects the binding modes of HID derivatives, comparing their interactions with different targets and the impact of structural modifications on their inhibitory potency.

Comparative Binding Affinities: A Quantitative Overview

The inhibitory potential of this compound and its analogs has been quantified against various viral enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key compounds, showcasing the influence of substitutions on the core scaffold.

CompoundTarget EnzymeIC50 (µM)Reference
This compoundHIV-1 Integrase (IN)6.32
HIV-1 Reverse Transcriptase RNase H≤ 1 - 5.9
HIV-1 Reverse Transcriptase Polymerase40
HBV RNaseH28.1
YLC2-155 (an HID derivative)HIV-1 RT RNase H0.65
HIV-1 RT Polymerase2.6
MB-76 (an HID derivative)HIV-1 Integrase (IN)Potent (submicromolar)

Elucidating Binding Interactions: Key Experimental Protocols

The understanding of how this compound derivatives bind to their targets is built upon a foundation of biochemical and structural biology techniques.

Enzyme Inhibition Assays

A fundamental method to quantify the inhibitory potential of the HID compounds is the enzyme inhibition assay. The general workflow for such an assay is depicted below.

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection & Analysis enzyme Purified Target Enzyme mix Incubate Enzyme, Substrate, and Inhibitor enzyme->mix substrate Substrate substrate->mix inhibitor HID Compound (Varying Concentrations) inhibitor->mix measure Measure Product Formation or Substrate Depletion mix->measure calculate Calculate IC50 Value measure->calculate

Fig. 1: General workflow for an enzyme inhibition assay.

For instance, in the context of HIV-1 integrase inhibition, the assay measures the extent of the 3'-processing and strand transfer reactions in the presence of varying concentrations of the inhibitor. Similarly, for RNase H activity, a labeled RNA/DNA hybrid substrate is often used, and the cleavage of the RNA strand is monitored.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structures of the inhibitor bound to the enzyme's active site, offering a detailed map of the molecular interactions.

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination protein Purified Target Protein cocrystallize Co-crystallization or Soaking protein->cocrystallize ligand HID Compound ligand->cocrystallize diffraction X-ray Diffraction cocrystallize->diffraction process Data Processing & Scaling diffraction->process solve Phase Determination process->solve refine Model Building & Refinement solve->refine analyze Analysis of Binding Mode refine->analyze

Fig. 2: Workflow for determining protein-ligand complex structure using X-ray crystallography.

The crystal structure of the parent compound, this compound, has been determined, revealing a nearly planar isoquinoline ring system. More significantly, the co-crystal structure of a derivative, MB-76, with the prototype foamy virus (PFV) intasome has provided critical insights into the binding mode. This structure shows the HID core chelating the two catalytic Mg2+ ions in the active site, with the three oxygen atoms of the N-hydroxyimide moiety participating in this coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful technique used to probe the binding interactions between a ligand and a protein in solution. For the HID derivative YLC2-155, NMR analysis, in conjunction with X-ray crystallography and molecular modeling, demonstrated that the inhibitor binds to the RNase H active site in multiple conformations. This highlights the dynamic nature of the binding, which can have implications for drug design and optimization.

Binding Modes: A Comparative View

The primary binding mode of this compound derivatives across different metalloenzyme targets involves the chelation of two divalent metal ions in the active site by the three oxygen atoms of the N-hydroxyimide pharmacophore. This interaction is crucial for inhibiting the enzymatic activity.

G cluster_enzyme Enzyme Active Site cluster_inhibitor HID Inhibitor M1 Mg²⁺ M2 Mg²⁺ Residues Active Site Residues (e.g., D, D, E motif) Residues->M1 coordinates Residues->M2 HID This compound Core O1 O HID->O1 chelates O2 O HID->O2 O3 O HID->O3 O1->M1 O2->M1 O2->M2 O3->M2

Fig. 3: Proposed metal chelation binding mode of HID derivatives.

While the core interaction remains consistent, substitutions on the isoquinoline scaffold can significantly influence binding affinity and selectivity. For instance, the introduction of a phenylcarboxamido side chain at the 4-position of the HID scaffold led to potent HIV-1 integrase inhibitors with IC50 values in the nanomolar range. Further modifications, such as the introduction of a nitro group at the 7-position, enhanced antiviral activity. These substitutions likely engage in additional interactions with amino acid residues in the active site, thereby increasing the overall binding affinity.

Docking studies have also been employed to predict and rationalize the binding modes of these inhibitors. For example, docking of 4-substituted derivatives into the PFV integrase active site helped to explain their improved inhibitory activities.

Conclusion

The this compound scaffold represents a robust platform for the development of inhibitors targeting metalloenzymes. The primary binding mode is characterized by the chelation of catalytic metal ions, a mechanism that has been validated through extensive biochemical and structural studies. The comparative analysis of various derivatives demonstrates that strategic modifications to the core structure can significantly enhance inhibitory potency and selectivity. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this promising class of compounds. The high barrier to resistance observed for some HID derivatives, such as MB-76, further underscores their potential as next-generation therapeutic agents.

Evaluating the Specificity of 2-hydroxyisoquinoline-1,3(2H,4H)-dione for Viral Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiviral agents with high specificity and a favorable resistance profile is a cornerstone of infectious disease research. One such scaffold of interest is 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID), which has demonstrated inhibitory activity against several viral metalloenzymes. This guide provides a comparative analysis of the enzymatic specificity of HID and its derivatives, supported by experimental data, to aid researchers in evaluating its potential as a lead compound for antiviral drug development.

Executive Summary

This compound and its derivatives have emerged as potent inhibitors of viral enzymes that are crucial for viral replication, including HIV-1 integrase (IN), HIV-1 ribonuclease H (RNase H), and Hepatitis B virus (HBV) RNase H.[1][2][3][4] The core HID scaffold appears to function as a metal-chelating agent, targeting the active site of these metalloenzymes.[5] Notably, substitutions on the HID core can modulate both the potency and selectivity of these compounds, offering a pathway for medicinal chemistry optimization.[3][6][7] This guide will compare the inhibitory activity of HID derivatives against these viral enzymes and benchmark them against established antiviral drugs.

Comparative Analysis of Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound and its derivatives against key viral enzymes. For comparison, data for clinically approved HIV-1 integrase inhibitors are also included.

Table 1: Inhibitory Activity of this compound and Derivatives Against Viral Enzymes

CompoundViral EnzymeIC50 (µM)Reference
This compoundHIV-1 Integrase6.32[1]
HIV-1 RNase H5.9[1]
HBV RNase H28.1[2][8]
YLC2-155 (a C7-substituted HID derivative)HIV-1 RNase H0.65[5][9]
HIV-1 Polymerase2.6[5][9]
4-pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 IntegraseLow micromolar[10]
4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dioneHIV-1 IntegraseLow micromolar[10]
2-hydroxy-4-methoxycarbonylisoquinoline-1,3(2H,4H)-dioneHIV-1 RNase H0.061[11]
HIV-1 Integrase~5[11]
C-5, C-6, or C-7 substituted HID derivativesHIV-1 RNase H0.20 - 2.0[3]
4-substituted 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamidesHIV-1 IntegraseLow nanomolar[6]

Table 2: Inhibitory Activity of Clinically Approved HIV-1 Integrase Inhibitors

CompoundViral EnzymeIC50 (nM)Reference
RaltegravirHIV-1 Integrase (wild-type)2 - 7[12]
HIV-1 Integrase (wild-type)9.15[13]
HIV-1 RNase H>1000-fold less selective than for IN[12][14]
DolutegravirHIV-1 Integrase (wild-type)1.07[13]
ElvitegravirHIV-1 Integrase--

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in assay conditions.

The data indicates that while the parent this compound compound exhibits micromolar inhibition of both HIV-1 integrase and RNase H, chemical modifications can significantly enhance potency and introduce selectivity. For instance, a 4-methoxycarbonyl derivative shows a dramatic increase in potency against HIV-1 RNase H (IC50 = 61 nM) and a clear selectivity over HIV-1 integrase.[11] Conversely, 4-carboxamide derivatives have been developed as highly potent HIV-1 integrase inhibitors with low nanomolar activity, comparable to the clinically used drug raltegravir.[6] Furthermore, certain derivatives show activity against HBV RNase H, suggesting a broader antiviral potential.[2][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to evaluate the enzymatic activity of these inhibitors.

HIV-1 Integrase Inhibition Assay (Strand Transfer)

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Reagents and Materials:

    • Recombinant HIV-1 integrase enzyme.

    • Donor DNA substrate (pre-processed viral LTR-end oligonucleotide).

    • Target DNA substrate.

    • Assay buffer (containing a divalent cation, typically Mg2+ or Mn2+).

    • Detection system (e.g., fluorescence or colorimetric-based).

  • Procedure:

    • The inhibitor, at various concentrations, is pre-incubated with the HIV-1 integrase enzyme in the assay buffer.

    • The donor DNA substrate is added to the enzyme-inhibitor mixture.

    • The strand transfer reaction is initiated by the addition of the target DNA substrate.

    • The reaction is incubated for a specified time at 37°C.

    • The reaction is stopped, and the amount of strand transfer product is quantified using the chosen detection method.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

HIV-1 and HBV RNase H Inhibition Assay

This assay determines the inhibitory effect of a compound on the RNase H activity of reverse transcriptase (for HIV-1) or the viral polymerase (for HBV).

  • Reagents and Materials:

    • Recombinant HIV-1 reverse transcriptase or HBV polymerase.

    • RNA/DNA hybrid substrate (e.g., a fluorescently labeled RNA strand annealed to a DNA strand).

    • Assay buffer (with appropriate salts and a divalent cation).

    • Detection system (e.g., fluorescence polarization or FRET).

  • Procedure:

    • The inhibitor is serially diluted and incubated with the enzyme in the assay buffer.

    • The RNA/DNA hybrid substrate is added to initiate the reaction.

    • The reaction mixture is incubated at 37°C, allowing the enzyme to cleave the RNA strand.

    • The reaction is monitored in real-time or stopped at a specific time point.

    • The extent of RNA cleavage is measured by the change in the fluorescence signal.

    • IC50 values are determined from the dose-response curves.

Visualizing the Evaluation Workflow

The following diagram illustrates a typical workflow for screening and evaluating the specificity of viral enzyme inhibitors.

G cluster_0 High-Throughput Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Specificity & Selectivity Profiling cluster_3 Lead Optimization HTS Primary Screen (Single Concentration) DoseResponse IC50 Determination (Primary Target) HTS->DoseResponse Active Hits Specificity Panel of Viral Enzymes (e.g., RNase H, Polymerases, Proteases) DoseResponse->Specificity Confirmed Potent Hits Selectivity Host Cell Enzyme Assays (e.g., Human RNase H, Polymerases) Specificity->Selectivity LeadOp Structure-Activity Relationship (SAR) Medicinal Chemistry Selectivity->LeadOp Specific & Selective Hits

Caption: Workflow for identifying and characterizing specific viral enzyme inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The available data demonstrates that derivatives of this compound can potently inhibit key viral enzymes from HIV and HBV. The ability to tune the specificity and potency through chemical modification is a significant advantage for drug discovery efforts. While some derivatives show dual inhibition, others can be optimized for high selectivity towards a single viral enzyme, such as HIV-1 RNase H or integrase. Further investigation into the broader specificity profile against a wider range of viral and host enzymes, along with in vivo efficacy studies, will be critical in advancing these compounds towards clinical development.

References

Safety Operating Guide

Safe Disposal of 2-hydroxyisoquinoline-1,3(2H,4H)-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a compound that requires careful management due to its hazardous properties.

Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Sensitization: May cause an allergic skin reaction.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

A comprehensive understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first step in safe handling and disposal.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye/Face Protection Safety glasses with side-shields or goggles, and a face shield
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of inhalation

Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Ensure the original container of this compound is securely sealed.

    • If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Segregation:

    • Store the container of this compound waste in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and separate from incompatible materials.

  • Decontamination of Labware:

    • Any labware (e.g., beakers, flasks, spatulas) that has come into contact with this compound must be decontaminated.

    • Rinse the contaminated labware with a suitable solvent (e.g., acetone, ethanol) in a fume hood.

    • Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.

  • Management of Spills:

    • In the event of a spill, evacuate the immediate area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a complete inventory of the waste, including the chemical name and quantity.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe_check Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator start->ppe_check is_waste Is the material waste? ppe_check->is_waste containerize Securely containerize and label as 'Hazardous Waste: This compound' is_waste->containerize Yes decontaminate Decontaminate labware with appropriate solvent is_waste->decontaminate No (Contaminated Labware) store Store in designated hazardous waste accumulation area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end collect_rinse Collect rinse solvent as hazardous waste decontaminate->collect_rinse collect_rinse->store

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2-hydroxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 6890-08-0

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary hazards include acute toxicity if swallowed, in contact with skin, or inhaled, and it is known to cause severe skin burns, eye damage, and potential allergic skin reactions.[1] It is also corrosive to the respiratory tract.[1]

The following table summarizes the required personal protective equipment (PPE) for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields, face shieldEnsure compliance with government standards such as NIOSH (US) or EN 166 (EU).
Skin Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber), Protective clothingHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.Required when dusts are generated.
Body Complete suit protecting against chemicalsThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or vapor.[1]

  • Weigh and handle the solid compound in a manner that minimizes dust generation.

  • Use only non-sparking tools.

3. In Case of Exposure:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[3][4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of this hazardous material at an approved waste disposal facility. Do not allow the chemical to enter drains.

  • Contaminated Packaging: Dispose of as unused product.

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and local regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G A Preparation (Don PPE, Verify Hood Function) B Weighing and Aliquoting (Minimize Dust) A->B Proceed with Caution C Experimental Use (In Fume Hood) B->C Transfer to Reaction D Decontamination (Clean Workspace and Equipment) C->D Post-Experiment E Waste Disposal (Segregate Hazardous Waste) D->E Dispose of Waste F Doffing PPE (Proper Removal Technique) E->F Final Steps G Hand Washing F->G

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxyisoquinoline-1,3(2H,4H)-dione
Reactant of Route 2
2-hydroxyisoquinoline-1,3(2H,4H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.